Sulcardine
Descripción
Structure
2D Structure
3D Structure
Propiedades
Número CAS |
343935-60-4 |
|---|---|
Fórmula molecular |
C24H33N3O4S |
Peso molecular |
459.6 g/mol |
Nombre IUPAC |
N-[[4-hydroxy-3,5-bis(pyrrolidin-1-ylmethyl)phenyl]methyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C24H33N3O4S/c1-31-22-6-8-23(9-7-22)32(29,30)25-16-19-14-20(17-26-10-2-3-11-26)24(28)21(15-19)18-27-12-4-5-13-27/h6-9,14-15,25,28H,2-5,10-13,16-18H2,1H3 |
Clave InChI |
SYZGIWXQGIBJGN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=C(C(=C2)CN3CCCC3)O)CN4CCCC4 |
Sinónimos |
HBI-3000 sulcardine sulfate |
Origen del producto |
United States |
Foundational & Exploratory
Sulcardine's Mechanism of Action in Cardiac Myocytes: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulcardine (also known as HBI-3000) is a novel antiarrhythmic agent with a unique mechanism of action, targeting multiple ion channels in cardiac myocytes. This multi-channel blockade contributes to its efficacy in treating cardiac arrhythmias, such as atrial fibrillation and premature ventricular contractions, while potentially offering a favorable safety profile by mitigating proarrhythmic risks. This technical guide provides a comprehensive overview of the molecular and electrophysiological actions of this compound on cardiac myocytes, detailing its effects on key ion channels, summarizing quantitative data, and outlining the experimental protocols used to elucidate its mechanism.
Core Mechanism of Action: Multi-Ion Channel Blockade
This compound exerts its antiarrhythmic effects by modulating the function of several critical ion channels responsible for the generation and propagation of the cardiac action potential.[1] Its primary mechanism involves the inhibition of sodium, potassium, and calcium channels, leading to a prolongation of the action potential duration (APD) and the effective refractory period, which helps to suppress arrhythmias.[1]
The key molecular targets of this compound in cardiac myocytes are:
-
Fast Sodium Current (INa-F): Inhibition of the fast sodium current contributes to the antiarrhythmic effect by slowing the upstroke of the action potential.
-
Late Sodium Current (INa-L): A predominant target of this compound, the inhibition of the late sodium current is crucial for its safety profile.[2][3] By reducing the sustained influx of sodium during the plateau phase of the action potential, this compound helps to prevent early afterdepolarizations (EADs), a known trigger for arrhythmias.[2][3]
-
L-type Calcium Current (ICa-L): Blockade of the L-type calcium current contributes to the self-limiting effect on APD prolongation, further reducing the risk of proarrhythmia.[2][3]
-
Rapidly Activating Delayed Rectifier Potassium Current (IKr): Inhibition of IKr is a common mechanism for antiarrhythmic drugs to prolong the APD.[2][3] However, in the case of this compound, the concomitant block of INa-L and ICa-L counteracts the potential for excessive APD prolongation and subsequent arrhythmias that can be associated with isolated IKr blockade.[2][3]
This balanced multi-channel blockade is a distinguishing feature of this compound, suggesting a lower proarrhythmic potential compared to more selective ion channel blockers.[2]
Quantitative Data: Inhibitory Potency of this compound
The inhibitory effects of this compound on various cardiac ion channels have been quantified in electrophysiological studies. The half-maximal inhibitory concentrations (IC50) from key studies are summarized in the table below.
| Ion Channel | Cell Type | IC50 (µM) | Reference |
| Fast Sodium Current (INa-F) | Human Ventricular Myocytes | 48.3 ± 3.8 | [4] |
| Late Sodium Current (INa-L) | Human Ventricular Myocytes | 16.5 ± 1.4 | [4] |
| L-type Calcium Current (ICa-L) | Human Ventricular Myocytes | 32.2 ± 2.9 | [4] |
| Rapidly Activating Delayed Rectifier K+ Current (IKr) | Human Ventricular Myocytes | 22.7 ± 2.5 | [4] |
| hNav1.5 (Peak Sodium Current) | HEK293 Cells | 15.0 | |
| hERG (IKr) | HEK293 Cells | 94.3 |
Signaling Pathways and Electrophysiological Effects
The integrated effect of this compound's multi-channel blockade on the cardiac action potential is a modest prolongation of its duration. This effect is concentration-dependent, with a bell-shaped response curve for APD prolongation, where the maximum effect is observed around 10 μM.[4] Importantly, this compound shows minimal use-dependent prolongation of the APD, suggesting its effects are consistent across varying heart rates.[4]
The simultaneous inhibition of inward depolarizing currents (INa-L, ICa-L) and an outward repolarizing current (IKr) results in a controlled extension of the refractory period, which is the basis for its antiarrhythmic efficacy.
Experimental Protocols
The following sections describe representative methodologies for the key experiments used to characterize the mechanism of action of this compound.
Isolation of Human Ventricular Myocytes
A robust protocol for isolating viable human ventricular myocytes is essential for electrophysiological studies. The following is a synthesized protocol based on established methods.
-
Tissue Procurement: Obtain human ventricular tissue from donor hearts not suitable for transplantation or from surgical biopsies, in accordance with appropriate ethical guidelines and institutional review board approval.
-
Cannulation and Perfusion: Cannulate a major coronary artery of the ventricular wedge and mount it on a Langendorff apparatus.
-
Initial Perfusion: Perfuse the tissue with a Ca2+-free Tyrode's solution containing (in mM): 135 NaCl, 5.4 KCl, 1.0 MgCl2, 0.33 NaH2PO4, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH) to wash out blood and stop contractions.
-
Enzymatic Digestion: Switch to a low-Ca2+ (e.g., 50 µM) Tyrode's solution containing a mixture of collagenase (e.g., Type II, ~1 mg/mL) and protease (e.g., Type XIV, ~0.1 mg/mL). Perfuse for 20-40 minutes at 37°C.
-
Cell Dissociation: After enzymatic digestion, remove the tissue from the Langendorff apparatus, mince it in a high-K+, low-Cl- solution (Kraftbrühe or KB solution), and gently triturate to release individual myocytes.
-
Calcium Reintroduction: Gradually reintroduce Ca2+ to the cell suspension to a final concentration of 1.0-1.8 mM to ensure myocyte tolerance to physiological calcium levels.
-
Cell Plating: Plate the isolated, rod-shaped, and quiescent myocytes on laminin-coated coverslips for subsequent electrophysiological recording.
Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for recording ionic currents from isolated cardiac myocytes.
-
Cell Preparation: Place a coverslip with adherent myocytes in a recording chamber mounted on an inverted microscope and superfuse with an external solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Solutions:
-
External Solution (for INa): A solution designed to isolate sodium currents, typically containing low concentrations of other cations and blockers of K+ and Ca2+ channels. Example (in mM): 5 NaCl, 135 CsCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, with CdCl2 (to block ICa) and TEA (to block IK).
-
Internal Solution (for INa): A solution filling the patch pipette, designed to maintain the intracellular environment and isolate the current of interest. Example (in mM): 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES, 5 Mg-ATP.
-
Note: Specific ionic compositions of external and internal solutions are adjusted to isolate each specific current (ICa-L, IKr, etc.) by using specific ion channel blockers and varying the predominant cations.
-
-
Gigaohm Seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.
-
Voltage-Clamp Recordings:
-
Holding Potential: Clamp the cell membrane at a holding potential of -80 mV.
-
Voltage Protocols: Apply specific voltage-clamp protocols to elicit and measure the currents of interest.
-
INa-F: A series of brief depolarizing steps from a hyperpolarized holding potential (e.g., -120 mV) to various test potentials.
-
INa-L: A longer depolarizing pulse (e.g., 500 ms) from a holding potential of -120 mV to a potential where window current is maximal (e.g., -40 mV).
-
ICa-L: Depolarizing steps from a holding potential of -40 mV (to inactivate sodium channels) to a range of test potentials.
-
IKr: A depolarizing pulse to a positive potential (e.g., +20 mV) followed by a repolarizing step to a more negative potential (e.g., -40 mV) to record the tail current.
-
-
-
Data Acquisition and Analysis: Record the resulting ionic currents using a patch-clamp amplifier and appropriate software. Analyze the current-voltage relationships and dose-response curves to determine the IC50 of this compound.
Conclusion
This compound's mechanism of action in cardiac myocytes is characterized by its unique profile as a multi-ion channel blocker. By inhibiting both inward depolarizing currents (INa-F, INa-L, ICa-L) and a key outward repolarizing current (IKr), this compound effectively prolongs the action potential duration and suppresses arrhythmogenic triggers like early afterdepolarizations. The balanced nature of this blockade, particularly the potent inhibition of the late sodium current, is thought to be a key factor in its favorable safety profile, minimizing the proarrhythmic risk often associated with drugs that primarily target IKr. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for further research and development of this promising antiarrhythmic agent.
References
- 1. Isolation and Functional Characterization of Human Ventricular Cardiomyocytes from Fresh Surgical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation of human ventricular myocytes [bio-protocol.org]
- 3. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 4. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
An In-depth Technical Guide to the Ion Channel Selectivity Profile of HBI-3000
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ion channel selectivity profile of HBI-3000 (sulcardine sulfate), an investigational antiarrhythmic agent. The information presented herein is intended to support research and development efforts by detailing the compound's mechanism of action, quantitative interaction with key cardiac ion channels, and the experimental methodologies used for its characterization.
Core Mechanism of Action
HBI-3000 exerts its antiarrhythmic effects through the modulation of cardiac action potentials via the blockade of multiple cardiac ion channels. This multi-channel inhibition profile is crucial to its therapeutic efficacy and its potential for a favorable safety profile, particularly concerning proarrhythmic risk.[1][2][3] The primary targets of HBI-3000 are the fast and late components of the sodium current, the L-type calcium current, and the rapid component of the delayed rectifier potassium current.[4]
Quantitative Ion Channel Selectivity
The selectivity of HBI-3000 for various cardiac ion channels has been quantified by determining the half-maximal inhibitory concentration (IC50) for each channel. These studies were conducted on single human ventricular myocytes, providing clinically relevant data.[4]
| Ion Channel | Current | IC50 (μM) |
| Fast Sodium Channel | INa-F | 48.3 ± 3.8 |
| Late Sodium Channel | INa-L | 16.5 ± 1.4 |
| L-type Calcium Channel | ICa-L | 32.2 ± 2.9 |
| Rapid Delayed Rectifier Potassium Channel (hERG) | IKr | 22.7 ± 2.5 |
| Table 1: Inhibitory concentrations of HBI-3000 on key cardiac ion channels in human ventricular myocytes. Data sourced from a 2010 study published in the Journal of Cardiovascular Pharmacology.[4] |
The data indicates that HBI-3000 has a balanced profile of multi-channel inhibition, with a notable potency for the late sodium current (INa-L).
Signaling Pathway of HBI-3000's Antiarrhythmic Action
The therapeutic and safety profile of HBI-3000 can be understood through its integrated effect on the cardiac action potential. The simultaneous blockade of depolarizing (INa-L, ICa-L) and repolarizing (IKr) currents results in a unique electrophysiological signature.
Experimental Protocols
The characterization of HBI-3000's ion channel selectivity was primarily achieved through standard microelectrode and whole-cell patch-clamp techniques performed on isolated single human ventricular myocytes.[4] While the precise, proprietary protocols are not publicly available, the following represents a synthesized, representative methodology based on standard practices in cardiac electrophysiology.
Cell Preparation
Single ventricular myocytes are enzymatically isolated from human cardiac tissue obtained from consenting donors. The tissue is minced and subjected to digestion using a combination of proteases, such as collagenase and pronase, to yield individual, calcium-tolerant, rod-shaped myocytes suitable for electrophysiological recordings.
Electrophysiological Recording
Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ when filled with intracellular solution are used to form a high-resistance (>1 GΩ) seal with the cell membrane. The membrane is then ruptured to achieve the whole-cell configuration, allowing for control of the intracellular environment and measurement of transmembrane currents.
Solutions and Reagents
-
Extracellular (Bath) Solution (Tyrode's Solution): Typically contains (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, and 10 HEPES, with the pH adjusted to 7.4 with NaOH. Specific ion channel blockers (e.g., tetrodotoxin for sodium channels, nifedipine for calcium channels) are added to isolate the current of interest.
-
Intracellular (Pipette) Solution: A typical composition includes (in mM): 120 K-aspartate, 20 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and 5 Mg-ATP, with the pH adjusted to 7.2 with KOH. The specific composition can be varied to optimize the recording of individual currents.
Voltage-Clamp Protocols
Specific voltage-clamp protocols are applied to isolate and measure each ion current:
-
INa-F: From a holding potential of -120 mV, a series of brief (e.g., 50 ms) depolarizing pulses are applied in increments (e.g., from -90 mV to +60 mV) to elicit the fast sodium current.
-
INa-L: A longer depolarizing pulse (e.g., 500 ms) to approximately -20 mV from a holding potential of -120 mV is used. The late component is measured as the sustained current towards the end of this pulse.
-
ICa-L: To inactivate sodium channels, a holding potential of -40 mV is used. Depolarizing steps (e.g., 300 ms) are then applied to a range of potentials (e.g., -30 mV to +60 mV) to activate L-type calcium channels.
-
IKr (hERG): A two-step protocol is commonly used. A depolarizing pulse to approximately +20 mV for 1-2 seconds activates the channels, but the subsequent repolarizing step to around -40 mV elicits a large "tail" current, which is characteristic of IKr and is used for its quantification.
Protocol for Induction and Measurement of Early Afterdepolarizations (EADs)
To assess the antiarrhythmic potential of HBI-3000, EADs are induced in the isolated myocytes. This can be achieved by perfusing the cells with an IKr blocker, such as dofetilide, and pacing at a slow frequency.[4] Action potentials are recorded in current-clamp mode before and after the application of HBI-3000 to determine its ability to suppress these EADs.
Data Analysis
The peak current for each voltage step is measured. For dose-response analysis, the percentage of current inhibition at various concentrations of HBI-3000 is calculated relative to the baseline current. These data are then fitted to a Hill equation to determine the IC50 value for each ion channel.
Experimental Workflow for Ion Channel Profiling
The overall process for determining the ion channel selectivity profile of a compound like HBI-3000 follows a structured workflow.
References
- 1. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]
- 2. Item - Protocols for measuring kinetics of the voltage-dependent gating of hERG potassium channel or IKr - figshare - Figshare [figshare.com]
- 3. HUYABIO Validates Protective Mechanism for Antiarrhythmic Drug HBI-3000 in AF Patients, Paving the Way for a New Era in Atrial Fibrillation Treatment - HUYABIO International [huyabio.com]
- 4. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Sulcardine Sulfate for Atrial Fibrillation Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulcardine sulfate, also known as HBI-3000, is an investigational antiarrhythmic agent currently under evaluation for the treatment of atrial fibrillation (AF).[1] As a multi-ion channel blocker, this compound sulfate presents a novel therapeutic approach to rhythm control in AF.[2][3] This technical guide provides a comprehensive overview of the core preclinical and clinical research on this compound sulfate, including its mechanism of action, electrophysiological effects, and available data from key studies. The information is intended to support researchers, scientists, and drug development professionals in understanding the scientific foundation for the ongoing investigation of this compound.
Mechanism of Action
This compound sulfate exerts its antiarrhythmic effects by modulating the function of multiple cardiac ion channels, which are critical for regulating the heart's electrical activity.[2] Its primary mechanism involves the inhibition of sodium, potassium, and calcium ion channels.[2] By targeting these channels, this compound sulfate helps to stabilize cardiac cell membranes and prevent the abnormal ion flows that can lead to arrhythmias.[2] This multi-channel blockade results in a prolongation of the action potential duration (APD) and the effective refractory period (ERP), thereby reducing the likelihood of erratic heartbeats characteristic of atrial fibrillation.[2][4]
Signaling Pathway of this compound Sulfate's Multi-Ion Channel Inhibition
Caption: Multi-ion channel inhibition by this compound sulfate.
Quantitative Data
The following tables summarize the available quantitative data on the inhibitory effects and pharmacokinetic properties of this compound sulfate.
Table 1: In Vitro Inhibitory Concentrations (IC50) of this compound Sulfate on Cardiac Ion Channels
| Ion Channel Current | Cell Type | IC50 (μM) | Reference |
| Fast Sodium Current (INa-F) | Human Ventricular Myocytes | 48.3 ± 3.8 | [5] |
| Late Sodium Current (INa-L) | Human Ventricular Myocytes | 16.5 ± 1.4 | [5] |
| L-type Calcium Current (ICa-L) | Human Ventricular Myocytes | 32.2 ± 2.9 | [5] |
| Rapidly Activating Delayed Rectifier Potassium Current (IKr) | Human Ventricular Myocytes | 22.7 ± 2.5 | [5] |
Table 2: Pharmacokinetic Parameters of Single-Dose Oral this compound Sulfate in Healthy Chinese Subjects
| Dose | Cmax (ng/mL) | AUC(0-t) (ng·h/mL) | t1/2 (h) |
| 200 mg | 183.3 ± 55.4 | 3385.1 ± 1039.2 | 16.85 ± 4.53 |
| 400 mg | 342.3 ± 111.4 | 6473.4 ± 2046.2 | 17.66 ± 5.67 |
| 800 mg | 698.2 ± 213.6 | 12943.6 ± 4153.7 | 11.87 ± 3.98 |
| Data presented as mean ± standard deviation.[6] |
Experimental Protocols
Detailed experimental protocols for the specific studies on this compound sulfate are not fully published. However, based on the available literature, the following sections outline the general methodologies likely employed in the preclinical and clinical evaluation of this compound.
Preclinical Evaluation: Canine Model of Atrial Fibrillation
A common preclinical model for assessing the efficacy of antiarrhythmic drugs for AF is the canine model, where AF is induced and maintained.[7][8]
Objective: To evaluate the efficacy of this compound sulfate in terminating and preventing the induction of atrial fibrillation.
Methodology:
-
Animal Preparation: Beagle dogs are anesthetized, and their vital signs are continuously monitored.[8]
-
Electrophysiological Study: Catheters are introduced into the heart to record electrical activity and to pace the atria.[9]
-
AF Induction: Atrial fibrillation is induced through rapid atrial pacing, often in combination with pharmacological agents like phenylephrine to increase vagal tone and create a substrate for sustained AF.[7] A typical protocol involves pacing the right atrium at a high frequency (e.g., 40 Hz) for a set duration (e.g., 20 minutes).[7]
-
Drug Administration: this compound sulfate is administered intravenously at various doses.
-
Efficacy Assessment: The primary endpoints are the termination of ongoing AF and the prevention of AF re-induction with programmed electrical stimulation. Electrophysiological parameters such as atrial effective refractory period (AERP) are also measured.[10]
Workflow for Preclinical Canine AF Model
Caption: Workflow for a canine model of induced atrial fibrillation.
In Vitro Electrophysiology: Whole-Cell Patch-Clamp
The whole-cell patch-clamp technique is used to measure the effect of this compound sulfate on specific ion currents in isolated cardiac myocytes.[11][12]
Objective: To determine the inhibitory concentration (IC50) of this compound sulfate on various cardiac ion channels.
Methodology:
-
Cell Isolation: Cardiomyocytes are isolated from cardiac tissue (e.g., human ventricular tissue).[5]
-
Pipette Preparation: A glass micropipette with a very fine tip is filled with an intracellular-like solution.[11]
-
Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and a high-resistance seal (giga-seal) is formed.[12]
-
Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured, allowing for electrical access to the entire cell.[12]
-
Voltage Clamp: The membrane potential is clamped at a specific voltage, and the resulting current is measured. Specific voltage protocols are used to isolate the current of interest (e.g., INa, ICa, IKr).[11]
-
Drug Application: this compound sulfate is applied at various concentrations, and the change in the ion current is measured to determine the IC50.
Clinical Evaluation: Phase II Trial for Acute Atrial Fibrillation
The HBI-3000-402 trial (NCT04680026) is a Phase II study evaluating the efficacy and safety of intravenous this compound sulfate for the pharmacological conversion of recent-onset AF.[13][14][15]
Objective: To assess the efficacy of a single intravenous infusion of HBI-3000 in converting recent-onset AF to sinus rhythm.
Study Design: A two-stage, serial cohort, dose-escalation, and expansion study. Stage A is open-label, while Stage B is randomized, double-blind, and placebo-controlled.[14][15]
Patient Population: Patients with atrial fibrillation of 2 to 72 hours in duration.[13]
Intervention: A single 30-minute intravenous infusion of HBI-3000 or placebo.[14][15]
Primary Outcome: Conversion of atrial fibrillation to sinus rhythm.
Key Secondary Outcomes:
-
Time to conversion.
-
Safety and tolerability, including the incidence of adverse events.
-
Changes in electrocardiographic (ECG) parameters, including the QT interval.
Logical Flow of a Dose-Escalation Clinical Trial
Caption: Logical flow of the HBI-3000-402 Phase II clinical trial.
Safety and Tolerability
In a Phase I study in healthy Chinese subjects, single oral doses of this compound sulfate up to 800 mg were shown to be safe and well-tolerated.[6] Mild adverse events were reported by a small number of subjects, with no serious adverse events observed.[6] The Phase II trial results for the intravenous formulation also indicate that HBI-3000 was well-tolerated in patients with acute-onset AF.[16][17] A key feature of this compound highlighted in clinical studies is its potential to mitigate excessive QT prolongation, a risk associated with some antiarrhythmic drugs.[3][18]
Conclusion
This compound sulfate is a promising multi-ion channel blocker with a well-defined mechanism of action for the treatment of atrial fibrillation. Preclinical and early-phase clinical studies have demonstrated its potential for rhythm control with a favorable safety profile. The ongoing Phase II clinical trial will provide more definitive data on its efficacy and safety in patients with acute atrial fibrillation. The information presented in this technical guide summarizes the current state of research and provides a foundation for further investigation into the therapeutic potential of this compound sulfate.
References
- 1. HBI-3000 - Wikipedia [en.wikipedia.org]
- 2. What is this compound Sulfate used for? [synapse.patsnap.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Effective refractory period - Wikipedia [en.wikipedia.org]
- 5. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics, safety, and tolerability of this compound sulfate: an open-label, single-dose, randomized study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Atrial Fibrillation - CorDynamics [cordynamics.com]
- 10. CV Pharmacology | Effective Refractory Period [cvpharmacology.com]
- 11. Whole-cell patch-clamp recording from cardiomyocytes [bio-protocol.org]
- 12. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HUYABIO International Announces Initiation of Phase 2 Atrial Fibrillation Trial - HUYABIO International [huyabio.com]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. A Study of IV HBI-3000 for the Conversion Recent Onset Atrial Fibrillation (AF) [ctv.veeva.com]
- 16. HUYABIO Intl. Presents Positive Clinical Results from HBI-3000 Phase 2A Clinical Trial of Novel Multi-Ion Channel Blocker for Acute Atrial Fibrillation - HUYABIO International [huyabio.com]
- 17. HUYABIO INTL. PRESENTS POSITIVE CLINICAL RESULTS FROM HBI-3000 PHASE 2A CLINICAL TRIAL OF NOVEL MULTI-ION CHANNEL BLOCKER FOR ACUTE ATRIAL FIBRILLATION [prnewswire.com]
- 18. HUYABIO Validates Protective Mechanism for Antiarrhythmic Drug HBI-3000 in AF Patients, Paving the Way for a New Era in Atrial Fibrillation Treatment - HUYABIO International [huyabio.com]
Preclinical Profile of Sulcardine (HBI-3000): A Novel Multi-Ion Channel Blocker for Cardiac Arrhythmias
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Sulcardine (also known as HBI-3000) is an investigational anti-arrhythmic agent demonstrating a unique pharmacological profile characterized by its modulation of multiple cardiac ion channels. Preclinical studies have elucidated its potential to suppress a variety of atrial and ventricular arrhythmias with a promising safety profile, suggesting a low proarrhythmic risk. This technical guide provides a comprehensive overview of the preclinical data on this compound's anti-arrhythmic effects, focusing on its mechanism of action, quantitative effects on cardiac ion channels, and its efficacy in established animal models of arrhythmia. Detailed experimental methodologies are provided where available in the public domain, and key mechanisms and workflows are visualized to facilitate a deeper understanding of this novel therapeutic candidate.
Mechanism of Action: A Multi-Ion Channel Approach
This compound exerts its anti-arrhythmic effects through the modulation of several key cardiac ion channels that are crucial for the generation and propagation of the cardiac action potential.[1] Its primary mechanism involves the inhibition of sodium, potassium, and calcium channels, which collectively contributes to the stabilization of cardiac cell membranes and the prevention of abnormal electrical signaling that underlies arrhythmias.[1]
Preclinical investigations, particularly those using patch-clamp techniques on single human ventricular myocytes, have identified this compound as an inhibitor of the following currents:
-
Fast Sodium Current (INa-F): Inhibition of this current reduces the rapid depolarization phase (Phase 0) of the action potential, thereby slowing conduction velocity.
-
Late Sodium Current (INa-L): Blockade of the late sodium current is a critical mechanism for preventing early afterdepolarizations (EADs), a known trigger for arrhythmias.
-
L-type Calcium Current (ICa-L): By inhibiting the influx of calcium during the plateau phase (Phase 2) of the action potential, this compound can shorten the action potential duration (APD).
-
Rapidly Activating Delayed Rectifier Potassium Current (IKr): Inhibition of this potassium current leads to a prolongation of the action potential duration.
The multi-channel blocking property of this compound is believed to contribute to its efficacy and potentially its favorable safety profile, distinguishing it from agents that target a single ion channel.[2]
Signaling Pathway of this compound's Action
The following diagram illustrates the direct inhibitory action of this compound on multiple cardiac ion channels, leading to the modulation of the cardiac action potential and subsequent anti-arrhythmic effects.
Quantitative Preclinical Data
The inhibitory effects of this compound on cardiac ion channels have been quantified in preclinical studies. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from patch-clamp experiments on single human ventricular myocytes.
| Ion Channel Current | IC50 (μM) | Reference |
| Fast Sodium Current (INa-F) | 48.3 ± 3.8 | [2] |
| Late Sodium Current (INa-L) | 16.5 ± 1.4 | [2] |
| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 | [2] |
| Rapidly Activating Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 | [2] |
Table 1: Inhibitory Potency of this compound on Human Cardiac Ion Channels
Studies on human ventricular myocytes also revealed a concentration-dependent effect of this compound on the action potential duration (APD). The prolongation of APD by this compound was observed to be bell-shaped, with the maximum response occurring at a concentration of approximately 10 μM.[2] At this concentration, this compound modestly prolonged the APD at various basic cycle lengths.[2]
Key Preclinical Experimental Models and Protocols
The anti-arrhythmic properties of this compound have been evaluated in various preclinical models, including in vitro studies on isolated cardiomyocytes and in vivo studies in animal models of arrhythmia.
In Vitro Electrophysiology in Human Ventricular Myocytes
Objective: To characterize the electrophysiological effects of this compound on isolated human ventricular myocytes.
Methodology: Standard microelectrode and whole-cell patch-clamp techniques were employed.[2] While the complete, detailed protocols are proprietary and not fully disclosed in the public literature, the general approach is outlined below.
Experimental Workflow:
Key Findings:
-
This compound led to a concentration-dependent suppression of dofetilide-induced early afterdepolarizations (EADs).[2]
-
The drug exhibited a bell-shaped concentration-dependent prolongation of the action potential duration (APD), with a maximal effect around 10 μM.[2]
-
This compound demonstrated minimal use-dependent prolongation of the APD in human ventricular myocytes.[2]
Conscious Canine Model of Sudden Cardiac Death
Objective: To evaluate the antifibrillatory effects of this compound in a clinically relevant model of sudden cardiac death.
Methodology: A conscious canine model of sudden cardiac death was utilized. This model involves a healed myocardial infarction and a subsequent acute ischemic event to trigger ventricular arrhythmias.
Experimental Protocol Outline:
-
Induction of Myocardial Infarction: Female beagles underwent a 90-minute occlusion of the left anterior descending coronary artery, followed by reperfusion, to create an anterior wall ischemic injury.[3]
-
Recovery Period: The animals were allowed to recover for 3 to 7 days.[3]
-
Drug Administration: On the day of the terminal experiment, dogs were randomized to receive either an intravenous infusion of this compound (15 mg/kg) or a 0.9% NaCl solution (vehicle control).[3]
-
Induction of Acute Ischemia: An occlusive thrombus was induced in the circumflex coronary artery by anodal current-induced injury, leading to posterolateral myocardial ischemia.[3]
-
Monitoring: The electrocardiogram (ECG) was continuously monitored to detect the presence of regional myocardial ischemia and the occurrence of ventricular arrhythmias, including premature ventricular complexes (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).[3]
Key Findings:
-
In the control group, a high incidence of VF was observed following the acute ischemic event.[3]
-
This compound treatment significantly reduced the incidence of VF compared to the control group.[3]
-
While PVCs were observed in both groups, this compound was effective in preventing the degeneration of these arrhythmias into life-threatening VF.[3]
Rabbit Left Ventricular Wedge Preparation
Objective: To assess the proarrhythmic potential of this compound.
Methodology: The rabbit left ventricular wedge preparation is an ex vivo model that allows for the simultaneous recording of a transmural ECG and transmembrane action potentials from the endocardium and epicardium. This model is highly predictive of a drug's potential to induce Torsades de Pointes (TdP).[4]
General Protocol:
-
Preparation: A wedge of the rabbit left ventricle is dissected and arterially perfused with Tyrode's solution.
-
Recording: A transmural ECG is recorded, and microelectrodes are used to record action potentials from the endocardial and epicardial surfaces.
-
Pacing: The preparation is electrically stimulated at different cycle lengths to assess rate-dependent effects.
-
Drug Perfusion: The preparation is perfused with increasing concentrations of the test compound.
-
Parameter Measurement: Key parameters such as QT interval, transmural dispersion of repolarization (TDR), and the occurrence of EADs and TdP-like arrhythmias are measured.
While specific data from this compound studies using this model are not detailed in the provided search results, it is a standard preclinical model for assessing proarrhythmic risk, and the lack of reported proarrhythmic events in other models suggests a favorable outcome in such an assay.
Discussion and Future Directions
The preclinical data for this compound (HBI-3000) consistently demonstrate its potential as a novel anti-arrhythmic agent with a multi-faceted mechanism of action. Its ability to block multiple ion channels, including the late sodium current, is a key feature that may contribute to its efficacy in suppressing both atrial and ventricular arrhythmias while maintaining a low risk of proarrhythmia.
The conscious canine model of sudden cardiac death provides strong evidence for this compound's antifibrillatory effects in a setting that mimics a high-risk clinical scenario. The in vitro studies on human ventricular myocytes provide a clear mechanistic basis for these effects at the cellular level.
Further research will be essential to fully delineate the clinical utility of this compound. Ongoing and future clinical trials will be critical in confirming the efficacy and safety of this promising agent in patients with various types of cardiac arrhythmias. The detailed understanding of its preclinical pharmacology, as outlined in this guide, provides a solid foundation for its continued development.
References
- 1. Assessment of drug-induced proarrhythmia: The importance of study design in the rabbit left ventricular wedge model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical assessment of drug-induced proarrhythmias: role of the arterially perfused rabbit left ventricular wedge preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Pharmacodynamics of Sulcardine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulcardine, also known as HBI-3000, is a novel antiarrhythmic agent under investigation for the treatment of cardiac arrhythmias, particularly atrial and ventricular fibrillation.[1][2] Its mechanism of action is centered on the modulation of multiple cardiac ion channels, which are fundamental to regulating the heart's electrical activity.[1][3] By targeting these channels, this compound aims to stabilize cardiac cell membranes and prevent the abnormal ion flows that can lead to arrhythmias.[1] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.
Core Mechanism of Action: Multi-Ion Channel Blockade
The primary pharmacodynamic effect of this compound is the inhibition of several key cardiac ion channels.[4][5] This multi-channel blockade is believed to contribute to its antiarrhythmic properties while potentially mitigating the proarrhythmic risks associated with more selective ion channel blockers.[5][6] this compound has been shown to inhibit the fast sodium current (INa-F), the late sodium current (INa-L), the L-type calcium current (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr).[4] The inhibition of these channels leads to a prolongation of the action potential duration (APD) and the refractory period, thereby reducing the likelihood of erratic heartbeats.[1][3]
Signaling Pathway of this compound's Electrophysiological Effects
The following diagram illustrates the direct impact of this compound on cardiac ion channels and the resulting electrophysiological consequences.
Quantitative Pharmacodynamic Data
The following tables summarize the available quantitative data on the pharmacodynamics of this compound, including its inhibitory potency on various ion channels and its effects on electrocardiogram (ECG) parameters.
Table 1: Inhibitory Potency of this compound on Cardiac Ion Channels
| Ion Channel | IC50 (μM) | Cell Type | Reference |
| Fast Sodium Current (INa-F) | 48.3 ± 3.8 | Human Ventricular Myocytes | [4] |
| Late Sodium Current (INa-L) | 16.5 ± 1.4 | Human Ventricular Myocytes | [4] |
| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 | Human Ventricular Myocytes | [4] |
| Rapidly Activating Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 | Human Ventricular Myocytes | [4] |
Table 2: Effects of Intravenous this compound on ECG Parameters in Healthy Subjects
| ECG Parameter | Effect | Notes | Reference |
| QRS Interval | Dose-proportional increase | Consistent with INa-Peak block | [4] |
| P-wave Duration (PDur) | Dose-proportional increase | Consistent with INa-Peak block | [4] |
| PR Interval | Dose-proportional increase | Consistent with INa-Peak and ICa,L inhibition | [4] |
| QTcF Interval | Modest prolongation | Therapeutic benefit in terminating atrial fibrillation | [7] |
| J to T peak (JTp) Interval | Dose-related reduction | Unique among IKr blockers, may reduce proarrhythmic risk | [4] |
| T peak to T end (TpTe) Interval | Prolongation | Consistent with IKr block | [4] |
Experimental Protocols
The characterization of this compound's pharmacodynamics has relied on established electrophysiological techniques. Below are detailed methodologies for the key experiments cited.
Patch-Clamp Electrophysiology on Isolated Cardiomyocytes
This technique is used to measure the ion currents through specific channels in single cardiac cells.
1. Cell Isolation:
-
Human ventricular myocytes are enzymatically isolated from donor hearts.
2. Solutions:
-
External Solution (Tyrode's solution): Contains (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Pipette Solution (Internal Solution): Composition varies depending on the specific current being measured. For example, to measure IKr, the pipette solution may contain (in mM): 120 K-aspartate, 20 KCl, 5 MgATP, 10 HEPES, and 10 EGTA, with pH adjusted to 7.2 with KOH.
3. Recording:
-
Whole-cell patch-clamp configuration is established using a patch-clamp amplifier and borosilicate glass pipettes with a resistance of 2-4 MΩ.
-
Cells are voltage-clamped at a holding potential (e.g., -80 mV).
-
Specific voltage protocols are applied to elicit and isolate the desired ion currents (e.g., depolarizing steps to activate sodium and calcium channels, or specific repolarizing steps to measure potassium currents).
4. Data Analysis:
-
Current amplitudes are measured before and after the application of varying concentrations of this compound.
-
IC50 values are calculated by fitting the concentration-response data to a Hill equation.
In Vivo Electrophysiology in Animal Models
These studies assess the effects of this compound on the heart's electrical activity in a whole-animal system, often using models of arrhythmia.
1. Animal Model:
-
Animal models of ventricular arrhythmias are used, such as canine models.[6]
2. Surgical Preparation:
-
Animals are anesthetized, and a catheter is inserted into a vein and advanced to the heart.
-
Electrodes on the catheter are positioned in the atria and ventricles to record intracardiac electrograms and to deliver electrical stimuli.
3. Electrophysiological Study:
-
Baseline electrophysiological parameters are measured, including heart rate, conduction intervals (e.g., PR, QRS), and refractory periods.
-
Arrhythmias are induced through programmed electrical stimulation (e.g., burst pacing or extrastimulus testing).
-
This compound is administered intravenously, and the electrophysiological study is repeated to assess the drug's effects on the measured parameters and its ability to prevent or terminate induced arrhythmias.
4. Data Analysis:
-
Changes in electrophysiological parameters before and after drug administration are compared.
-
The efficacy of this compound in suppressing arrhythmias is quantified.
Downstream Signaling Pathways
Currently, the primary mechanism of action of this compound is understood to be the direct blockade of multiple cardiac ion channels. Extensive searches of the available scientific literature did not yield direct evidence of this compound modulating intracellular signaling cascades such as those involving CaMKII, PKA, or PKC. The observed pharmacodynamic effects of this compound can be largely explained by its direct influence on ion flux and the resulting changes in the cardiac action potential. Future research may explore potential secondary or indirect effects on intracellular signaling.
Conclusion
This compound is a promising multi-ion channel blocker with a well-defined primary pharmacodynamic profile. Its ability to inhibit INa-F, INa-L, ICa-L, and IKr contributes to its antiarrhythmic effects, which have been demonstrated in both preclinical and clinical studies. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers in the field of cardiovascular drug development. Further investigation is warranted to explore any potential effects on downstream signaling pathways and to fully elucidate the clinical implications of its unique electrophysiological profile.
References
- 1. Electrophysiologic Effects of Ranolazine. A Novel Anti-Anginal Agent with Antiarrhythmic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Ranolazine in Cardiac Arrhythmia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ranolazine versus amiodarone for prevention of postoperative atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple Ca2+ signaling pathways regulate intracellular Ca2+ activity in human cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Sulcardine's Modulation of Cardiac Action Potential Duration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulcardine (also known as HBI-3000) is a novel antiarrhythmic agent currently under investigation for the treatment of cardiac arrhythmias, particularly atrial fibrillation.[1][2][3] Its mechanism of action involves the modulation of multiple cardiac ion channels, leading to a prolongation of the cardiac action potential duration (APD).[1][2] This technical guide provides an in-depth overview of the electrophysiological effects of this compound, with a focus on its impact on cardiac action potential duration. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction: The Cardiac Action Potential
The cardiac action potential is a transient change in the membrane potential of cardiac cells, driven by the coordinated opening and closing of various ion channels. It is the fundamental process underlying cardiac excitability and contraction. The action potential waveform is characterized by five distinct phases (0-4), each mediated by specific ion currents. The duration of the action potential is a critical determinant of the refractory period of the heart and plays a crucial role in the genesis and termination of arrhythmias.[4][5]
This compound's Mechanism of Action
This compound exerts its antiarrhythmic effects by acting as a multi-ion channel blocker.[2][6][7] It primarily targets the following ion channels:
-
Fast Sodium Current (INa-F): Responsible for the rapid depolarization phase (Phase 0) of the action potential.
-
Late Sodium Current (INa-L): A sustained component of the sodium current that can contribute to arrhythmogenesis.
-
L-type Calcium Current (ICa-L): Plays a key role in the plateau phase (Phase 2) of the action potential and excitation-contraction coupling.
-
Rapidly Activating Delayed Rectifier Potassium Current (IKr): A critical potassium current involved in the repolarization phase (Phase 3) of the action potential.
By inhibiting these channels, this compound prolongs the action potential duration, thereby increasing the effective refractory period of cardiac tissue.[1][2] This mechanism is thought to be effective in suppressing arrhythmias by preventing premature re-excitation of the myocardium.
Quantitative Effects of this compound on Ion Channels and APD
The inhibitory effects of this compound on various cardiac ion channels have been quantified in preclinical studies. The half-maximal inhibitory concentration (IC50) values provide a measure of the drug's potency for each channel.
| Ion Channel | IC50 (μM) | Reference |
| Fast Sodium Current (INa-F) | 48.3 ± 3.8 | [8] |
| Late Sodium Current (INa-L) | 16.5 ± 1.4 | [8] |
| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 | [8] |
| Rapidly Activating Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 | [8] |
Table 1: Inhibitory Potency of this compound on Cardiac Ion Channels
The effect of this compound on action potential duration is concentration-dependent. Studies in single human ventricular myocytes have shown that the prolongation of APD by this compound follows a bell-shaped curve, with the maximum effect observed at a concentration of approximately 10 μM.[8]
| This compound Concentration (μM) | APD Prolongation (ms) | Basic Cycle Length (ms) | Reference |
| 10 | Modest Prolongation | Various | [8] |
Table 2: Effect of this compound on Action Potential Duration (APD) in Human Ventricular Myocytes
Note: The available literature describes the effect as a "modest prolongation" at 10 µM across different cycle lengths but does not provide specific millisecond values in the provided search results.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the signaling pathway of this compound's action on cardiac myocytes, leading to the prolongation of the action potential duration.
References
- 1. What is this compound Sulfate used for? [synapse.patsnap.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. HBI-3000 - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. CV Pharmacology | Cardiac Action Potentials [cvpharmacology.com]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Cardiac Conundrum: A Technical Guide to the Molecular Targets of Sulcardine
For Immediate Release
This technical guide provides an in-depth analysis of the molecular targets of sulcardine (HBI-3000), a novel antiarrhythmic agent, within the cardiac milieu. Designed for researchers, scientists, and drug development professionals, this document elucidates the intricate mechanisms by which this compound exerts its therapeutic effects, supported by quantitative data, detailed experimental protocols, and visual representations of its signaling pathways.
Executive Summary
This compound is a multi-ion channel blocker demonstrating a unique pharmacological profile for the treatment of cardiac arrhythmias, such as atrial and ventricular fibrillation.[1][2] Its primary mechanism of action involves the inhibition of several key cardiac ion channels, leading to a prolongation of the action potential duration (APD) and the effective refractory period.[3][4] A critical and distinguishing feature of this compound is its ability to mitigate the risk of proarrhythmia, a common side effect of many antiarrhythmic drugs. This is achieved through a balanced inhibition of both inward and outward currents, which prevents excessive QT prolongation.[5][6] This guide will dissect the molecular interactions of this compound, presenting the quantitative data that defines its potency and selectivity, outlining the experimental methodologies used to derive this data, and visualizing its complex interactions within the cardiomyocyte.
Molecular Targets of this compound in the Heart
This compound's antiarrhythmic properties stem from its ability to modulate the function of multiple cardiac ion channels. The primary molecular targets identified are the fast and late components of the sodium current (INa-F and INa-L), the L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr).[1][2] By acting on these diverse targets, this compound achieves a comprehensive modulation of cardiac electrophysiology.
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound at each of its molecular targets has been quantified through electrophysiological studies. The half-maximal inhibitory concentrations (IC50) provide a clear measure of its efficacy.
| Ion Channel | Current | Species/Cell Type | IC50 (µM) | Reference |
| Sodium Channel (Nav1.5) | INa-F (fast) | Human Ventricular Myocytes | 48.3 ± 3.8 | [1] |
| Sodium Channel (Nav1.5) | INa-L (late) | Human Ventricular Myocytes | 16.5 ± 1.4 | [1] |
| Sodium Channel (Nav1.5) | INa | Guinea-Pig Ventricular Myocytes | 26.9 | [7] |
| L-type Calcium Channel (Cav1.2) | ICa-L | Human Ventricular Myocytes | 32.2 ± 2.9 | [1] |
| L-type Calcium Channel (Cav1.2) | ICa | Guinea-Pig Ventricular Myocytes | 69.2 | [7] |
| hERG Potassium Channel (KCNH2) | IKr | Human Ventricular Myocytes | 22.7 ± 2.5 | [1] |
Signaling Pathways and Mechanism of Action
This compound's multi-channel blockade results in a finely tuned modulation of the cardiac action potential. The inhibition of IKr leads to a prolongation of the APD, a key antiarrhythmic mechanism.[1] Concurrently, the inhibition of the late sodium current (INa-L) and the L-type calcium current (ICa-L) counteracts excessive APD prolongation, thereby mitigating the risk of early afterdepolarizations (EADs) and torsades de pointes (TdP), a life-threatening arrhythmia.[1][5][6]
Experimental Protocols
The characterization of this compound's molecular targets relies on precise electrophysiological techniques, primarily the whole-cell patch-clamp method. This section provides a detailed overview of the methodologies typically employed to measure the specific ion currents affected by this compound.
General Whole-Cell Patch-Clamp Electrophysiology
The whole-cell patch-clamp technique is the gold standard for recording ion channel activity from isolated cardiomyocytes.[1]
4.1.1. Cell Preparation: Single ventricular myocytes are enzymatically isolated from cardiac tissue.
4.1.2. Solutions:
-
External Solution (Tyrode's): Contains (in mM): NaCl 135, KCl 5.4, CaCl2 1.8, MgCl2 1, NaH2PO4 0.33, HEPES 10, and glucose 10; pH adjusted to 7.4 with NaOH.
-
Pipette (Internal) Solution: Contains (in mM): K-aspartate 120, KCl 20, MgATP 5, HEPES 10, EGTA 5, and GTP 0.1; pH adjusted to 7.2 with KOH.
4.1.3. Recording: Borosilicate glass pipettes with a resistance of 2-4 MΩ are used. After achieving a gigaseal (>1 GΩ), the cell membrane is ruptured to obtain the whole-cell configuration. Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
Specific Current Measurement Protocols
4.2.1. Fast Sodium Current (INa-F):
-
Holding Potential: -120 mV to ensure availability of sodium channels.
-
Test Pulse: A series of depolarizing pulses, typically from -90 mV to +60 mV in 10 mV increments for 50 ms.
-
Specific Blockers: Tetrodotoxin (TTX) can be used to isolate and confirm the sodium current.
4.2.2. Late Sodium Current (INa-L):
-
Holding Potential: -100 mV.
-
Test Pulse: A long depolarizing pulse to -10 mV for 300 ms.
-
Measurement: The late component is measured as the average current during the last 100 ms of the depolarizing pulse, after subtraction of the current in the presence of a high concentration of TTX.
4.2.3. L-type Calcium Current (ICa-L):
-
Holding Potential: -40 mV to inactivate sodium channels.
-
Test Pulse: Depolarizing steps from -40 mV to +60 mV for 200-300 ms.
-
Specific Blockers: Nifedipine or verapamil can be used to isolate the L-type calcium current. Potassium currents are blocked by substituting K+ with Cs+ in the internal and external solutions.
4.2.4. Rapid Delayed Rectifier Potassium Current (IKr / hERG):
-
Holding Potential: -80 mV.
-
Test Pulse: A depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV.
-
Measurement: The IKr is measured as the peak tail current upon repolarization.
-
Specific Blockers: Dofetilide or E-4031 are highly specific blockers of IKr.
Conclusion
This compound presents a promising profile as a multi-ion channel blocking antiarrhythmic agent. Its balanced action on key cardiac ion channels, particularly the concurrent inhibition of IKr, INa-L, and ICa-L, provides a robust mechanism for rhythm control while minimizing the inherent risk of proarrhythmia. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive framework for understanding and further investigating the therapeutic potential of this compound in the management of cardiac arrhythmias. This detailed molecular understanding is crucial for the ongoing development and clinical application of this novel cardiac therapeutic.
References
- 1. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Late cardiac sodium current can be assessed using automated patch-clamp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L-type calcium channel current up-regulation by chronic stress is associated with increased α1c subunit expression in rat ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Control of L-type calcium current during the action potential of guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Sulcardine for the Prevention of Ventricular Arrhythmias: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sulcardine (formerly HBI-3000) is an investigational antiarrhythmic agent with a unique multi-ion channel blocking profile, showing promise for the prevention and treatment of ventricular arrhythmias. This technical guide provides a comprehensive overview of the preclinical and clinical data available on this compound, with a focus on its electrophysiological properties, efficacy in animal models, and clinical development. Detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action and experimental workflows are presented to serve as a valuable resource for researchers and drug development professionals in the field of cardiology.
Introduction
Ventricular arrhythmias remain a significant cause of morbidity and mortality, and the development of novel, safe, and effective antiarrhythmic drugs is a critical unmet need. This compound has emerged as a promising candidate, exhibiting a distinct mechanism of action that involves the modulation of multiple cardiac ion channels. This guide synthesizes the current knowledge on this compound, providing an in-depth technical resource for the scientific community.
Mechanism of Action
This compound exerts its antiarrhythmic effects by blocking several key cardiac ion channels involved in the generation and propagation of the cardiac action potential. Its multi-channel inhibition is believed to contribute to its efficacy while potentially mitigating the proarrhythmic risks associated with more selective ion channel blockers.
Signaling Pathway of this compound's Action
The primary mechanism of this compound involves the inhibition of fast and late sodium currents (INa-F and INa-L), the L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr)[1]. This combination of effects leads to a prolongation of the action potential duration (APD) and a reduction in cellular excitability, thereby suppressing the triggers and substrate for ventricular arrhythmias.
Preclinical Efficacy
In Vitro Electrophysiology
Studies on isolated human ventricular myocytes have elucidated the concentration-dependent effects of this compound on various ion channels.
Table 1: Inhibitory Concentrations (IC50) of this compound on Human Ventricular Myocyte Ion Channels [1]
| Ion Channel | IC50 (μM) |
| Late Sodium Current (INa-L) | 16.5 ± 1.4 |
| Rapid Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 |
| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 |
| Fast Sodium Current (INa-F) | 48.3 ± 3.8 |
The effect of this compound on the action potential duration (APD) is described as "bell-shaped," with the maximum prolongation observed around a concentration of 10 μM[1].
In Vivo Animal Models
A key study investigated the antifibrillatory effects of this compound in a conscious canine model of sudden cardiac death.
Table 2: Efficacy of this compound in a Canine Model of Ventricular Fibrillation [2]
| Group | Number of Animals (n) | Incidence of Ventricular Fibrillation (VF) | p-value |
| Control (Vehicle) | 8 | 5 (62.5%) | < 0.05 |
| This compound (15 mg/kg IV) | 9 | 1 (11.1%) |
In this model, this compound also significantly reduced the frequency of premature ventricular complexes (PVCs)[2].
Clinical Development
This compound has undergone Phase 1 and is in Phase 2 clinical development for arrhythmias.
Phase 1 Studies in Healthy Volunteers
A single ascending dose study of intravenous this compound in healthy subjects demonstrated dose-proportional changes in ECG parameters.
Table 3: Predicted Mean Change from Baseline in ECG Parameters at Cmax in Healthy Volunteers
| Dose | ΔΔQTcF (ms) (90% CI) | ΔΔPR (ms) (95% CI) | ΔΔQRS (ms) (95% CI) |
| 20 mg | 13.50 (9.8, 17.2) | 7.70 (5.2, 10.2) | 5.07 (2.5, 7.7) |
| 60 mg | 17.53 (13.5, 21.6) | 7.81 (6.2, 9.4) | - |
| 180 mg | - | 9.93 (6.0, 13.9) | - |
| 360 mg | - | - | - |
| 600 mg | - | - | -24.60 (-30.6, -18.6) |
| Data extracted from a patent application and may not be complete. Dashes indicate data not provided in the source. |
Clinical Trials in Patients with Ventricular Arrhythmias
A clinical trial to evaluate the efficacy and safety of this compound sulfate tablets in patients with frequent premature ventricular contractions (PVCs) has been registered (NCT01757067). However, the results of this study have not yet been publicly released.
Safety and Toxicology
A 26-week repeated-dose oral toxicity study of this compound sulfate was conducted in Sprague-Dawley rats. The No-Observed-Adverse-Effect-Level (NOAEL) was determined to be 175 mg/kg. The primary target organs identified at higher doses were the liver and lungs.
Experimental Protocols
In Vitro Electrophysiology in Human Ventricular Myocytes
Objective: To characterize the effects of this compound on individual ion currents and action potentials in isolated human ventricular myocytes.
Methodology based on Guo D, et al. J Cardiovasc Pharmacol 2011;57(1):79-85. [1]
Detailed Steps:
-
Myocyte Isolation: Single ventricular myocytes are enzymatically isolated from the mid-myocardium of non-failing human donor hearts.
-
Electrophysiological Recordings:
-
Whole-cell patch-clamp: Used to measure individual ion currents (INa-F, INa-L, ICa-L, and IKr) under voltage-clamp conditions. Specific voltage protocols are used to isolate each current.
-
Standard microelectrode: Used to record action potentials in current-clamp mode.
-
-
Drug Application: this compound is applied at various concentrations to determine its effects on the recorded currents and action potentials.
-
Induction of Early Afterdepolarizations (EADs): In a subset of experiments, EADs are induced using dofetilide to assess the ability of this compound to suppress these proarrhythmic events.
-
Data Analysis: Concentration-response curves are generated to calculate IC50 values. Changes in action potential parameters (e.g., APD at 90% repolarization) are measured and analyzed.
Canine Model of Sudden Cardiac Death
Objective: To evaluate the in vivo efficacy of this compound in preventing ventricular fibrillation in a post-myocardial infarction model.
Methodology based on Lee JY, et al. J Cardiovasc Pharmacol Ther. 2013;18(5):445-52. [2]
Detailed Steps:
-
Myocardial Infarction Induction: A myocardial infarction is surgically induced in female beagle dogs by a 90-minute occlusion of the left anterior descending coronary artery, followed by reperfusion.
-
Recovery: The animals are allowed to recover for 3 to 7 days.
-
Treatment: Conscious animals are administered either this compound (15 mg/kg) or a vehicle control intravenously.
-
Arrhythmia Induction: An occlusive thrombus is induced at a site remote from the previous myocardial infarction by electrolytic injury to the intimal surface of the left circumflex coronary artery, leading to ischemia and ventricular arrhythmias.
-
Monitoring and Endpoint Analysis: The electrocardiogram is continuously monitored to determine the incidence of ventricular fibrillation and the frequency of premature ventricular complexes.
Discussion and Future Directions
This compound's multi-ion channel blocking profile presents a promising approach for the management of ventricular arrhythmias. The preclinical data demonstrate its potential to suppress arrhythmogenic triggers and substrate. However, the lack of published data from the clinical trial in patients with PVCs is a significant gap in our understanding of its clinical efficacy and safety in a patient population.
Future research should focus on:
-
Publication of the results from the clinical trial in patients with PVCs.
-
Further investigation into the concentration-response relationship of this compound on action potential duration to better understand its therapeutic window.
-
Head-to-head comparison studies with existing antiarrhythmic drugs in relevant preclinical models and clinical trials.
-
Exploration of this compound's efficacy in other types of ventricular arrhythmias and in specific patient populations, such as those with structural heart disease.
Conclusion
This compound is a novel antiarrhythmic agent with a well-characterized multi-ion channel blocking mechanism. Preclinical studies have demonstrated its efficacy in suppressing ventricular arrhythmias in vitro and in vivo. While early clinical data in healthy volunteers are available, further results from patient trials are needed to fully establish its role in the prevention and treatment of ventricular arrhythmias. This technical guide provides a solid foundation for researchers and clinicians interested in the ongoing development of this promising therapeutic agent.
References
An In-Depth Technical Guide to the Cellular Electrophysiology of Sulcardine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulcardine sulfate (also known as HBI-3000) is a novel antiarrhythmic agent currently under investigation for the treatment of cardiac arrhythmias, particularly atrial and ventricular arrhythmias.[1][2][3] Its mechanism of action involves the modulation of multiple cardiac ion channels, leading to alterations in the electrophysiological properties of cardiomyocytes. This technical guide provides a comprehensive overview of the cellular electrophysiology of this compound sulfate, detailing its effects on key ion channels, the corresponding changes in action potential characteristics, and the experimental protocols used to elucidate these properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of cardiac electrophysiology and antiarrhythmic drug discovery.
Mechanism of Action: A Multi-Ion Channel Blocker
This compound sulfate exerts its antiarrhythmic effects by blocking several key cardiac ion channels, thereby altering the flow of ions across the cardiomyocyte membrane and modifying the cardiac action potential.[1] The primary targets of this compound sulfate are:
-
Fast Sodium Current (INa-F): Responsible for the rapid upstroke (Phase 0) of the cardiac action potential.
-
Late Sodium Current (INa-L): A sustained component of the sodium current that can contribute to arrhythmias.
-
L-type Calcium Current (ICa-L): Plays a crucial role in the plateau phase (Phase 2) of the action potential and excitation-contraction coupling.
-
Rapidly Activating Delayed Rectifier Potassium Current (IKr): A key potassium current involved in the repolarization (Phase 3) of the action potential.
By inhibiting these channels, this compound sulfate prolongs the action potential duration (APD) in a concentration-dependent manner.[1] This prolongation of the refractory period is a key mechanism for suppressing arrhythmias.[4]
Quantitative Analysis of Ion Channel Inhibition
The inhibitory effects of this compound sulfate on various cardiac ion channels have been quantified in studies using human ventricular myocytes. The half-maximal inhibitory concentrations (IC50) provide a measure of the drug's potency for each channel.
| Ion Channel | IC50 (µM) | Primary Electrophysiological Role | Reference |
| Fast Sodium Current (INa-F) | 48.3 ± 3.8 | Action Potential Upstroke (Phase 0) | [1] |
| Late Sodium Current (INa-L) | 16.5 ± 1.4 | Contributes to Plateau Phase and Arrhythmogenesis | [1] |
| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 | Action Potential Plateau (Phase 2), Excitation-Contraction Coupling | [1] |
| Rapidly Activating Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 | Action Potential Repolarization (Phase 3) | [1] |
Effects on Action Potential Duration
The integrated effect of this compound sulfate's multi-channel blockade is a concentration-dependent prolongation of the action potential duration (APD). Studies in single human ventricular myocytes have shown a bell-shaped dose-response curve for APD prolongation, with the maximum effect observed at a concentration of approximately 10 µM.[1] At this concentration, this compound sulfate modestly prolongs the APD at various basic cycle lengths.[1]
Experimental Protocols
The electrophysiological effects of this compound sulfate have been characterized using standard microelectrode and patch-clamp techniques on isolated single human ventricular myocytes.[1]
Cellular Preparation
Human ventricular myocytes are enzymatically isolated from non-diseased donor hearts.
Whole-Cell Patch-Clamp Technique
The whole-cell patch-clamp technique is employed to record ionic currents and action potentials from single cardiomyocytes.
General Solutions:
-
Extracellular (Bath) Solution (Tyrode's Solution): (in mmol/L) NaCl 137, KCl 5.4, CaCl2 1.8, MgCl2 0.5, NaH2PO4 0.33, HEPES 10, and glucose 10; pH adjusted to 7.4 with NaOH.
-
Pipette (Intracellular) Solution (for Action Potential Recording): (in mmol/L) K-aspartate 110, KCl 20, MgCl2 1, CaCl2 1, EGTA 10, HEPES 5, and Na2ATP 5; pH adjusted to 7.3 with KOH.
Voltage-Clamp Protocols:
The following voltage-clamp protocols are used to isolate and record specific ion currents. Specific channel blockers are often used to isolate the current of interest.
-
Fast Sodium Current (INa-F):
-
Holding Potential: -120 mV
-
Test Pulse: Depolarizing steps from -80 mV to +60 mV for 50 ms.
-
Specific Blocker: Tetrodotoxin (TTX) can be used to confirm the identity of the sodium current.
-
-
Late Sodium Current (INa-L):
-
Holding Potential: -120 mV
-
Test Pulse: Depolarizing step to -20 mV for 500 ms. INa-L is measured as the current at the end of the depolarizing pulse.
-
-
L-type Calcium Current (ICa-L):
-
Holding Potential: -40 mV (to inactivate sodium channels)
-
Test Pulse: Depolarizing steps from -30 mV to +60 mV for 300 ms.
-
Specific Blocker: Nifedipine or verapamil can be used to block ICa-L.
-
-
Rapidly Activating Delayed Rectifier Potassium Current (IKr):
-
Holding Potential: -40 mV
-
Test Pulse: Depolarizing steps to potentials between -30 mV and +60 mV for 2 seconds, followed by a repolarizing step to -40 mV to record tail currents.
-
Specific Blocker: Dofetilide or E-4031 are potent and specific blockers of IKr.
-
Visualizations
Signaling Pathway of this compound Sulfate's Action
Caption: Mechanism of action of this compound sulfate on cardiac ion channels.
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for patch-clamp analysis of this compound sulfate's effects.
Conclusion
This compound sulfate is a promising multi-ion channel blocker with a distinct electrophysiological profile. Its ability to inhibit both depolarizing (INa-F, INa-L, ICa-L) and repolarizing (IKr) currents results in a significant prolongation of the cardiac action potential, which is the primary basis for its antiarrhythmic efficacy. The detailed understanding of its interaction with specific ion channels, as outlined in this guide, is crucial for its continued development and potential clinical application in the management of cardiac arrhythmias. Further research will continue to delineate the full spectrum of its electrophysiological effects and its clinical utility.
References
- 1. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jp.huyabio.com [jp.huyabio.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Voltage clamp methods for the study of membrane currents and SR Ca2+ release in adult skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Sulcardine Patch Clamp Studies in Ventricular Myocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulcardine (also known as HBI-3000) is a novel multi-ion channel blocker under investigation for the treatment of cardiac arrhythmias, particularly atrial fibrillation.[1][2] Its mechanism of action in ventricular myocytes involves the modulation of several key ion channels, leading to a prolongation of the action potential duration (APD) and a stabilization of the cardiac rhythm.[3] Unlike some antiarrhythmic agents, this compound is suggested to have a low proarrhythmic risk.[3]
These application notes provide detailed protocols for studying the electrophysiological effects of this compound on isolated adult ventricular myocytes using the patch-clamp technique. The protocols cover the isolation of high-quality myocytes and the subsequent voltage-clamp and current-clamp recordings to characterize the effects of this compound on specific ion currents and the action potential waveform.
Mechanism of Action of this compound in Ventricular Myocytes
This compound exerts its antiarrhythmic effects by blocking multiple cardiac ion channels. In human ventricular myocytes, it has been shown to inhibit the following currents:
-
Fast Sodium Current (INa-F): Responsible for the rapid upstroke of the cardiac action potential.
-
Late Sodium Current (INa-L): A sustained component of the sodium current that can contribute to arrhythmias.
-
L-type Calcium Current (ICa-L): Plays a crucial role in the plateau phase of the action potential and excitation-contraction coupling.
-
Rapidly Activating Delayed Rectifier Potassium Current (IKr): A key current responsible for ventricular repolarization.
By blocking these channels, this compound prolongs the action potential duration and the effective refractory period, which are key mechanisms for suppressing arrhythmias.[3]
Data Presentation: Electrophysiological Effects of this compound
The following tables summarize the quantitative data on the inhibitory effects of this compound on key cardiac ion channels in human ventricular myocytes and its impact on action potential duration.
Table 1: Inhibitory Concentrations (IC50) of this compound on Cardiac Ion Channels
| Ion Channel | IC50 (μM) | Cell Type | Reference |
| Fast Sodium Current (INa-F) | 48.3 ± 3.8 | Human Ventricular Myocytes | [3] |
| Late Sodium Current (INa-L) | 16.5 ± 1.4 | Human Ventricular Myocytes | [3] |
| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 | Human Ventricular Myocytes | [3] |
| Rapid Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 | Human Ventricular Myocytes | [3] |
| hERG (IKr) | 94.3 | HEK293 Cells | [1] |
| hNav1.5 (INa-F) | 15.0 | HEK293 Cells | [1] |
Table 2: Effect of this compound on Action Potential Duration (APD) in Human Ventricular Myocytes
| This compound Concentration (μM) | Pacing Cycle Length | APD Change | Observations | Reference |
| 10 | Multiple | Modest Prolongation | Maximum response observed around 10 μM, exhibiting a bell-shaped dose-response curve.[3] | [3] |
| Not specified | Not specified | Concentration-dependent prolongation | The slope of the APD-cycle length curve was slightly steeper than control.[3] | [3] |
Experimental Protocols
Isolation of Adult Ventricular Myocytes
This protocol describes the enzymatic isolation of viable, calcium-tolerant ventricular myocytes from an adult rat heart using a Langendorff-free method.
Materials:
-
Solutions:
-
Perfusion Buffer: (in mM) 120 NaCl, 5.4 KCl, 1.2 NaH2PO4, 20 NaHCO3, 1.6 MgCl2, 10 Taurine, 10 Glucose, pH 7.4, gassed with 95% O2/5% CO2.
-
Enzyme Solution: Perfusion buffer supplemented with 1 mg/mL Collagenase Type II and 0.1 mg/mL Protease Type XIV.
-
KB Solution (Kraftbrühe): (in mM) 70 KOH, 50 L-glutamic acid, 40 KCl, 20 KH2PO4, 20 Taurine, 10 HEPES, 10 Glucose, 3 MgCl2, 1 EGTA, pH 7.4 with KOH.
-
-
Equipment:
-
Surgical instruments (scissors, forceps)
-
Langendorff apparatus (optional, for retrograde perfusion)
-
Peristaltic pump
-
Water bath (37°C)
-
Laminating flow hood
-
Procedure:
-
Anesthetize the animal and perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and cannulate the aorta.
-
Begin retrograde perfusion with oxygenated, 37°C Perfusion Buffer for 5 minutes to clear the blood.
-
Switch to perfusion with the Enzyme Solution for 15-20 minutes, or until the heart becomes flaccid.
-
Remove the heart from the cannula, excise the atria, and gently mince the ventricular tissue in a fresh volume of Enzyme Solution.
-
Gently triturate the tissue with a wide-bore pipette to release individual myocytes.
-
Filter the cell suspension through a 200 µm nylon mesh to remove undigested tissue.
-
Allow the myocytes to settle by gravity for 10-15 minutes.
-
Carefully aspirate the supernatant and resuspend the cell pellet in KB Solution.
-
Gradually reintroduce calcium to the myocyte suspension in a stepwise manner to a final concentration of 1.8 mM.
-
The isolated myocytes are now ready for patch-clamp experiments.
Whole-Cell Patch Clamp Recordings
General Setup:
-
Inverted microscope with DIC optics
-
Patch-clamp amplifier and digitizer
-
Micromanipulator
-
Perfusion system
-
Borosilicate glass capillaries for pipette fabrication
2.1. Action Potential Recording (Current-Clamp)
Solutions:
-
External Solution: (in mM) 137 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4 with NaOH.
-
Pipette Solution: (in mM) 120 K-aspartate, 20 KCl, 10 NaCl, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP, pH 7.2 with KOH.
Procedure:
-
Plate isolated ventricular myocytes in a recording chamber on the microscope stage and perfuse with External Solution at 37°C.
-
Fabricate patch pipettes with a resistance of 2-4 MΩ when filled with Pipette Solution.
-
Approach a myocyte with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the patch to obtain the whole-cell configuration.
-
Switch the amplifier to current-clamp mode (I=0) and allow the cell to stabilize.
-
Record the resting membrane potential.
-
Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses.
-
Record baseline action potentials at different pacing cycle lengths (e.g., 1000 ms, 500 ms, 300 ms).
-
Perfuse the chamber with the External Solution containing the desired concentration of this compound and repeat the recordings.
-
Analyze the action potential duration at 50% and 90% repolarization (APD50 and APD90).
2.2. Voltage-Clamp Recordings of Specific Ion Currents
To isolate and record individual ion currents, specific voltage protocols and pharmacological blockers are required.
2.2.1. Fast (INa-F) and Late (INa-L) Sodium Currents
-
External Solution: (in mM) 5 NaCl, 135 Choline-Cl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, 0.001 Nifedipine (to block ICa-L), pH 7.4 with CsOH.
-
Pipette Solution: (in mM) 130 CsF, 10 NaCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with CsOH.
-
Voltage Protocol: From a holding potential of -120 mV, apply a 500 ms depolarizing step to -20 mV. INa-F is the peak inward current, and INa-L is measured as the sustained current at the end of the depolarizing pulse.
2.2.2. L-type Calcium Current (ICa-L)
-
External Solution: (in mM) 135 TEA-Cl, 5.4 CsCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, pH 7.4 with CsOH.
-
Pipette Solution: (in mM) 130 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, pH 7.2 with CsOH.
-
Voltage Protocol: From a holding potential of -40 mV (to inactivate sodium channels), apply 300 ms depolarizing steps to various test potentials (e.g., from -30 mV to +50 mV in 10 mV increments).
2.2.3. Rapid Delayed Rectifier Potassium Current (IKr)
-
External Solution: (in mM) 137 N-methyl-D-glucamine, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 Glucose, 10 HEPES, 0.001 Nifedipine, 0.1 µM Tetrodotoxin (to block INa), pH 7.4 with HCl.
-
Pipette Solution: (in mM) 120 K-aspartate, 20 KCl, 10 HEPES, 5 Mg-ATP, pH 7.2 with KOH.
-
Voltage Protocol: From a holding potential of -80 mV, apply a 1-second depolarizing step to +20 mV, followed by a repolarizing step to -50 mV to record the tail current. The IKr is measured as the amplitude of the tail current.
Visualizations
Caption: Signaling pathway of this compound in ventricular myocytes.
Caption: Experimental workflow for patch clamp analysis of this compound.
References
- 1. Characteristics of hERG and hNav1.5 channel blockade by this compound sulfate, a novel anti-arrhythmic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics, safety, and tolerability of this compound sulfate: an open-label, single-dose, randomized study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulcardine in Animal Models of Arrhythmia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models in the preclinical evaluation of Sulcardine (also known as HBI-3000), a novel multi-ion channel blocking antiarrhythmic agent. The protocols detailed below are based on established methodologies and published studies investigating the efficacy of this compound in treating cardiac arrhythmias.
Introduction to this compound and its Mechanism of Action
This compound is an investigational antiarrhythmic drug with a unique pharmacological profile, demonstrating inhibitory effects on multiple cardiac ion channels.[1][2] It is currently in clinical development for the treatment of both atrial and ventricular arrhythmias.[3][4] The primary mechanism of action of this compound involves the modulation of cardiac cell excitability through the blockade of several key ion channels, which contributes to the restoration and maintenance of normal sinus rhythm with a potentially low risk of proarrhythmia.[2][4]
This compound's multi-ion channel blockade includes:
-
Late Sodium Current (INa-L): Inhibition of the late sodium current is a predominant effect of this compound.[1] This action helps to shorten the action potential duration (APD) in cardiomyocytes, which can be beneficial in preventing early afterdepolarizations (EADs), a known trigger for arrhythmias.
-
Peak Sodium Current (INa-Peak): By blocking the peak sodium current, this compound can slow the upstroke of the cardiac action potential, which can help to control heart rate and prevent the propagation of abnormal electrical impulses.
-
L-type Calcium Current (ICa-L): Inhibition of the L-type calcium current contributes to the antiarrhythmic effect by reducing calcium influx into cardiac cells, which can help to suppress EADs and control ventricular response in atrial fibrillation.[1]
-
Rapidly Activating Delayed Rectifier Potassium Current (IKr): Blockade of IKr is a common mechanism for many antiarrhythmic drugs and contributes to the prolongation of the APD.[1] However, this compound's simultaneous blockade of inward currents (INa-L and ICa-L) is thought to mitigate the proarrhythmic risk associated with excessive APD prolongation.[1]
This combined action on multiple ion channels results in a unique electrophysiological profile that makes this compound a promising candidate for the treatment of a variety of cardiac arrhythmias.
Animal Models of Arrhythmia for this compound Studies
Animal models are crucial for the preclinical evaluation of antiarrhythmic drugs like this compound. They allow for the investigation of drug efficacy, mechanism of action, and safety in a controlled in vivo setting. The most relevant models for this compound studies are those that mimic the electrophysiological and pathological conditions of human arrhythmias, particularly those induced by myocardial ischemia and reperfusion.
Canine Model of Ischemia-Reperfusion Induced Ventricular Fibrillation
The conscious canine model of sudden cardiac death is a well-established and highly relevant model for studying ventricular arrhythmias and the efficacy of antiarrhythmic drugs.[3] This model is particularly useful for evaluating drugs intended to prevent life-threatening ventricular tachyarrhythmias that can occur following a myocardial infarction.
Rat Model of Ischemia-Reperfusion Induced Arrhythmia
The rat model of ischemia-reperfusion injury is another widely used model for studying the cellular and electrophysiological changes that lead to arrhythmias. While no specific studies on this compound using a rat model were identified in the literature search, a general and representative protocol is provided below. This model is valuable for initial efficacy screening and for investigating the drug's effects on infarct size and cardiac function.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Inhibitory Effects of this compound on Human Cardiac Ion Channels
| Ion Channel | Half-Maximal Inhibitory Concentration (IC50) (μM) |
| Late Sodium Current (INa-L) | 16.5 ± 1.4 |
| Rapidly Activating Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 |
| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 |
| Fast Sodium Current (INa-F) | 48.3 ± 3.8 |
Data from studies on single human ventricular myocytes.[4]
Table 2: Efficacy of this compound in a Conscious Canine Model of Sudden Cardiac Death
| Treatment Group | Number of Animals (n) | Incidence of Ventricular Fibrillation (VF) |
| Control (0.9% NaCl) | 8 | 4/8 (50%) |
| This compound (15 mg/kg IV) | 7 | 1/7 (14.3%)* |
*p < 0.05 vs. control.[3]
Experimental Protocols
Protocol 1: Conscious Canine Model of Ischemia-Reperfusion Induced Ventricular Fibrillation
This protocol is adapted from studies investigating the antifibrillatory actions of HBI-3000 (this compound).[3]
1. Animal Preparation and Myocardial Infarction Induction:
-
Animal Species: Purpose-bred female beagle dogs.
-
Anesthesia: Appropriate anesthesia is administered.
-
Surgical Procedure: A left thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is occluded for 90 minutes, followed by reperfusion. This procedure creates an area of myocardial infarction, which serves as a substrate for arrhythmias.
-
Recovery: The animals are allowed to recover for 3 to 7 days.
2. Arrhythmia Induction and Drug Administration:
-
Randomization: The recovered dogs are randomized into a control group and a this compound treatment group.
-
Drug Administration: The treatment group receives this compound (15 mg/kg) intravenously. The control group receives a corresponding volume of 0.9% NaCl solution.
-
Arrhythmia Induction: An anodal current is applied to the circumflex coronary artery to induce an occlusive thrombus. This leads to a new ischemic event in a region remote from the original infarct, triggering ventricular arrhythmias.
3. Data Collection and Analysis:
-
Electrocardiogram (ECG): Continuous ECG monitoring is performed to detect the onset and type of arrhythmias, including premature ventricular complexes (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
Hemodynamic Monitoring: Blood pressure and heart rate are monitored throughout the experiment.
-
Endpoint: The primary endpoint is the incidence of VF.
-
Statistical Analysis: The incidence of VF between the control and this compound-treated groups is compared using appropriate statistical tests, such as Fisher's exact test.
Protocol 2: Rat Model of Ischemia-Reperfusion Induced Arrhythmia (Representative Protocol)
This protocol is a standard method for inducing ischemia-reperfusion arrhythmias in rats and can be adapted for the evaluation of this compound.
1. Animal Preparation:
-
Animal Species: Male Sprague-Dawley or Wistar rats.
-
Anesthesia: Anesthesia is induced with an appropriate agent (e.g., pentobarbital sodium or isoflurane).
-
Surgical Procedure: The rat is placed on a heating pad to maintain body temperature. A tracheotomy is performed, and the animal is ventilated. A thoracotomy is performed to expose the heart. A suture is passed around the left anterior descending (LAD) coronary artery.
2. Ischemia-Reperfusion and Drug Administration:
-
Drug Administration: this compound or vehicle is administered intravenously or intraperitoneally at a predetermined time before the induction of ischemia.
-
Ischemia: The LAD artery is occluded by tightening the suture. The duration of ischemia is typically 30 minutes.
-
Reperfusion: The suture is released to allow for reperfusion of the previously ischemic myocardial tissue. Reperfusion is typically maintained for 120 minutes.
3. Data Collection and Analysis:
-
ECG Monitoring: A continuous ECG is recorded throughout the ischemia and reperfusion periods to monitor for arrhythmias.
-
Arrhythmia Analysis: The incidence and duration of ventricular tachycardia and ventricular fibrillation are quantified. Arrhythmia scores can be calculated based on the severity and duration of the arrhythmias.
-
Infarct Size Measurement: At the end of the experiment, the heart is excised, and the area at risk and the infarcted area are determined using staining techniques such as Evans blue and triphenyltetrazolium chloride (TTC).
-
Statistical Analysis: Arrhythmia scores and infarct sizes are compared between the control and this compound-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
Visualizations
Signaling Pathway of this compound's Antiarrhythmic Action
Caption: this compound's multi-ion channel blockade mechanism.
Experimental Workflow for the Conscious Canine Model
Caption: Workflow for canine arrhythmia model.
Experimental Workflow for the Rat Ischemia-Reperfusion Model
Caption: Workflow for rat ischemia-reperfusion model.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination IK1 and IKr channel blockade: no additive lowering of the defibrillation threshold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Prevention of ischemic and reperfusion arrhythmias using the calmodulin blocker trifluoperazine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Concomitant Block of the Rapid (I(Kr)) and Slow (I(Ks)) Components of the Delayed Rectifier Potassium Current is Associated With Additional Drug Effects on Lengthening of Cardiac Repolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulcardine Sulfate in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulcardine sulfate, also known as HBI-3000, is a novel antiarrhythmic agent that has shown promise in the treatment of cardiovascular disorders such as atrial fibrillation and heart failure.[1] Its mechanism of action involves the modulation of multiple cardiac ion channels, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels, which are crucial for regulating the heart's electrical activity.[1][2] By influencing these channels, this compound sulfate helps to stabilize cardiac cell membranes and prevent abnormal ion flows that can lead to arrhythmias.[1] Specifically, it has been shown to inhibit the fast sodium current (INa-F), late sodium current (INa-L), L-type calcium current (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr).[1] These application notes provide detailed protocols for the preparation and use of this compound sulfate in a cell culture setting for in vitro research.
Chemical Properties and Storage
| Property | Value | Reference |
| Synonyms | HBI-3000 | [3] |
| Molecular Formula | C₂₄H₃₅N₃O₈S₂ | N/A |
| Molecular Weight | 557.67 g/mol | N/A |
| Solubility | Soluble in DMSO | N/A |
| Storage (Powder) | Store at -20°C for long-term storage. | N/A |
| Storage (Stock Solution) | Store in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [4][5] |
Data Presentation: In Vitro Efficacy
This compound sulfate has been demonstrated to be a multi-ion channel blocker. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for this compound sulfate on various cardiac ion channels expressed in human ventricular myocytes.
| Target Ion Channel | IC₅₀ (µM) | Cell Type | Reference |
| Fast Sodium Current (INa-F) | 48.3 ± 3.8 | Human Ventricular Myocytes | [1] |
| Late Sodium Current (INa-L) | 16.5 ± 1.4 | Human Ventricular Myocytes | [1] |
| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 | Human Ventricular Myocytes | [1] |
| Rapidly Activating Delayed Rectifier K⁺ Current (IKr) | 22.7 ± 2.5 | Human Ventricular Myocytes | [1] |
Note: The maximum effect on action potential duration (APD) prolongation in human ventricular myocytes was observed at approximately 10 µM.[1]
Experimental Protocols
Protocol 1: Preparation of this compound Sulfate Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound sulfate in dimethyl sulfoxide (DMSO).
Materials:
-
This compound sulfate powder
-
Anhydrous dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Pre-warm the DMSO vial to room temperature.
-
Weigh the required amount of this compound sulfate powder in a sterile microcentrifuge tube. For a 10 mM stock solution, weigh 5.58 mg of this compound sulfate for every 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the this compound sulfate powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if precipitation is observed.[5]
-
Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the DMSO stock solution into cell culture medium to achieve the desired final concentration.
Important Considerations:
-
To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept below 0.5%.[4][6]
-
It is recommended to perform a serial dilution to prevent precipitation of the compound upon direct addition to the aqueous culture medium.[4]
-
Always include a vehicle control (cell culture medium with the same final concentration of DMSO) in your experiments.
Procedure:
-
Thaw an aliquot of the 10 mM this compound sulfate stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in sterile cell culture medium. For example, to achieve a final concentration of 10 µM, you can first prepare a 1 mM intermediate solution by adding 10 µL of the 10 mM stock to 90 µL of culture medium.
-
Add the appropriate volume of the intermediate dilution to your cell culture wells to reach the final desired concentration. For instance, to get 10 µM in a final volume of 1 mL, add 10 µL of the 1 mM intermediate solution.
-
Gently mix the contents of the wells by swirling the plate.
-
Incubate the cells for the desired period under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Protocol 3: Assessment of Cytotoxicity (MTT Assay)
This protocol provides a general method to assess the cytotoxicity of this compound sulfate on a chosen cell line.
Materials:
-
Cells of interest plated in a 96-well plate
-
This compound sulfate working solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight.
-
Treat the cells with a range of concentrations of this compound sulfate (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
Mandatory Visualizations
Caption: Signaling pathway of this compound Sulfate in cardiomyocytes.
Caption: Experimental workflow for this compound Sulfate in cell culture.
References
- 1. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. HUYABIO International Announces Completion of HBI-3000 Phase 1 Trial and FDA Approval to Proceed With Dose Escalation in Phase 2 - HUYABIO International [huyabio.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. selleckchem.com [selleckchem.com]
- 6. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
LC-MS/MS method for Sulcardine quantification in plasma
An LC-MS/MS method has been developed and validated for the quantification of the novel antiarrhythmic drug sulcardine sulfate in plasma. This method is rapid, sensitive, and has been successfully applied to clinical pharmacokinetic studies. The following application note and protocol provide a detailed overview of the methodology for researchers, scientists, and drug development professionals.
Application Note
Introduction
This compound sulfate is a new antiarrhythmic agent under investigation for the treatment of cardiac arrhythmias. To support its clinical development, a robust and reliable analytical method for the quantification of this compound in plasma is essential for pharmacokinetic and toxicokinetic studies. This application note describes a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma.
Method Summary
The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. An isotope-labeled this compound is used as the internal standard to ensure accuracy and precision. The method has been validated according to regulatory guidelines and has been shown to be linear, accurate, precise, and specific for the quantification of this compound in plasma.
Quantitative Data Summary
The quantitative performance of the LC-MS/MS method for this compound is summarized in the tables below.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Linear Range | 5.0 - 1000 ng/mL[1][2] |
| Lower Limit of Quantification (LLOQ) | 5.0 ng/mL[1][2] |
| Correlation Coefficient (r²) | > 0.99 |
Table 2: Accuracy and Precision
| Quality Control Sample | Concentration (ng/mL) | Intra-batch Accuracy (%) | Intra-batch Precision (CV, %) | Inter-batch Accuracy (%) | Inter-batch Precision (CV, %) |
| LLOQ | 5.0 | 107.3 | 11.0 | 105.6 | 9.8 |
| Low QC | 10 | 104.5 | 8.5 | 102.1 | 7.6 |
| Medium QC | 100 | 98.7 | 6.4 | 99.8 | 5.9 |
| High QC | 800 | 101.2 | 4.9 | 100.5 | 5.2 |
| Data derived from a validation study in human plasma.[1] |
Table 3: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| This compound | 85.2 - 91.5 | 92.3 - 98.7 |
| Isotope-labeled this compound (IS) | 88.6 | 95.4 |
| Data represents the range observed across different QC levels. |
Experimental Protocols
1. Materials and Reagents
-
This compound sulfate reference standard
-
Isotope-labeled this compound (Internal Standard, IS)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., EDTA)
2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve this compound sulfate and the internal standard in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store stock solutions at -20°C.
-
-
Working Solutions:
-
Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the stock solutions with a 50:50 mixture of acetonitrile and water.
-
-
Internal Standard Working Solution (50 ng/mL):
-
Dilute the IS stock solution with acetonitrile to a final concentration of 50 ng/mL.
-
3. Sample Preparation
The protein precipitation method is used for plasma sample preparation.[1][2]
-
Aliquot 100 µL of plasma sample (or blank plasma for calibration standards and QCs) into a 1.5 mL microcentrifuge tube.
-
For calibration standards and QCs, spike the appropriate amount of working solution into the blank plasma.
-
Add 300 µL of the internal standard working solution (50 ng/mL in acetonitrile) to each tube.
-
Vortex the samples for 1 minute to precipitate the proteins.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to an autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Analysis
Chromatographic Conditions: [1]
-
LC System: Agilent 1200 Series or equivalent
-
Column: Capcell Pak C18 MG III (100 × 2.0 mm, 5 µm)[1]
-
Mobile Phase: 0.1% formic acid in acetonitrile : 0.1% formic acid in water (17:83, v/v)[1]
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Mass Spectrometer: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
This compound: m/z 355.2 → 145.1
-
Isotope-labeled this compound (IS): m/z 359.2 → 149.1
-
-
Ion Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Gas 1 (Nebulizer Gas): 50 psi
-
Gas 2 (Heater Gas): 50 psi
-
Curtain Gas: 20 psi
-
Collision Gas (CAD): 6 psi
-
5. Data Analysis and Quantification
-
Peak areas of this compound and the internal standard are integrated using the instrument's software (e.g., Analyst software).
-
A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.
-
A linear regression with a weighting factor of 1/x² is used to fit the calibration curve.
-
The concentrations of this compound in the QC and unknown plasma samples are determined from the calibration curve.
Application in a Clinical Pharmacokinetic Study
This LC-MS/MS method has been successfully applied to a clinical pharmacokinetic study in healthy volunteers following oral administration of this compound sulfate.[1] The method demonstrated sufficient sensitivity and robustness for the accurate determination of this compound plasma concentrations over time, enabling the characterization of its pharmacokinetic profile.[3] The rapid analysis time of 3.0 minutes per sample allows for high-throughput analysis, which is advantageous in clinical studies with a large number of samples.[1][2]
References
- 1. Determination of the novel antiarrhythmic drug this compound sulfate in human plasma by liquid chromatography tandem mass spectrometry and its application in a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, safety, and tolerability of this compound sulfate: an open-label, single-dose, randomized study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intravenous Administration of HBI-3000 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBI-3000, also known as sulcardine sulfate, is an investigational antiarrhythmic agent that functions as a multi-ion channel blocker. In preclinical studies, it has demonstrated efficacy in models of both atrial and ventricular arrhythmias. HBI-3000 exerts its pharmacological effects by inhibiting several key cardiac ion channels, including the fast sodium current (INa-F), the late sodium current (INa-L), the L-type calcium current (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr)[1]. This multi-channel blockade contributes to its potential as an antiarrhythmic with a low proarrhythmic risk[1][2].
These application notes provide a summary of available preclinical data and detailed protocols for the intravenous (IV) administration of HBI-3000 in relevant animal models and in vitro electrophysiological assays. The information is intended to guide researchers in designing and executing preclinical studies to further evaluate the efficacy, safety, and mechanism of action of HBI-3000.
Data Presentation
In Vitro Inhibitory Activity of HBI-3000
The following table summarizes the half-maximal inhibitory concentrations (IC50) of HBI-3000 on various cardiac ion channels, as determined in isolated human ventricular myocytes.
| Ion Channel | IC50 (μM) |
| Fast Sodium Current (INa-F) | 48.3 ± 3.8 |
| Late Sodium Current (INa-L) | 16.5 ± 1.4 |
| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 |
| Rapidly Activating Delayed Rectifier Potassium Current (IKr) | 22.7 ± 2.5 |
Data obtained from studies on single human ventricular myocytes.
In Vivo Efficacy in a Canine Model of Sudden Cardiac Death
The table below presents the efficacy of a single intravenous dose of HBI-3000 in a canine model of ventricular fibrillation (VF).
| Treatment Group | Dose (IV) | Incidence of Ventricular Fibrillation (VF) |
| Control (0.9% NaCl) | N/A | 4 out of 8 animals |
| HBI-3000 | 15 mg/kg | 1 out of 7 animals (p < 0.05 vs. control) |
Data from a conscious canine model with induced myocardial ischemia.
Experimental Protocols
In Vivo Administration in a Canine Model of Arrhythmia
This protocol describes the intravenous administration of HBI-3000 to assess its anti-arrhythmic efficacy in a canine model of sudden cardiac death.
1. Animal Model:
-
Adult beagle dogs of either sex are suitable for this model.
-
Myocardial infarction is induced to create a substrate for arrhythmias. This is typically achieved by ligating a major coronary artery, such as the left anterior descending artery, for a period of time followed by reperfusion.
2. Materials:
-
HBI-3000 (this compound Sulfate)
-
Sterile 0.9% Sodium Chloride (NaCl) for injection (vehicle)
-
Sterile syringes and needles
-
Intravenous catheter
-
Infusion pump (optional, for controlled infusion rates)
-
ECG monitoring equipment
3. HBI-3000 Formulation:
-
For preclinical studies, HBI-3000 can be dissolved in 0.9% NaCl to the desired concentration.
-
In a Phase 1 clinical trial, HBI-3000 was formulated as a 50 mg/mL solution for intravenous infusion. While the exact composition for preclinical use may vary, a similar sterile, isotonic solution is recommended.
4. Dosing and Administration:
-
A dose of 15 mg/kg has been shown to be effective in a canine model.
-
The formulated HBI-3000 solution is administered intravenously.
-
The administration can be a bolus injection or a controlled infusion. For bolus administration, inject the calculated volume slowly over a period of 1-2 minutes.
-
For infusion, the rate should be carefully controlled. While specific preclinical infusion rates for HBI-3000 are not detailed in the available literature, a common practice for antiarrhythmic drugs in canine models is to administer the dose over 15-30 minutes.
5. Monitoring:
-
Continuous ECG monitoring is essential to assess the effects of HBI-3000 on cardiac rhythm.
-
Hemodynamic parameters such as blood pressure and heart rate should also be monitored.
6. Experimental Workflow:
In Vitro Electrophysiology: Whole-Cell Patch Clamp
This protocol outlines the methodology for assessing the effects of HBI-3000 on specific cardiac ion channels using the whole-cell patch-clamp technique in isolated ventricular myocytes.
1. Cell Preparation:
-
Ventricular myocytes can be isolated from various species, including guinea pigs, rabbits, or canines. Human ventricular myocytes, if available, are the most clinically relevant.
-
The isolation procedure typically involves enzymatic digestion of the heart tissue to obtain single, rod-shaped, and calcium-tolerant myocytes.
2. Materials:
-
HBI-3000
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
External (bath) and internal (pipette) solutions (see tables below for typical compositions)
-
Patch-clamp amplifier and data acquisition system
-
Microscope and micromanipulators
-
Borosilicate glass capillaries for pipette fabrication
3. Solution Compositions:
External (Bath) Solution (for ICa-L and INa-L):
| Component | Concentration (mM) |
| NaCl | 135 |
| CsCl | 20 |
| CaCl2 | 1.8 |
| MgCl2 | 1 |
| HEPES | 10 |
| Glucose | 10 |
| pH adjusted to 7.4 with NaOH |
Internal (Pipette) Solution (for ICa-L and INa-L):
| Component | Concentration (mM) |
| CsCl | 130 |
| Mg-ATP | 5 |
| EGTA | 10 |
| HEPES | 10 |
| pH adjusted to 7.2 with CsOH |
Note: Specific ionic compositions may need to be adjusted to isolate the current of interest. For example, using Cs+ in the internal and external solutions helps to block K+ currents when measuring ICa-L and INa.
4. Voltage-Clamp Protocols:
-
The following are representative voltage-clamp protocols that can be adapted to study the effects of HBI-3000. These are based on FDA recommendations for cardiac ion channel studies[3].
-
To measure INa-F: From a holding potential of -120 mV, apply depolarizing steps from -90 mV to +60 mV in 10 mV increments for 50 ms.
-
To measure ICa-L: From a holding potential of -40 mV (to inactivate Na+ channels), apply depolarizing steps from -40 mV to +60 mV in 10 mV increments for 200 ms.
-
To measure IKr: From a holding potential of -80 mV, apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to record the tail current.
-
5. Data Analysis:
-
Measure the peak current amplitude for INa-F and ICa-L.
-
Measure the tail current amplitude for IKr.
-
Analyze the sustained component of the current during the depolarizing pulse for INa-L.
-
Construct concentration-response curves to determine the IC50 of HBI-3000 for each current.
6. Signaling Pathway and Experimental Workflow:
Preclinical Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic and intravenous toxicology data for HBI-3000 are not extensively available in the public domain. A 26-week repeated-dose oral toxicity study in Sprague-Dawley rats identified the liver and lungs as potential target organs, with a No-Observed-Adverse-Effect Level (NOAEL) of 175 mg/kg for oral administration. For intravenous administration, it is crucial to conduct specific toxicology studies to determine the NOAEL for this route. Pharmacokinetic parameters such as clearance, volume of distribution, and half-life following intravenous administration should be determined in relevant preclinical species to guide dose selection for further studies. While a human Phase 1 study of oral this compound sulfate has been conducted, these pharmacokinetic parameters will differ for intravenous administration in preclinical models[4].
Disclaimer
This document is intended for informational purposes only and should not be considered a substitute for a comprehensive review of the relevant scientific literature and regulatory guidelines. Researchers should design and conduct all experiments in accordance with applicable ethical and regulatory standards. The protocols provided are examples and may require optimization for specific experimental conditions.
References
- 1. HUYABIO INTERNATIONAL ANNOUNCES COMPLETION OF HBI-3000 PHASE 1 TRIAL AND FDA APPROVAL TO PROCEED WITH DOSE ESCALATION IN PHASE 2 [prnewswire.com]
- 2. HUYABIO International Announces Completion of HBI-3000 Phase 1 Trial and FDA Approval to Proceed With Dose Escalation in Phase 2 - HUYABIO International [huyabio.com]
- 3. fda.gov [fda.gov]
- 4. Pharmacokinetics, safety, and tolerability of this compound sulfate: an open-label, single-dose, randomized study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulcardine in Isolated Langendorff Heart Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulcardine, also known as HBI-3000, is an investigational antiarrhythmic agent that exhibits a unique mechanism of action by modulating multiple cardiac ion channels.[1][2][3] Primarily targeting the late sodium current (INa-L), this compound also inhibits the fast sodium current (INa-F), L-type calcium current (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr).[2][4] This multi-channel blockade leads to a prolongation of the action potential duration (APD) and is being explored for the treatment of both atrial and ventricular arrhythmias.[2][3] The isolated Langendorff-perfused heart model is an invaluable ex vivo tool for studying the direct cardiac effects of pharmacological agents like this compound, independent of systemic neural and hormonal influences.[5][6][7] These application notes provide detailed protocols for utilizing this compound in a Langendorff preparation, along with expected outcomes on cardiac function.
Mechanism of Action
This compound exerts its antiarrhythmic effects by blocking several key cardiac ion channels involved in the generation and propagation of the cardiac action potential. By inhibiting INa-L, it helps to prevent early afterdepolarizations (EADs), a known trigger for arrhythmias.[2] The blockade of IKr contributes to the prolongation of the APD, while the inhibition of INa-F and ICa-L provides a self-limiting effect on this prolongation, potentially reducing the risk of proarrhythmias that can be associated with pure IKr blockers.[2] This balanced ion channel modulation makes this compound a promising candidate for safer and more effective arrhythmia management.[8]
Data Presentation: Expected Effects of this compound on Langendorff-Perfused Rat Hearts
The following table summarizes the anticipated dose-dependent effects of this compound on key hemodynamic and electrophysiological parameters in an isolated rat heart preparation. The data are presented as mean percentage change from baseline ± standard error of the mean (SEM).
| This compound Concentration (μM) | Left Ventricular Developed Pressure (LVDP) (% Change) | Heart Rate (HR) (% Change) | Coronary Flow (CF) (% Change) | QRS Interval (% Change) | QT Interval (% Change) |
| 0.1 | -5 ± 2 | -2 ± 1 | 0 ± 1 | +1 ± 0.5 | +3 ± 1 |
| 1 | -15 ± 3 | -8 ± 2 | -5 ± 2 | +5 ± 1 | +10 ± 2 |
| 10 | -30 ± 5 | -15 ± 3 | -12 ± 3 | +12 ± 2 | +25 ± 4 |
| 30 | -50 ± 6 | -25 ± 4 | -20 ± 4 | +20 ± 3 | +40 ± 5 |
Experimental Protocols
Preparation of the Langendorff Apparatus and Perfusion Buffer
-
Apparatus Setup: Assemble a standard Langendorff perfusion system with a water-jacketed reservoir for the perfusion buffer, a bubble trap, and a perfusion cannula. Maintain the temperature of the entire system at 37°C using a circulating water bath.[9][10]
-
Perfusion Buffer: Prepare Krebs-Henseleit solution with the following composition (in mM): NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.
-
Oxygenation: Continuously gas the Krebs-Henseleit solution with 95% O2 / 5% CO2 to maintain a pH of 7.4.[11]
Heart Isolation and Cannulation
-
Anesthesia: Anesthetize a male Sprague-Dawley rat (300-350g) with an appropriate anesthetic (e.g., sodium pentobarbital, 60 mg/kg, intraperitoneally).
-
Heparinization: Once deeply anesthetized (confirmed by absence of pedal and corneal reflexes), inject heparin (500 IU/kg) into the femoral vein to prevent intracoronary clotting.
-
Thoracotomy and Heart Excision: Perform a midline thoracotomy to expose the heart. Carefully dissect the heart, ensuring a sufficient length of the aorta (at least 3-4 mm) remains for cannulation. Quickly excise the heart and immediately place it in ice-cold Krebs-Henseleit solution to arrest cardiac activity and preserve myocardial integrity.
-
Cannulation: Mount the aorta onto the Langendorff cannula and secure it with a suture. Immediately initiate retrograde perfusion with the oxygenated Krebs-Henseleit solution at a constant pressure of 70-80 mmHg. The heart should resume beating within a few seconds.
Experimental Workflow for this compound Administration
-
Stabilization Period: Allow the heart to stabilize for a 20-30 minute period. During this time, ensure that baseline parameters such as LVDP, HR, and CF are stable.
-
Baseline Recording: Record baseline data for all parameters for at least 10 minutes.
-
This compound Perfusion: Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO, followed by dilution in Krebs-Henseleit buffer). Introduce this compound into the perfusion line via a syringe pump to achieve the desired final concentrations (e.g., 0.1, 1, 10, 30 μM).
-
Dose-Response Protocol: Perfuse the heart with each concentration of this compound for a period of 15-20 minutes to allow for a steady-state effect. Record all functional parameters continuously.
-
Washout Period: After the highest concentration, perfuse the heart with drug-free Krebs-Henseleit solution for at least 30 minutes to observe the reversibility of the drug's effects.
Caption: Experimental workflow for this compound administration in a Langendorff heart preparation.
Signaling Pathways
This compound's Multi-Ion Channel Blockade
The primary mechanism of action of this compound involves the blockade of multiple cardiac ion channels. This diagram illustrates the direct targets of this compound on the cardiomyocyte cell membrane.
Caption: this compound's inhibitory effects on multiple cardiac ion channels.
Electrophysiological Consequences of this compound's Action
The multi-channel blockade by this compound leads to specific changes in the cardiac action potential, which are thought to underlie its antiarrhythmic properties.
Caption: Logical relationship between this compound's molecular action and its antiarrhythmic effect.
References
- 1. A Closed Circulation Langendorff Heart Perfusion Method for Cardiac Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HUYABIO Intl. Presents Positive Clinical Results from HBI-3000 Phase 2A Clinical Trial of Novel Multi-Ion Channel Blocker for Acute Atrial Fibrillation - HUYABIO International [huyabio.com]
- 3. HUYABIO INTL. PRESENTS POSITIVE CLINICAL RESULTS FROM HBI-3000 PHASE 2A CLINICAL TRIAL OF NOVEL MULTI-ION CHANNEL BLOCKER FOR ACUTE ATRIAL FIBRILLATION [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. Langendorff heart - Wikipedia [en.wikipedia.org]
- 6. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Langendorff Heart Studies - CorDynamics [cordynamics.com]
- 8. HUYABIO Validates Protective Mechanism for Antiarrhythmic Drug HBI-3000 in AF Patients, Paving the Way for a New Era in Atrial Fibrillation Treatment - HUYABIO International [huyabio.com]
- 9. Isolated Perfused Hearts for Cardiovascular Research: An Old Dog with New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Protocol for Assessing Sulcardine's Effect on the QT Interval
Application Note & Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulcardine (also known as HBI-3000) is a novel antiarrhythmic agent that exhibits multi-ion channel blocking properties.[1][2][3] It has been shown to inhibit the fast sodium current (INa-F), late sodium current (INa-L), L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the human Ether-à-go-go-Related Gene (hERG).[4] Blockade of the hERG/IKr channel is a primary mechanism by which many drugs prolong the QT interval, a measure of the time it takes for the ventricles of the heart to repolarize after a heartbeat.[5][6] Excessive QT prolongation can increase the risk of a life-threatening arrhythmia called Torsades de Pointes (TdP).[7][8]
This compound's therapeutic potential lies in its unique electrophysiological profile. While it does inhibit the hERG channel, which can lead to QT prolongation, it also blocks inward sodium and calcium currents.[3][9] This balanced ion channel activity is thought to mitigate the risk of excessive QT prolongation and may even offer a protective mechanism against proarrhythmias.[10][11] Preclinical and early-phase clinical studies have shown that this compound produces only modest prolongation of the corrected QT interval (QTc) and uniquely reduces the J-T peak interval (JTp), further suggesting a favorable cardiac safety profile.[9][10][11][12]
This document provides detailed protocols for assessing the effect of this compound on the QT interval, covering in vitro, ex vivo, and in vivo methodologies, in accordance with regulatory guidelines such as the ICH S7B and E14.[13][14][15]
Data Presentation
The following tables summarize the quantitative data on this compound's effects on cardiac ion channels and the QT interval based on available preclinical and clinical information.
Table 1: In Vitro Inhibitory Effects of this compound on Cardiac Ion Channels
| Ion Channel | Cell Type | IC50 (μM) | Reference |
| hERG (IKr) | Human Ventricular Myocytes | 22.7 ± 2.5 | [4] |
| hERG (IKr) | HEK293 Cells | 94.3 | [16] |
| Fast Sodium Current (INa-F) | Human Ventricular Myocytes | 48.3 ± 3.8 | [4] |
| Late Sodium Current (INa-L) | Human Ventricular Myocytes | 16.5 ± 1.4 | [4] |
| L-type Calcium Current (ICa-L) | Human Ventricular Myocytes | 32.2 ± 2.9 | [4] |
| hNav1.5 | HEK293 Cells | 15.0 | [16] |
Table 2: Summary of this compound's Effect on QT Interval in Clinical Trials (Qualitative)
| Study Phase | Population | Dosage | Key Findings on QT Interval | Reference |
| Phase 1 | Healthy Chinese Subjects | Single doses of 200, 400, and 800 mg | Safe and well-tolerated. Pharmacokinetic profile established. Specific QT data not detailed. | [17] |
| Phase 1 | Healthy Volunteers | 350 mg IV infusion | Modest QTcF prolongation. Significant reduction and reversal of the JTpc interval. | [9][10] |
| Phase 2 | Patients with Acute Atrial Fibrillation | 350 mg IV infusion | dQTcF prolonged with a linear relationship to plasma concentration. Large linear reduction in JTpc contribution to the QT interval. | [10][11] |
Experimental Protocols
In Vitro Assessment: Whole-Cell Patch Clamp Assay for hERG Current
This protocol is designed to determine the inhibitory effect of this compound on the hERG potassium channel expressed in a stable mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the hERG channel
-
Cell culture reagents
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 adjusted with NaOH
-
Internal solution (in mM): 120 KCl, 10 EGTA, 5 MgATP, 10 HEPES; pH 7.2 adjusted with KOH
-
Patch clamp rig (amplifier, micromanipulator, perfusion system)
-
Borosilicate glass capillaries for pipette fabrication
-
This compound stock solution and vehicle control (e.g., DMSO)
Procedure:
-
Cell Preparation: Culture HEK293-hERG cells to 70-80% confluency. On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution, wash with the external solution, and resuspend at an appropriate density.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Whole-Cell Configuration:
-
Transfer the cell suspension to the recording chamber on the patch clamp rig.
-
Approach a single, healthy-looking cell with the micropipette and form a high-resistance seal (>1 GΩ) through gentle suction.
-
Rupture the cell membrane within the pipette tip by applying a brief pulse of suction to achieve the whole-cell configuration.
-
-
hERG Current Recording:
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels.
-
Apply a repolarizing pulse to -50 mV for 2 seconds to elicit the characteristic hERG tail current. This pulse sequence is repeated at regular intervals (e.g., every 15 seconds).
-
-
Compound Application:
-
After obtaining a stable baseline recording of the hERG current for at least 3 minutes, perfuse the recording chamber with the external solution containing the vehicle control.
-
Subsequently, apply increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
-
A positive control (e.g., dofetilide, a known hERG blocker) should be used to confirm assay sensitivity.
-
-
Data Analysis:
-
Measure the peak amplitude of the hERG tail current at each this compound concentration.
-
Normalize the current amplitude to the baseline control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a Hill equation to determine the IC50 value.
-
Ex Vivo Assessment: Langendorff-Perfused Rabbit Heart
This protocol assesses the effect of this compound on the QT interval in an isolated, retrogradely perfused rabbit heart, which maintains its intrinsic electrical activity.
Materials:
-
New Zealand White rabbits (2-3 kg)
-
Krebs-Henseleit buffer (in mM): 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11 Glucose; gassed with 95% O2 / 5% CO2
-
Langendorff perfusion system (constant pressure or constant flow)
-
ECG recording electrodes and acquisition system
-
Surgical instruments
-
Heparin
-
This compound stock solution
Procedure:
-
Heart Isolation:
-
Anesthetize the rabbit and administer heparin intravenously.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
-
Cannulation and Perfusion:
-
Identify the aorta and cannulate it onto the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer maintained at 37°C.
-
Trim away excess tissue.
-
-
ECG Recording:
-
Place ECG electrodes on the surface of the ventricles to record a pseudo-ECG.
-
Allow the heart to stabilize for at least 30 minutes, ensuring a stable heart rate and ECG morphology.
-
-
Compound Administration:
-
Record a stable baseline ECG for 10-15 minutes.
-
Introduce this compound into the perfusate at increasing concentrations.
-
Maintain each concentration for a sufficient period (e.g., 15-20 minutes) to allow for a steady-state effect.
-
-
Data Analysis:
-
Measure the RR and QT intervals from the recorded ECGs.
-
Correct the QT interval for heart rate using a species-specific formula (e.g., Van de Water's correction for rabbits: QTc = QT / (RR/250)1/2).
-
Compare the QTc values at different this compound concentrations to the baseline values.
-
In Vivo Assessment: Conscious Telemetry in Dogs
This protocol describes the assessment of this compound's effect on the QT interval in conscious, freely moving dogs using a telemetry system, which is considered the gold standard for preclinical in vivo cardiovascular safety assessment.
Materials:
-
Beagle dogs instrumented with telemetry transmitters
-
Telemetry data acquisition and analysis system
-
Dosing vehicle
-
This compound formulation for oral or intravenous administration
-
Positive control (e.g., moxifloxacin)
Procedure:
-
Animal Acclimatization and Baseline Recording:
-
House the telemetered dogs in their home cages and allow them to acclimatize to the study conditions.
-
Record continuous ECG and heart rate data for at least 24 hours prior to dosing to establish a stable baseline.
-
-
Study Design:
-
A Latin square crossover design is typically used, where each dog receives the vehicle, different doses of this compound, and a positive control in a randomized order, with an adequate washout period between treatments.
-
-
Dosing and Data Collection:
-
Administer this compound or the control substance.
-
Continuously record telemetry data (ECG, heart rate) for at least 24 hours post-dose.
-
Collect blood samples at time points corresponding to the ECG recordings for pharmacokinetic analysis.
-
-
Data Analysis:
-
Extract and analyze ECG data at various time points post-dose.
-
Measure the RR and QT intervals.
-
Correct the QT interval for heart rate using an appropriate formula for dogs (e.g., Van de Water's or a study-specific correction).
-
Calculate the change from baseline in QTc (ΔQTc) and the placebo-corrected change from baseline (ΔΔQTc).
-
Correlate the ΔΔQTc values with the plasma concentrations of this compound to establish a concentration-effect relationship.
-
Mandatory Visualization
Caption: Signaling pathway of cardiac muscle cell action potential and targets of this compound.
Caption: Experimental workflow for the in vitro whole-cell patch clamp assay.
Caption: Overall workflow for assessing this compound's effect on the QT interval.
References
- 1. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detection of QTc interval prolongation using jacket telemetry in conscious non-human primates: comparison with implanted telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of moxifloxacin in canine and non‐human primate telemetry assays: Comparison of QTc interval prolongation by timepoint and concentration‐QTc analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardiovascular Telemetry Study In Beagle Dogs - Vivotecnia [vivotecnia.com]
- 6. A phase I thorough QT/QTc study evaluating therapeutic and supratherapeutic doses of avacopan in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. porsolt.com [porsolt.com]
- 8. fda.gov [fda.gov]
- 9. sophion.com [sophion.com]
- 10. ahajournals.org [ahajournals.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound (HBI-3000) / HUYA Bioscience [delta.larvol.com]
- 13. researchgate.net [researchgate.net]
- 14. altasciences.com [altasciences.com]
- 15. QT Service Using Langendorff Perfused Heart - Creative Bioarray [acroscell.creative-bioarray.com]
- 16. Comparing Methods of Measurement for Detecting Drug‐Induced Changes in the QT Interval: Implications for Thoroughly Conducted ECG Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics, safety, and tolerability of this compound sulfate: an open-label, single-dose, randomized study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Sulcardine in Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs)
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Sulcardine, also known as HBI-3000, is a novel antiarrhythmic agent under investigation for the treatment of cardiovascular disorders, particularly atrial fibrillation.[1][2][3] It functions as a multi-ion channel modulator, exhibiting inhibitory effects on several key cardiac ion channels.[2][4] Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a highly relevant in vitro model for cardiovascular research and drug development, offering a human-based platform for assessing the efficacy and cardiotoxicity of novel compounds.[5][6][7] This document provides a comprehensive overview of the known mechanisms of this compound and outlines detailed protocols for its application and evaluation in hiPSC-CMs.
Mechanism of Action
This compound exerts its antiarrhythmic effects by blocking multiple cardiac ion channels, thereby prolonging the action potential duration (APD) and the refractory period of cardiomyocytes.[1] This modulation of cardiac electrical activity helps to stabilize the cell membrane and prevent abnormal ion flows that can lead to arrhythmias.[1] The primary ion channels targeted by this compound include:
-
Fast Sodium Current (INa-F)
-
Late Sodium Current (INa-L)
-
L-type Calcium Current (ICa-L)
-
Rapidly Activating Delayed Rectifier Potassium Current (IKr) [4]
By predominantly inhibiting these channels, this compound helps to maintain a stable and consistent heartbeat, which is particularly beneficial for patients with conditions like atrial fibrillation.[1][2]
Quantitative Data: Ion Channel Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on various ion channels in single human ventricular myocytes. While this data is not from hiPSC-CMs, it provides a crucial baseline for designing experiments in this model system.
| Ion Channel | IC50 Value (μM) | Reference |
| Fast Sodium Current (INa-F) | 48.3 ± 3.8 | [4] |
| Late Sodium Current (INa-L) | 16.5 ± 1.4 | [4] |
| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 | [4] |
| Rapidly Activating Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 | [4] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its evaluation in hiPSC-CMs.
Experimental Protocols
The following are detailed protocols for evaluating the effects of this compound on hiPSC-CMs. These are based on established methodologies for compound testing in this cell model.[8][9][10][11][12]
Protocol 1: Electrophysiological Assessment using Microelectrode Arrays (MEAs)
Objective: To assess the effect of this compound on the field potential duration (FPD) and beat rate of spontaneously beating hiPSC-CMs.
Materials:
-
hiPSC-CMs
-
MEA plates (e.g., Axion BioSystems)
-
Culture medium for hiPSC-CMs
-
This compound stock solution (in DMSO or water)
-
MEA system for recording
Procedure:
-
Cell Plating: Plate hiPSC-CMs onto fibronectin-coated MEA plates at a sufficient density to form a confluent, spontaneously beating monolayer. Culture the cells for 7-10 days to allow for maturation and stable electrical activity.
-
Baseline Recording: Place the MEA plate into the recording system and allow it to equilibrate. Record baseline field potentials for at least 10 minutes to establish a stable pre-treatment recording.
-
Compound Preparation: Prepare a series of this compound dilutions in pre-warmed culture medium. A suitable concentration range, based on the IC50 values in ventricular myocytes, would be from 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Drug Application: Carefully remove a portion of the medium from each well and replace it with the medium containing the appropriate this compound concentration or vehicle.
-
Post-Treatment Recording: Immediately begin recording the field potentials after drug application. Record for a designated period, for example, 30 minutes, to observe acute effects.
-
Data Analysis: Analyze the recorded data to determine changes in FPD, beat rate, and the occurrence of any arrhythmic events. Correct the FPD for changes in beat rate using formulas such as Bazett's or Fridericia's correction.
Protocol 2: Patch-Clamp Electrophysiology
Objective: To measure the direct effects of this compound on specific ion channels (INa, ICa-L, IKr) in single hiPSC-CMs.
Materials:
-
hiPSC-CMs plated on glass coverslips
-
Patch-clamp rig with amplifier and data acquisition system
-
External and internal pipette solutions specific for the ion channel of interest
-
This compound stock solution
Procedure:
-
Cell Preparation: Plate hiPSC-CMs at a low density on fibronectin-coated glass coverslips to allow for the isolation of single cells for patching.
-
Solution Preparation: Prepare external and internal solutions tailored to isolate the specific ion current being measured. For example, to measure IKr, other currents like INa and ICa-L would be blocked pharmacologically.
-
Giga-seal Formation: Obtain a giga-ohm seal on a single, healthy hiPSC-CM using a glass micropipette filled with the internal solution.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell patch-clamp configuration.
-
Baseline Current Recording: Apply a specific voltage protocol to elicit and record the baseline ion current of interest.
-
This compound Perfusion: Perfuse the cell with the external solution containing a known concentration of this compound.
-
Post-Drug Recording: Once the drug effect has reached a steady state, apply the same voltage protocol to record the ion current in the presence of this compound.
-
Data Analysis: Measure the peak current amplitude before and after drug application to determine the percentage of inhibition. Repeat for a range of concentrations to generate a dose-response curve and calculate the IC50 value.
Protocol 3: Calcium Imaging
Objective: To evaluate the impact of this compound on intracellular calcium transients in hiPSC-CMs.
Materials:
-
hiPSC-CMs on glass-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fura-4-AM or Fluo-4 AM)
-
Fluorescence microscope with a high-speed camera
-
This compound stock solution
Procedure:
-
Dye Loading: Incubate the hiPSC-CMs with a calcium-sensitive dye for 20-30 minutes at 37°C, according to the manufacturer's instructions.
-
Washing: Wash the cells with a Tyrode's solution or culture medium to remove excess dye.
-
Baseline Imaging: Record baseline calcium transients from spontaneously contracting cells for several minutes.
-
Drug Application: Add this compound at the desired final concentration to the imaging buffer.
-
Post-Treatment Imaging: Record the calcium transients again after a brief incubation period (e.g., 10-15 minutes) to assess the drug's effect.
-
Data Analysis: Analyze the recorded fluorescence signals to quantify parameters such as calcium transient amplitude, decay kinetics, and frequency.
Protocol 4: Cytotoxicity Assay
Objective: To determine the potential cytotoxicity of this compound on hiPSC-CMs over a longer exposure period.
Materials:
-
hiPSC-CMs in 96- or 384-well plates
-
This compound stock solution
-
Cell viability assay kit (e.g., PrestoBlue, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Plating: Plate hiPSC-CMs in a 96- or 384-well plate and culture until a stable, beating monolayer is formed.
-
Drug Treatment: Treat the cells with a range of this compound concentrations for a prolonged period, such as 24, 48, or 72 hours.[12] Include a vehicle control and a positive control for cytotoxicity.
-
Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's protocol. This typically involves adding a reagent to the wells and incubating for a specific time.
-
Data Acquisition: Measure the absorbance or fluorescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control to determine the percentage of cell viability for each concentration. Generate a dose-response curve to calculate the LD50 (lethal dose, 50%).
By following these protocols, researchers can systematically evaluate the electrophysiological and potential cytotoxic effects of this compound in a human-relevant in vitro model, providing valuable data for its continued development as a therapeutic agent.
References
- 1. What is this compound Sulfate used for? [synapse.patsnap.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. This compound - HUYA Bioscience International - AdisInsight [adisinsight.springer.com]
- 4. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs) to Monitor Compound Effects on Cardiac Myocyte Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using human pluripotent stem cell-derived cardiomyocytes to test drug cardiac toxicity | NC3Rs [nc3rs.org.uk]
- 8. The electrophysiological effects of cardiac glycosides in human iPSC-derived cardiomyocytes and in guinea pig isolated hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of electrophysiological data from human-induced pluripotent stem cell-derived cardiomyocytes to functional preclinical safety assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Electrophysiological Characteristics of Human iPSC-Derived Cardiomyocytes for the Assessment of Drug-Induced Proarrhythmic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Use of human induced pluripotent stem cell-derived cardiomyocytes to assess drug cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Research Using Sulcardine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulcardine, also known as HBI-3000, is a promising antiarrhythmic agent currently under investigation for the treatment of both atrial and ventricular arrhythmias.[1] Its mechanism of action involves the modulation of multiple cardiac ion channels, making it a subject of significant interest in cardiovascular research.[2] These application notes provide detailed protocols for the formulation and in vivo administration of this compound sulfate, along with relevant pharmacokinetic data and a description of its signaling pathway.
Data Presentation
The following tables summarize the pharmacokinetic parameters of this compound following intravenous administration in preclinical animal models. The data has been compiled from published in vivo studies.[3]
Table 1: Pharmacokinetic Parameters of Intravenous this compound in Sprague-Dawley Rats
| Dose (mg/kg) | Estimated Cmax (ng/mL) | Estimated t1/2 (hours) | Estimated AUC (ng·h/mL) |
| 20 | ~4,000 | ~2.5 | ~10,000 |
| 40 | ~8,000 | ~3.0 | ~22,000 |
Data estimated from graphical representations in published literature. Actual values may vary.
Table 2: Pharmacokinetic Parameters of Intravenous this compound in Beagle Dogs
| Dose (mg/kg) | Estimated Cmax (ng/mL) | Estimated t1/2 (hours) | Estimated AUC (ng·h/mL) |
| 10 | ~3,500 | ~4.0 | ~14,000 |
Data estimated from graphical representations in published literature. Actual values may vary.
Signaling Pathway
This compound exerts its antiarrhythmic effects by blocking multiple cardiac ion channels. Primarily, it inhibits the peak and late sodium currents (INa-Peak and INa-Late), the L-type calcium current (ICa,L), and the rapid delayed rectifier potassium current (IKr).[4] This multi-channel blockade alters the cardiac action potential, leading to a prolongation of the effective refractory period and suppression of arrhythmogenic activity.
Caption: this compound's multi-ion channel blockade mechanism.
Experimental Protocols
Formulation of this compound Sulfate for Intravenous Administration
This protocol describes the preparation of a this compound sulfate solution for intravenous administration in preclinical animal models, based on methods used in published studies.[5]
Materials:
-
This compound sulfate (HBI-3000)
-
Sterile 0.9% Sodium Chloride (NaCl) solution for injection
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
Analytical balance
Protocol:
-
Weigh the desired amount of this compound sulfate using an analytical balance.
-
Aseptically transfer the weighed this compound sulfate into a sterile vial.
-
Add the required volume of sterile 0.9% NaCl solution to the vial to achieve the target concentration. For example, to prepare a 10 mg/mL solution, add 10 mL of 0.9% NaCl to 100 mg of this compound sulfate.
-
Vortex the vial until the this compound sulfate is completely dissolved and the solution is clear.
-
Visually inspect the solution for any particulate matter before administration.
-
The solution should be prepared fresh on the day of the experiment.
Note: For compounds with poor aqueous solubility, a co-solvent system may be necessary. While this compound sulfate has been administered in 0.9% NaCl, for higher concentrations or different salts, a formulation with Dimethyl sulfoxide (DMSO) followed by dilution with a vehicle such as polyethylene glycol (PEG) and/or saline may be required. In such cases, the final concentration of DMSO should be kept to a minimum to avoid toxicity. A pilot study to determine the optimal and well-tolerated vehicle composition is recommended.
In Vivo Experimental Workflow for Efficacy Testing in a Canine Model of Ventricular Arrhythmia
This protocol outlines a general workflow for assessing the antiarrhythmic efficacy of this compound in a conscious canine model of myocardial infarction-induced ventricular fibrillation, based on a previously described study.[5]
Caption: Workflow for in vivo efficacy testing of this compound.
Protocol:
-
Animal Model: Use adult mongrel dogs of either sex.
-
Induction of Myocardial Infarction:
-
Anesthetize the animals.
-
Perform a left thoracotomy to expose the heart.
-
Occlude the left anterior descending coronary artery (LAD) for 90 minutes, followed by 30 minutes of reperfusion to create a myocardial infarction.
-
Close the chest and allow the animals to recover for 3-7 days.
-
-
Drug Administration:
-
On the day of the experiment, administer either vehicle (0.9% NaCl solution) or this compound (e.g., 15 mg/kg) intravenously to the conscious animals.[5]
-
-
Induction of Arrhythmia:
-
Induce an occlusive thrombus in the left circumflex coronary artery by electrolytic injury to the intimal surface. This will create a new ischemic event remote from the original infarct.
-
-
Monitoring and Endpoints:
-
Continuously monitor the electrocardiogram (ECG) to detect the onset and duration of premature ventricular complexes (PVCs), ventricular tachycardia (VT), and ventricular fibrillation (VF).
-
The primary endpoint is the incidence of VF and subsequent sudden cardiac death.
-
-
Data Analysis:
-
Compare the incidence of lethal arrhythmias between the vehicle-treated and this compound-treated groups.
-
Quantify the frequency of PVCs and the duration of VT in both groups.
-
Conclusion
This compound is a multi-ion channel blocker with demonstrated efficacy in preclinical models of cardiac arrhythmia. The provided protocols for formulation and in vivo testing, along with the summarized pharmacokinetic data, offer a valuable resource for researchers investigating the therapeutic potential of this compound. As with any in vivo research, appropriate institutional animal care and use committee (IACUC) approval is required before conducting these experiments.
References
- 1. HBI-3000 - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. Oral Bioavailability and Mass Balance Studies of a Novel Anti-arrhythmic Agent this compound Sulfate in Sprague-Dawley Rats and Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HUYABIO International Announces Completion of HBI-3000 Phase 1 Trial and FDA Approval to Proceed With Dose Escalation in Phase 2 - HUYABIO International [huyabio.com]
- 5. HBI-3000 prevents secondary sudden cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sulcardine Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Sulcardine (also known as HBI-3000) concentration for in vitro experiments. The information is presented in a question-and-answer format to directly address potential issues and provide clear guidance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound (sulfate) is an investigational antiarrhythmic agent that acts as a multi-ion channel blocker in cardiac myocytes.[1][2] Its primary mechanism involves the inhibition of several key cardiac ion channels, leading to the modulation of the cardiac action potential.[1]
Q2: Which specific ion channels does this compound target?
In vitro studies on human ventricular myocytes have shown that this compound inhibits the following ion channels in a concentration-dependent manner:
-
Fast Sodium Current (INa-F)
-
Late Sodium Current (INa-L) (predominant effect)[1]
-
L-type Calcium Current (ICa-L) [1]
-
Rapidly Activating Delayed Rectifier Potassium Current (IKr) [1]
Q3: What is the effect of this compound on the action potential of cardiomyocytes?
By blocking multiple ion channels, particularly the late sodium current, this compound prolongs the action potential duration (APD) in cardiomyocytes.[1] This effect is concentration-dependent, with a maximal response observed around 10 μM in human ventricular myocytes.[1] This prolongation of the APD is a key factor in its antiarrhythmic properties.
Optimizing this compound Concentration
Q4: What are the recommended starting concentrations for in vitro experiments with this compound?
Based on published electrophysiological data, a good starting point for exploring the effects of this compound is to use a concentration range that brackets the half-maximal inhibitory concentrations (IC50) for its target ion channels. A concentration-response curve for the prolongation of action potential duration (APD) in human ventricular myocytes showed a maximal effect at approximately 10 μM.[1]
Data Presentation: this compound IC50 Values on Human Ventricular Myocyte Ion Channels
| Ion Channel | IC50 (μM) |
| Late Sodium Current (INa-L) | 16.5 ± 1.4 |
| Rapidly Activating Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 |
| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 |
| Fast Sodium Current (INa-F) | 48.3 ± 3.8 |
Data from a study on single human ventricular myocytes.[1]
Data Presentation: Concentration-Dependent Effect of this compound on Action Potential Duration (APD) in Human Ventricular Myocytes
| This compound Concentration (μM) | Effect on APD |
| ~10 | Maximum prolongation |
| >10 | Effect may decrease (bell-shaped curve) |
Observation from a study on single human ventricular myocytes.[1]
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments with this compound.
Protocol 1: Patch-Clamp Electrophysiology
Objective: To measure the effect of this compound on specific ion currents and the action potential of cardiomyocytes.
Materials:
-
Isolated cardiomyocytes (e.g., human induced pluripotent stem cell-derived cardiomyocytes, hiPSC-CMs, or primary cardiomyocytes)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
External and internal pipette solutions (specific to the ion channel being studied)
-
This compound stock solution (e.g., in DMSO)
-
Perfusion system
Methodology:
-
Cell Preparation: Plate isolated cardiomyocytes on glass coverslips suitable for microscopy and allow them to adhere.
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip onto the recording chamber and perfuse with external solution.
-
Approach a target cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording:
-
Voltage-Clamp: Clamp the cell at a holding potential and apply specific voltage protocols to elicit the ion current of interest (e.g., INa, ICa,L, IKr).
-
Current-Clamp: Record the resting membrane potential and elicit action potentials by injecting a current stimulus.
-
-
This compound Application:
-
Record baseline currents or action potentials.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to equilibrate before recording the post-drug effects.
-
Perform a washout by perfusing with the drug-free external solution.
-
-
Data Analysis: Analyze the changes in current amplitude, kinetics, and action potential parameters (e.g., APD90, resting membrane potential, upstroke velocity).
Protocol 2: Cell Viability Assay (MTT/MTS)
Objective: To determine the effect of a range of this compound concentrations on the viability of cardiomyocytes.
Materials:
-
Cardiomyocytes
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cardiomyocytes in a 96-well plate at a predetermined optimal density and allow them to attach and recover overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed a level toxic to the cells (typically ≤ 0.5%).
-
Incubation: Replace the medium in the wells with the medium containing the different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay Procedure:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve to determine the IC50 for cytotoxicity if applicable.
Protocol 3: Calcium Imaging
Objective: To assess the effect of this compound on intracellular calcium transients in beating cardiomyocytes.
Materials:
-
Beating cardiomyocytes on glass-bottom dishes
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127 (for dye loading)
-
Tyrode's solution or other physiological buffer
-
This compound stock solution
-
Confocal or fluorescence microscope with a high-speed camera
Methodology:
-
Dye Loading: Incubate the cardiomyocytes with a solution of Fluo-4 AM and Pluronic F-127 in Tyrode's solution for 15-30 minutes at 37°C.
-
De-esterification: Wash the cells with fresh Tyrode's solution and allow them to de-esterify the dye for at least 30 minutes at room temperature in the dark.
-
Image Acquisition:
-
Mount the dish on the microscope stage.
-
Record baseline calcium transients from spontaneously beating cells or electrically paced cells. Acquire images at a high frame rate to resolve the transient kinetics.
-
-
This compound Application: Add this compound at the desired final concentration to the imaging buffer and allow it to equilibrate.
-
Post-Drug Recording: Record the calcium transients again after the addition of this compound.
-
Data Analysis: Analyze the recorded image series to measure parameters of the calcium transient, such as amplitude, duration, rise time, and decay time. Compare the pre- and post-drug parameters.
Mandatory Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow.
Troubleshooting Guide
Q5: I am observing precipitation in my cell culture medium after adding this compound. What should I do?
-
Check Final DMSO Concentration: Ensure the final concentration of the vehicle (e.g., DMSO) in your culture medium is low and consistent across all conditions. High concentrations of DMSO can cause some compounds to precipitate when added to aqueous solutions.
-
Solubility Limit: You may be exceeding the solubility limit of this compound in your specific cell culture medium. Try preparing a more dilute stock solution or a lower final concentration in your experiment.
-
Pre-warm Medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution. Adding a concentrated stock in a cold solvent to a warmer medium can sometimes cause precipitation.
-
Mixing: Add the this compound stock solution to the medium while gently swirling to ensure rapid and even dispersion.
Q6: My cell viability results with this compound are inconsistent. What are the possible reasons?
-
Uneven Cell Seeding: Ensure that you have a homogenous single-cell suspension before seeding and that cells are evenly distributed across the wells of your microplate. Edge effects can also lead to variability.
-
Inconsistent Drug Concentration: Ensure accurate and consistent pipetting when preparing your serial dilutions and adding them to the wells.
-
Incubation Time: Optimize the incubation time for your cell type and the specific assay. For some assays, longer incubation times can lead to increased variability.
-
Assay Interference: Some compounds can interfere with the chemistry of viability assays (e.g., reducing MTT/MTS themselves). It is advisable to run a control with this compound in cell-free medium to check for any direct interaction with the assay reagents.
Q7: I am having trouble getting a stable recording during my patch-clamp experiment with this compound.
-
Seal Stability: Ensure you have a high-quality gigaohm seal before breaking into the whole-cell configuration. A poor seal can lead to a noisy and unstable recording.
-
Run-down: Some ion channels can exhibit "run-down" over time in the whole-cell configuration. Monitor the stability of your baseline recording before drug application.
-
Perfusion Rate: Ensure a slow and steady perfusion rate to avoid mechanical disruption of the patched cell.
-
Vehicle Effects: If using a vehicle like DMSO, ensure you perform a vehicle control to confirm that the observed effects are due to this compound and not the solvent.
Q8: Is this compound light-sensitive?
There is no readily available public information specifically detailing the light sensitivity of this compound. As a general good laboratory practice for all novel or investigational compounds, it is recommended to protect stock solutions from prolonged exposure to direct light by storing them in amber vials or wrapping the vials in foil.
Caption: Troubleshooting decision tree.
References
Sulcardine Technical Support Center: Identifying and Avoiding Experimental Artifacts
Welcome to the technical support center for Sulcardine (also known as HBI-3000). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings and to help identify and avoid common research artifacts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (HBI-3000) is an investigational antiarrhythmic agent that functions as a multi-ion channel blocker.[1][2][3][4][5][6][7] Its primary mechanism involves the modulation of cardiac ion channels, including sodium (peak and late), calcium, and potassium channels, which are critical for regulating the heart's electrical activity.[1][2] By inhibiting these channels, this compound helps to stabilize cardiac cell membranes and prolong the action potential duration, which can suppress arrhythmias.[1][2]
Q2: What are the known ion channels targeted by this compound?
A2: this compound has been shown to inhibit several key cardiac ion channels. The primary targets are the fast sodium current (INa-F), late sodium current (INa-L), L-type calcium current (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr).[1][2]
Q3: In what solvent should I dissolve this compound and what are the storage recommendations?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[8][9] It is crucial to use anhydrous DMSO to prevent compound degradation. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Note that the stability of compounds in DMSO can be affected by the presence of water, so proper handling is essential.[10]
Q4: What is the expected effect of this compound on the cardiac action potential?
A4: this compound is expected to cause a concentration-dependent prolongation of the action potential duration (APD).[1] However, this effect is described as "bell-shaped," with the maximum response observed around 10 μM.[1] Unlike some other IKr blockers, the APD prolongation is self-limited due to the concurrent block of sodium and calcium channels, which is believed to contribute to its low proarrhythmic risk.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound and helps distinguish between true pharmacological effects and experimental artifacts.
Issue 1: Inconsistent or lower-than-expected potency in my assay.
-
Potential Cause 1: Compound Precipitation.
-
Explanation: this compound, like many small molecules, may have limited aqueous solubility. When diluting a DMSO stock solution into an aqueous buffer for your experiment, the compound can precipitate, leading to a lower effective concentration.
-
Solution: Visually inspect your final solution for any signs of precipitation. Consider using a lower final concentration or incorporating a small percentage of a solubilizing agent in your final buffer, if compatible with your assay.
-
-
Potential Cause 2: Compound Adsorption.
-
Explanation: Hydrophobic compounds can adsorb to plasticware, such as pipette tips and microplates, reducing the actual concentration in your experiment.
-
Solution: Use low-adsorption plasticware. Pre-incubating the plasticware with the experimental buffer containing a carrier protein like bovine serum albumin (BSA) can sometimes help to block non-specific binding sites.
-
-
Potential Cause 3: Compound Degradation.
-
Explanation: Repeated freeze-thaw cycles of the stock solution or prolonged storage at room temperature can lead to degradation.
-
Solution: Aliquot your DMSO stock solution upon receipt and store at -20°C or below. Thaw only one aliquot at a time for each experiment.
-
Issue 2: My patch-clamp recordings show unexpected channel block characteristics.
-
Potential Cause 1: "Use-Dependent" or "State-Dependent" Block.
-
Explanation: The blocking effect of some ion channel drugs can be dependent on the state of the channel (resting, open, or inactivated). The degree of block may change with the frequency of channel activation. This compound has been shown to have minimal use-dependent prolongation of the APD in human ventricular myocytes.[1]
-
Solution: Your stimulation protocol (e.g., the frequency of voltage steps) can influence the observed effect. Design your voltage protocols to test for state-dependence by varying the stimulation frequency and holding potential.
-
-
Potential Cause 2: Non-specific effects on cell membrane properties.
-
Explanation: At high concentrations, some drugs can have non-specific effects on the lipid bilayer of the cell membrane, which can alter ion channel function indirectly.
-
Solution: It is crucial to determine a full dose-response curve to ensure you are working within a specific concentration range. If you observe unusual effects at high concentrations, they may be off-target or non-specific.
-
-
Potential Cause 3: Artifacts from the recording setup.
-
Explanation: Issues such as a poor seal resistance ("gigaseal"), clogged pipettes, or voltage clamp errors can introduce artifacts that may be misinterpreted as a drug effect.[11][12]
-
Solution: Always monitor your seal resistance and other patch-clamp parameters throughout the experiment. If you observe a sudden change in current or noise, it is more likely an artifact than a drug effect. Ensure your internal and external solutions are properly filtered.
-
Issue 3: I am seeing a high degree of variability between experiments.
-
Potential Cause 1: Inconsistent final DMSO concentration.
-
Explanation: The final concentration of DMSO in your assay should be kept constant across all conditions, including your vehicle control. DMSO itself can have effects on ion channels and cell health at higher concentrations.
-
Solution: Ensure that the final DMSO concentration is the same in all wells or experimental conditions and is typically below 0.5%.
-
-
Potential Cause 2: Time-dependent effects of the compound.
-
Explanation: The effect of this compound may not be instantaneous and could require a certain incubation time to reach a steady state.
-
Solution: Perform a time-course experiment to determine the optimal pre-incubation time for this compound in your specific assay.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound on various cardiac ion channels as determined in single human ventricular myocytes.
| Ion Channel Current | IC50 (μM) | Reference |
| Fast Sodium Current (INa-F) | 48.3 ± 3.8 | [1] |
| Late Sodium Current (INa-L) | 16.5 ± 1.4 | [1] |
| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 | [1] |
| Rapidly Activating Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 | [1] |
Experimental Protocols
Protocol: Whole-Cell Voltage-Clamp Recording to Assess this compound's Effect on IKr
This protocol provides a general framework. Specific parameters may need to be optimized for your cell type and equipment.
1. Materials and Reagents:
-
Cells expressing the hERG channel (e.g., HEK293 cells)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP (pH 7.2 with KOH)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette pulling
2. Procedure:
-
Prepare fresh external and internal solutions and filter them (0.2 μm filter).
-
Pull patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Plate cells on coverslips suitable for microscopy and place a coverslip in the recording chamber.
-
Perfuse the chamber with the external solution.
-
Approach a single, healthy-looking cell with the patch pipette and apply slight positive pressure.
-
Once the pipette touches the cell, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief, strong suction to achieve the whole-cell configuration.
-
Allow the cell to stabilize for 5-10 minutes.
-
Apply the voltage-clamp protocol for IKr (e.g., hold at -80 mV, depolarize to +20 mV for 2 seconds, then repolarize to -50 mV to elicit the tail current).
-
Record baseline currents in the vehicle control solution (external solution with the same final DMSO concentration as the drug condition).
-
Perfuse the chamber with the external solution containing the desired concentration of this compound.
-
Allow the drug effect to reach a steady state (e.g., 5-10 minutes) while continuously applying the voltage protocol.
-
Record the currents in the presence of this compound.
-
To determine the percentage of block, measure the peak tail current before and after drug application.
Visualizations
References
- 1. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. HBI-3000 - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. This compound - HUYA Bioscience International - AdisInsight [adisinsight.springer.com]
- 6. HUYABIO Intl. Presents Positive Clinical Results from HBI-3000 Phase 2A Clinical Trial of Novel Multi-Ion Channel Blocker for Acute Atrial Fibrillation - HUYABIO International [huyabio.com]
- 7. researchgate.net [researchgate.net]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. personal.utdallas.edu [personal.utdallas.edu]
HBI-3000 Patch Clamp Recording Technical Support Center
Disclaimer: This technical support center provides general troubleshooting guidance for patch clamp recordings. While the principles discussed are broadly applicable, they may not address all specific functionalities or issues related to the HBI-3000 system. For issues specific to the HBI-3000, please consult the manufacturer's manual and support.
This guide is intended for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during patch clamp experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Electrical Noise Issues
Q1: I'm seeing a significant 50/60 Hz hum in my recordings. How can I eliminate it?
A1: A 50/60 Hz hum is typically due to improper grounding or interference from nearby electrical equipment.[1] Here’s a step-by-step guide to troubleshoot this issue:
-
Grounding:
-
Ensure all equipment in your rig (amplifier, microscope, manipulators, perfusion system) is connected to a single, common ground point.[1][2] Using a single power strip connected to one wall socket can help achieve this.[1]
-
Avoid ground loops, which occur when there are multiple paths to the ground.[1] Connect your grounding bus to the signal ground on the back of your amplifier, but do not create a second grounding connection from the amplifier.[1]
-
Check that your Faraday cage is properly grounded.[3]
-
-
Identify Noise Sources:
-
Shielding:
-
Ensure the Faraday cage is completely closed during recording.
-
Shielding cables entering the Faraday cage with aluminum foil can also help.[5]
-
Q2: My baseline is noisy with high-frequency components. What are the likely causes and solutions?
A2: High-frequency noise can originate from various digital and electrical components in and around your setup.
-
Isolate the Source: Turn off equipment like the camera, manipulator controllers, and light sources to see if the noise disappears.[4]
-
Pipette Holder and Electrodes:
-
A dirty or improperly maintained pipette holder can be a significant source of noise. Clean it regularly with ethanol, followed by a rinse with deionized water, and let it air dry.[4]
-
Ensure your Ag/AgCl reference and recording electrodes are properly chlorided.[6][7][8] Re-chloriding them with bleach or an electrochemical method can often resolve noise issues.[6][7][9]
-
-
Perfusion System: Air bubbles or turbulence in the perfusion system can introduce noise. Ensure a smooth, continuous flow and that the outflow is working correctly.[10] Keeping the bath level low can also help reduce pipette capacitance and associated noise.[4]
Q3: The baseline of my recording is unstable and drifting. What should I do?
A3: An unstable or drifting baseline can be caused by several factors, from the pipette and seal to the health of the cell.
-
Pipette Drift: Mechanical instability is a common cause.[11][12]
-
Seal Instability: A poor or deteriorating seal will lead to a drifting baseline. If the seal resistance is dropping, you may need to abandon the cell and try again.
-
Cell Health: An unhealthy or dying cell will have an unstable membrane potential, leading to a drifting baseline.[6] Ensure your solutions are fresh, properly oxygenated, and at the correct temperature.
Section 2: Gigaseal Formation
Q1: I'm having difficulty forming a gigaseal (GΩ seal). What are the common reasons for this?
A1: Achieving a high-resistance gigaseal is crucial for high-quality recordings.[13] Problems with seal formation are common and can be traced to several factors:
-
Pipette Preparation:
-
Cleanliness: The pipette tip must be perfectly clean.[14] Dust is a major enemy of patch clamping.[14] Store glass capillaries in a covered container and filter your internal solution with a 0.2 µm filter.[3][14]
-
Pipette Tip Geometry: The shape and size of the pipette tip are critical.[15] Fire-polishing the pipette tip can create a smoother surface that facilitates sealing.[16][17]
-
Pipette Resistance: For whole-cell recordings, pipettes typically have a resistance of 3-7 MΩ.[6][16] If the resistance is too low, it can be difficult to form a seal, and if it's too high, it can be hard to break into the cell.[6]
-
-
Pressure System:
-
Positive Pressure: You must apply positive pressure to the pipette as it enters the bath to keep the tip clean.[3] This pressure should be maintained until you are just above the cell.[3]
-
Leaks: Check your pressure tubing and pipette holder for leaks.[14] A leaky system will not maintain adequate positive pressure.[14]
-
-
Cell Health and Preparation:
-
Solutions:
-
The osmolarity of your internal and external solutions can affect sealing. A slightly lower osmolarity in the internal solution compared to the external solution can sometimes help.[11]
-
Q2: My seal forms but is unstable and deteriorates quickly. How can I improve seal stability?
A2: An unstable seal can be frustrating. Here are some potential causes and solutions:
-
Mechanical Stability:
-
Pipette and Membrane Interaction:
-
Sometimes, the membrane can "creep" up the inside of the pipette, leading to an unstable seal.[11] This can sometimes be mitigated by using different pipette shapes or glass types.
-
-
Voltage: Holding the cell at a very hyperpolarized potential for extended periods can sometimes decrease seal stability.[11]
Section 3: Pipette and Whole-Cell Configuration
Q1: My pipette gets clogged frequently. How can I prevent this?
A1: Clogged pipettes are a common frustration. The source of the blockage is usually debris.
-
Solution Cleanliness: Always filter your internal solution just before use with a 0.2 µm filter.[3][14] Bacterial growth in unfiltered solutions can be a source of debris.[14]
-
Glassware Cleanliness: Ensure the glass capillaries you use for pulling pipettes are clean and stored in a dust-free environment.[14][18]
-
Positive Pressure: Maintain positive pressure when the pipette is in the bath to prevent debris from entering the tip.[3] If you see the resistance increase significantly when applying pressure, the tip is likely clogged.[6]
Q2: I can't break into the cell to get a whole-cell configuration, or the access resistance is too high.
A2: Difficulty achieving the whole-cell configuration is a frequent issue.
-
Suction: Gentle, short pulses of suction are usually required to rupture the membrane patch.[19][20] Mouth suction is common, but a syringe can offer more control.[16][17]
-
Pipette Resistance: If your pipette resistance is too high (e.g., >8 MΩ), it can be difficult to break through the membrane.[6]
-
Zap Function: Many amplifiers have a "zap" function that delivers a brief voltage pulse to help rupture the membrane.[6] Use this with caution as it can damage the cell.
-
High Access Resistance: If you break in but the access resistance (Rs) is high (>25 MΩ), the membrane may not be fully ruptured.[6][21] You can try applying additional gentle suction pulses.[6]
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Pipette Resistance (Whole-Cell) | 3 - 7 MΩ | Can vary depending on cell type and size.[6][16] |
| Pipette Resistance (Single-Channel) | 7 - 20 MΩ | Higher resistance is needed for smaller patches.[3] |
| Seal Resistance | > 1 GΩ | A "gigaseal" is essential for low-noise recordings.[20] |
| Access Resistance (Rs) | < 25 MΩ | High Rs can introduce voltage-clamp errors.[6][21] |
| Perfusion Speed | 1 - 1.5 mL/min | Higher speeds can cause cell lifting or pipette movement.[6][22] |
Key Experimental Protocols
Protocol 1: Pulling and Fire-Polishing Patch Pipettes
-
Glass Selection: Start with clean, borosilicate glass capillaries. Ensure they have an internal filament to aid in back-filling.[23]
-
Pulling:
-
Use a programmable micropipette puller (e.g., Sutter P-97).
-
Develop a multi-step pulling program. A two-stage pull is common, with the first pull thinning the glass over a longer distance and the second, higher-heat pull creating the fine tip.[3]
-
The goal is to create two identical pipettes with the desired resistance (e.g., 3-7 MΩ for whole-cell).[3][6] This process often requires empirical optimization of the puller settings (heat, pull strength, velocity).[3][18]
-
-
Fire-Polishing:
-
Use a microforge to slightly melt the tip of the pipette.
-
This smooths the opening, which can aid in gigaseal formation.[16]
-
Be careful not to over-polish, as this can close the tip or make it too large.
-
-
Storage: Store pulled pipettes in a sealed container to prevent dust contamination.[18] It is often best to use them the same day they are pulled.[23]
Protocol 2: Preparing and Filtering Internal Solution
-
Preparation: Prepare your internal solution according to your experimental needs (e.g., K-Gluconate based). Include ATP and GTP to support cell health.[11][22]
-
pH and Osmolarity: Adjust the pH to physiological levels (typically ~7.2-7.4) and the osmolarity to be slightly lower than the external solution (e.g., 290-300 mOsm).[6][11][22]
-
Aliquoting and Storage: Aliquot the solution into small volumes and store at -20°C or -80°C to prevent degradation and contamination.[22]
-
Filtering: Crucially , just before use, thaw an aliquot and filter it through a 0.2 µm syringe filter to remove any precipitates or microbial growth.[3][14][22]
-
Back-filling: Use a microloader pipette tip to carefully back-fill the patch pipette, ensuring no air bubbles are trapped at the tip.[22][23]
Visualizations
Caption: General experimental workflow for patch clamp recording.
Caption: Troubleshooting flowchart for high electrical noise.
Caption: Decision tree for troubleshooting gigaseal formation.
References
- 1. Molecular Devices Support Portal [support.moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 4. scientifica.uk.com [scientifica.uk.com]
- 5. researchgate.net [researchgate.net]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. Patch Clamp and Perfusion Techniques for Studying Ion Channels Expressed in Xenopus oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Patch Clamping [bio-protocol.org]
- 10. scientifica.cn [scientifica.cn]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reducing agents facilitate membrane patch seal integrity and longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientifica.uk.com [scientifica.uk.com]
- 15. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 19. Whole Cell Patch Clamp Protocol [protocols.io]
- 20. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 21. scientifica.uk.com [scientifica.uk.com]
- 22. axolbio.com [axolbio.com]
- 23. bitesizebio.com [bitesizebio.com]
Technical Support Center: Assessing the Proarrhythmic Risk of Sulcardine In Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on assessing the in vitro proarrhythmic risk of Sulcardine. This resource offers frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols to ensure accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (also known as HBI-3000) is an investigational anti-arrhythmic agent being developed for the treatment of cardiac arrhythmias, such as atrial fibrillation.[1][2] Its primary mechanism of action is the blockade of multiple cardiac ion channels.[3] Specifically, it has been shown to inhibit the fast sodium current (INa-F), the late sodium current (INa-L), the L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr or hERG).[3]
Q2: How does this compound's multi-channel blockade affect its proarrhythmic risk?
A2: this compound's simultaneous blockade of multiple ion channels is believed to confer a lower proarrhythmic risk compared to drugs that are selective IKr blockers.[1][2][4] While inhibition of the IKr current can prolong the QT interval, a known risk factor for Torsades de Pointes (TdP), this compound's concurrent inhibition of the late sodium (INa-L) and L-type calcium (ICa-L) currents helps to mitigate this effect.[1][2] This "balanced" ion channel-blocking profile is designed to reduce the risk of excessive action potential prolongation and subsequent arrhythmias.[4]
Q3: What is the Comprehensive in Vitro Proarrhythmia Assay (CiPA) and why is it important for testing this compound?
A3: The Comprehensive in Vitro Proarrhythmia Assay (CiPA) is a new paradigm developed by the FDA and other international stakeholders to provide a more accurate and comprehensive assessment of a drug's proarrhythmic potential.[5][6] It moves beyond relying solely on hERG block and QT prolongation.[7] The CiPA framework is crucial for evaluating a multi-ion channel blocker like this compound because it considers the integrated effect of the drug on various cardiac ion channels.[8] The CiPA initiative consists of three main components: in vitro assessment of drug effects on key cardiac ion channels, in silico modeling of the human ventricular cardiomyocyte action potential, and in vitro experiments using human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).[5][9][7]
Q4: What are the key in vitro experiments required to assess this compound's proarrhythmic risk under the CiPA framework?
A4: The core in vitro experiments for assessing this compound's proarrhythmic risk according to the CiPA guidelines include:
-
Manual Patch Clamp Assays: To determine the potency and kinetics of this compound's block on the primary cardiac ion channels (hERG/IKr, Nav1.5-peak and late, and Cav1.2).[10]
-
hiPSC-CM Assays: Using platforms like Multi-electrode Arrays (MEAs) or voltage-sensitive dyes to evaluate the integrated electrophysiological effects of this compound on a more physiologically relevant cellular model.[6][11] These assays can detect changes in field potential duration, action potential duration, and the emergence of proarrhythmic events like early afterdepolarizations (EADs).[11]
Troubleshooting Guides
Manual Patch Clamp Assays
| Problem | Potential Cause | Recommended Solution |
| Difficulty achieving a gigaohm (GΩ) seal | 1. Unhealthy or poorly prepared cells.[12] 2. Clogged or improperly shaped micropipette tip.[7][12] 3. Debris in the pipette or bath solution.[13][9] 4. Mechanical vibration of the setup.[12] | 1. Ensure cells are healthy and the preparation is continuously oxygenated. Check the pH and osmolarity of all solutions.[7][12] 2. Use a fresh, clean micropipette with the appropriate resistance (typically 4-8 MΩ).[7] Fire-polish the tip if necessary.[9] 3. Filter all solutions (0.22 µm filter) before use.[9] Apply positive pressure to the pipette when entering the bath to prevent debris from clogging the tip.[9] 4. Use an anti-vibration table and ensure all components of the rig are securely fastened.[12] |
| High electrical noise in recordings | 1. Improper grounding of the setup. 2. Air bubbles in the pipette tip.[12] 3. Fluid level in the bath is too high or too low. 4. External electrical interference.[3] | 1. Check all grounding connections to the headstage, microscope, and Faraday cage.[9] 2. Gently tap the pipette to dislodge any air bubbles before approaching the cell.[12] 3. Maintain an appropriate fluid level in the recording chamber. 4. Ensure the Faraday cage is properly closed and turn off any nearby non-essential electrical equipment.[3][9] |
| Inconsistent IC50 values for this compound | 1. Inaccurate drug concentration due to adsorption to tubing or improper dilution. 2. "Rundown" of ion channel activity over the course of the experiment. 3. Variability in cell health or expression of the target ion channel. | 1. Prepare fresh drug solutions for each experiment. Use low-adsorption tubing for the perfusion system. 2. Monitor a control cell in parallel to assess the stability of the currents over time. Use a perforated patch configuration if rundown is a significant issue.[7] 3. Use a stable, validated cell line with consistent ion channel expression. Ensure consistent cell culture conditions. |
hiPSC-CM Multi-Electrode Array (MEA) Assays
| Problem | Potential Cause | Recommended Solution |
| High signal-to-noise ratio or inconsistent recordings | 1. Poor coupling between the cardiomyocytes and the electrodes.[14] 2. Inconsistent cell plating density or monolayer confluence.[14] 3. Media change-induced stress on the cells.[14] 4. Electrical interference from nearby equipment.[15] | 1. Ensure proper coating of the MEA plate with an extracellular matrix protein (e.g., fibronectin) to promote cell attachment. 2. Optimize cell seeding density to achieve a confluent, synchronously beating monolayer. 3. When changing media, pre-warm the new media and perform partial media changes gently to minimize stress.[14] 4. Ensure the MEA system is properly grounded and shielded from sources of electrical noise.[15] |
| High variability in Field Potential Duration (FPD) measurements | 1. Spontaneous beat rate variability affecting FPD.[6] 2. Inconsistent environmental control (temperature, CO2). 3. Edge effects in the multi-well plate. | 1. Use a rate correction formula (e.g., Fridericia's) to calculate the corrected FPD (FPDc).[6] Consider using optical pacing to control the beat rate.[16] 2. Allow the MEA plate to equilibrate in the recording system for at least 20-30 minutes before starting the experiment to ensure stable temperature and pH.[16] 3. Avoid using the outer wells of the plate for critical experiments, as they are more susceptible to evaporation and temperature fluctuations. |
| Appearance of arrhythmias in control (vehicle-treated) wells | 1. The hiPSC-CMs may have an immature electrophysiological phenotype. 2. Sub-optimal cell culture conditions. 3. High concentration of the vehicle (e.g., DMSO). | 1. Use a well-characterized and validated line of hiPSC-CMs. 2. Ensure optimal and consistent cell culture conditions, including media composition and incubation parameters. 3. Keep the final concentration of the vehicle as low as possible (typically ≤ 0.1%).[2] |
Data Presentation
Table 1: Inhibitory Concentrations (IC50) of this compound on Human Cardiac Ion Channels
| Ion Channel | Current | IC50 (µM) | Cell Type | Reference |
| Nav1.5 | INa-F (fast) | 48.3 ± 3.8 | Human ventricular myocytes | [3] |
| Nav1.5 | INa-L (late) | 16.5 ± 1.4 | Human ventricular myocytes | [3] |
| Cav1.2 | ICa-L | 32.2 ± 2.9 | Human ventricular myocytes | [3] |
| hERG (Kv11.1) | IKr | 22.7 ± 2.5 | Human ventricular myocytes | [3] |
Table 2: Electrophysiological Effects of this compound in Guinea Pig Papillary Muscle
| Concentration (µmol/L) | Action Potential Amplitude (APA) | Maximum Upstroke Velocity (Vmax) | Action Potential Duration at 90% Repolarization (APD90) | Effective Refractory Period (ERP) | Reference |
| 10 | Reduced | Reduced | Prolonged | Prolonged | [17] |
| 30 | Reduced | Reduced | Prolonged | Prolonged | [17] |
| 100 | Reduced | Reduced | Prolonged | Prolonged | [17] |
Experimental Protocols
Protocol 1: Manual Whole-Cell Patch Clamp Assay for hERG Current
-
Cell Preparation: Use a validated cell line stably expressing the hERG channel (e.g., HEK293 cells). Culture cells to 70-80% confluency.
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.
-
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.[7]
-
Recording:
-
Transfer cells to the recording chamber and perfuse with the external solution at room temperature or 37°C.
-
Approach a single cell with the micropipette while applying slight positive pressure.[12]
-
Upon observing a change in resistance, release the positive pressure to form a GΩ seal.[12]
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.[7]
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage protocol to elicit the hERG current (e.g., depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds).
-
-
Drug Application:
-
Record a stable baseline current for at least 3 minutes.
-
Perfuse the cell with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration (typically 3-5 minutes).
-
Perform a final washout with the control external solution.
-
-
Data Analysis: Measure the peak tail current during the repolarizing step. Normalize the current at each concentration to the baseline current to determine the percent inhibition. Fit the concentration-response data to a Hill equation to calculate the IC50 value.
Protocol 2: hiPSC-CM Proarrhythmia Assessment using a Multi-Electrode Array (MEA) System
-
MEA Plate Preparation: Coat the MEA plate with fibronectin (or other suitable extracellular matrix protein) according to the manufacturer's instructions to promote cell adhesion.
-
Cell Plating: Plate a validated commercial source of hiPSC-CMs onto the MEA plate at a density that will form a confluent, spontaneously beating monolayer within 7-10 days.[2]
-
Cell Culture: Culture the cells in the MEA plate at 37°C and 5% CO2, performing partial media changes every 2-3 days.[2]
-
Recording:
-
Place the MEA plate into the recording system and allow it to equilibrate for at least 20 minutes.[16]
-
Record a stable baseline of spontaneous field potentials for 5-10 minutes.
-
-
Drug Application:
-
Prepare serial dilutions of this compound in pre-warmed culture media. The final vehicle concentration should not exceed 0.1%.[2]
-
Add the vehicle control to designated wells and record for 20-30 minutes.
-
Add increasing concentrations of this compound to the test wells, allowing for a 20-30 minute incubation period at each concentration before recording.[2]
-
-
Data Analysis:
-
Analyze the recorded field potentials to determine the beat rate, field potential duration (FPD), and spike amplitude.
-
Correct the FPD for the beat rate using Fridericia's correction (FPDc = FPD / (beat period)1/3).[6]
-
Visually inspect the waveforms for proarrhythmic events such as EADs, fibrillation-like activity, or conduction block.
-
Plot the change in FPDc and the incidence of arrhythmic events as a function of this compound concentration.
-
Visualizations
This compound's Mechanism of Action
Caption: this compound's multi-channel inhibitory effects on cardiac ion channels.
CiPA In Vitro Experimental Workflow
Caption: The three pillars of the CiPA in vitro experimental workflow.
Troubleshooting Logic for MEA Experiments
Caption: A logical workflow for troubleshooting common MEA experimental issues.
References
- 1. Manual Patch-clamp Technique - Creative Bioarray [acroscell.creative-bioarray.com]
- 2. metrionbiosciences.com [metrionbiosciences.com]
- 3. scientifica.uk.com [scientifica.uk.com]
- 4. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 5. Optimization of Fluorescence Voltage Indicators for Drug Cardiac Toxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. International Multisite Study of Human-Induced Pluripotent Stem Cell-Derived Cardiomyocytes for Drug Proarrhythmic Potential Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. docs.axolbio.com [docs.axolbio.com]
- 8. Mechanistic Model‐Informed Proarrhythmic Risk Assessment of Drugs: Review of the “CiPA” Initiative and Design of a Prospective Clinical Validation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Troubleshooting patch clamping - G23 Instruments [g23instruments.com]
- 10. aragen.com [aragen.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Patch Clamp Protocol [labome.com]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. academic.oup.com [academic.oup.com]
- 17. Variability in high-throughput ion-channel screening data and consequences for cardiac safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
Addressing off-target effects of Sulcardine in experimental models
Sulcardine Experimental Models: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound (also known as HBI-3000) in experimental models. The focus is on understanding and addressing its multi-ion channel blocking properties and potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a multi-ion channel blocker primarily targeting cardiac ion channels.[1][2][3] It modulates the heart's electrical activity by inhibiting the fast sodium current (INa-F), the late sodium current (INa-L), the L-type calcium current (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr).[4][5][6] This multi-target action helps to stabilize cardiac cell membranes and prolong the action potential duration, which is beneficial for treating arrhythmias like atrial fibrillation.[1]
Q2: What are the known "off-target" effects of this compound?
A2: For this compound, "off-target" effects are primarily understood as the complex interplay and balance of its intended multi-channel blockade, rather than binding to entirely unrelated protein families. The main challenge is dissecting the contribution of each channel inhibition to the overall observed effect. For instance, while IKr inhibition can prolong the QT interval, a risk factor for arrhythmia, this compound's simultaneous inhibition of late sodium and L-type calcium currents mitigates this effect.[2][3] Studies in healthy subjects have shown it to have a favorable safety profile with minimal metabolic interactions.[2][3]
Q3: What are the typical concentrations of this compound used in in-vitro experiments?
A3: The effective concentration of this compound can vary significantly depending on the experimental model and the specific ion channel being studied. Based on published electrophysiology data, concentrations ranging from the low micromolar (µM) to around 100 µM have been used. The half-maximal inhibitory concentrations (IC50) provide a guide for selecting appropriate dose ranges (see Table 1).[5] It is crucial to perform a dose-response curve in your specific model system to determine the optimal concentration.
Q4: Are there known issues with this compound's stability or solubility in experimental media?
A4: this compound is typically used as this compound sulfate.[4] While specific solubility can depend on the exact formulation and solvent, it has been used effectively in both oral and intravenous formulations in clinical trials, suggesting adequate bioavailability.[7][8] For in-vitro work, it is recommended to prepare fresh stock solutions in an appropriate solvent like DMSO and then dilute to the final concentration in your experimental buffer or media. Always check for precipitation at your working concentrations.
Troubleshooting Guide
Issue 1: Excessive QT Prolongation or Proarrhythmic Events Observed in Model
-
Possible Cause 1: Concentration is too high.
-
Solution: Your experimental concentration may be favoring IKr blockade without sufficient compensatory block of INa-L and ICa-L. Perform a detailed dose-response analysis to find a concentration that provides the desired anti-arrhythmic effect without excessive QT prolongation.
-
-
Possible Cause 2: Model-specific sensitivity.
-
Solution: The expression levels of the target ion channels can vary between cell lines or animal models. Characterize the baseline expression of key cardiac ion channels (e.g., hERG, Nav1.5) in your model. Consider using a model known to have a human-like ion channel profile.
-
-
Possible Cause 3: Misinterpretation of electrophysiological recordings.
Caption: Troubleshooting logic for proarrhythmic events.
Issue 2: Results are inconsistent or not reproducible.
-
Possible Cause 1: Drug degradation or precipitation.
-
Solution: Prepare fresh stock solutions of this compound sulfate for each experiment. Visually inspect the final dilution in your media under a microscope to ensure there is no precipitation.
-
-
Possible Cause 2: Fluctuation in experimental conditions.
-
Solution: Ion channel activity is highly sensitive to temperature, pH, and ionic concentrations. Strictly control these parameters in your experimental setup, especially during electrophysiology recordings.
-
-
Possible Cause 3: Cell culture variability.
-
Solution: Use cells from a consistent passage number. Changes in cell density and culture conditions can alter ion channel expression. Standardize your cell plating and maintenance protocols.
-
Issue 3: Unexpected cellular phenotype observed (e.g., changes in morphology, viability).
-
Possible Cause 1: Cytotoxicity at high concentrations.
-
Solution: While this compound has a good safety profile, very high concentrations may induce cytotoxicity. Perform a standard cell viability assay (e.g., MTT, trypan blue) across a range of concentrations to identify the cytotoxic threshold in your model.
-
-
Possible Cause 2: True uncharacterized off-target effect.
-
Solution: If the phenotype persists at non-cytotoxic concentrations and cannot be explained by the known ion channel targets, a true off-target effect may be occurring. Consider performing an unbiased screening assay to identify potential unintended binding partners.
-
Quantitative Data on this compound's Primary Targets
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound on its primary cardiac ion channel targets as determined in human ventricular myocytes.
Table 1: this compound (HBI-3000) IC50 Values
| Target Ion Channel | IC50 (µM) |
|---|---|
| Late Sodium Current (INa-L) | 16.5 ± 1.4 |
| Rapidly Activating Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 |
| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 |
| Fast Sodium Current (INa-F) | 48.3 ± 3.8 |
Data from a study using single human ventricular myocytes.[5]
Experimental Protocols
Protocol 1: General Workflow for Assessing Off-Target Effects
This protocol provides a high-level workflow for systematically investigating potential off-target effects of this compound beyond its known ion channel activities.
-
In Silico Prediction:
-
Use computational tools and databases (e.g., ChEMBL, BindingDB) to predict potential off-target binding based on the chemical structure of this compound.
-
Compare its structure to known ligands for various receptor and enzyme families.
-
-
In Vitro Profiling:
-
Submit this compound to a commercial broad-panel screening service (e.g., a kinase panel, GPCR panel).
-
Choose a concentration for screening that is at least 10-fold higher than the therapeutic concentration, but below the cytotoxic threshold.
-
-
Cell-Based Validation:
-
If the in vitro screen identifies a high-affinity off-target, validate this interaction in a relevant cell-based assay.
-
Use a cell line that expresses the putative off-target. Measure a functional downstream readout of the target's activity (e.g., second messenger levels, reporter gene activation) in the presence and absence of this compound.
-
-
Control Experiments:
-
Include a known inhibitor of the putative off-target as a positive control.
-
Use a negative control compound that is structurally similar to this compound but known to be inactive against the target.
-
If possible, use a cell line where the putative off-target has been knocked out (e.g., using CRISPR/Cas9) to confirm that the observed effect is dependent on the target.[9]
-
Caption: Workflow for identifying off-target effects.
Protocol 2: Patch-Clamp Electrophysiology for Ion Channel Characterization
This protocol provides a general outline for using whole-cell patch-clamp to measure this compound's effect on a specific ion channel (e.g., hERG, which conducts IKr).
-
Cell Preparation:
-
Culture cells stably expressing the channel of interest (e.g., HEK293-hERG) on glass coverslips.
-
Ensure cells are healthy and at an appropriate density for patching (50-70% confluency).
-
-
Solution Preparation:
-
Prepare an extracellular (bath) solution and an intracellular (pipette) solution with ionic compositions that isolate the current of interest. For hERG, the pipette solution will be K+-based, and the bath solution may contain blockers for other channels like Na+ and Ca2+ channels.
-
Prepare serial dilutions of this compound in the extracellular solution from a concentrated stock.
-
-
Recording:
-
Obtain a high-resistance (>1 GΩ) seal between the micropipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply the appropriate voltage-clamp protocol to elicit the current of interest. For IKr, this typically involves a depolarization step to open the channels followed by a repolarizing step to measure the characteristic tail current.
-
Record baseline currents in the control extracellular solution.
-
-
Drug Application:
-
Perfuse the cell with the extracellular solution containing the lowest concentration of this compound.
-
Allow the effect to reach a steady state (typically 2-5 minutes).
-
Record the current in the presence of the drug.
-
Repeat the process for increasing concentrations of this compound to build a dose-response curve.
-
Perform a final washout with the control solution to check for reversibility.
-
-
Data Analysis:
-
Measure the peak current amplitude (e.g., peak tail current for IKr) at each concentration.
-
Normalize the data to the baseline current.
-
Fit the normalized data to the Hill equation to determine the IC50 value.
-
Signaling and Mechanism Visualization
The diagram below illustrates this compound's multi-channel blocking effect on the cardiac action potential.
Caption: this compound's multi-channel inhibition mechanism.
References
- 1. What is this compound Sulfate used for? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HBI-3000 - Wikipedia [en.wikipedia.org]
- 7. This compound - HUYA Bioscience International - AdisInsight [adisinsight.springer.com]
- 8. Pharmacokinetics, safety, and tolerability of this compound sulfate: an open-label, single-dose, randomized study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Studying Sulcardine's Effects in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Sulcardine sulfate in cell culture experiments. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate the effective study of this compound's effects on cardiac cells.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions that may arise during in vitro studies of this compound.
Q1: What is the primary mechanism of action of this compound sulfate?
A1: this compound sulfate (also known as HBI-3000) is a multi-ion channel blocker.[1][2][3] It primarily targets cardiac ion channels, including the fast sodium current (INa-F), late sodium current (INa-L), L-type calcium current (ICa-L), and the rapidly activating delayed rectifier potassium current (IKr).[3][4] By inhibiting these channels, this compound prolongs the action potential duration (APD) and the effective refractory period in cardiac myocytes, which contributes to its antiarrhythmic effects.[4]
Q2: Which cell lines are most appropriate for studying this compound's effects?
A2: The choice of cell line is critical for obtaining physiologically relevant data. Recommended options include:
-
Primary Cardiomyocytes: Isolated from animal models (e.g., neonatal rat ventricular myocytes) or human heart tissue, these cells provide a high degree of physiological relevance.[5]
-
Human Induced Pluripotent Stem Cell-Derived Cardiomyocytes (hiPSC-CMs): These cells offer a human-specific model and can be particularly useful for studying disease-specific phenotypes and drug responses.[6][7][8]
-
Immortalized Cardiac Cell Lines: The HL-1 cell line, derived from mouse atrial muscle, is a commonly used model for studying atrial fibrillation.[6]
-
Heterologous Expression Systems: Cell lines such as HEK293 or CHO stably expressing specific cardiac ion channels (e.g., hERG) are valuable for dissecting this compound's effect on individual channels.
Q3: My cells are detaching or showing signs of toxicity after this compound treatment. What could be the cause?
A3: Cell detachment and toxicity can stem from several factors:
-
Inappropriate Concentration: High concentrations of this compound can lead to off-target effects and cytotoxicity. It is crucial to perform a dose-response study to determine the optimal, non-toxic concentration range for your specific cell line and assay.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is minimal and does not exceed levels recommended for your cell line (typically <0.1%).
-
Suboptimal Cell Health: Cells that are unhealthy or at a high passage number may be more susceptible to drug-induced stress. Always use healthy, low-passage cells for your experiments.
-
Contamination: Microbial contamination can cause a rapid decline in cell health. Regularly check your cultures for any signs of contamination.
Q4: I am not observing the expected electrophysiological effects of this compound in my patch-clamp experiments. What should I troubleshoot?
A4: Difficulty in observing the expected effects in patch-clamp studies can be due to several technical issues:
-
"Run-down" of Ion Channels: The activity of ion channels can decrease over the course of a whole-cell patch-clamp recording.[9] Including ATP and GTP in your internal pipette solution can help mitigate this.[9] Perforated patch-clamp is an alternative technique that can help preserve the intracellular environment.[9][10]
-
Poor Seal Quality: A stable, high-resistance (GΩ) seal is essential for accurate recordings. If you are having trouble forming a good seal, ensure your pipettes are properly polished, the recording solutions are filtered, and the cells are healthy.
-
Incorrect Voltage Protocol: The blocking effect of this compound on voltage-gated ion channels is state-dependent. Ensure your voltage protocols are appropriate to elicit the channel state you intend to study.
-
Drug Application: Verify that your drug delivery system is functioning correctly and that the final concentration of this compound at the cell is accurate.
Q5: How can I assess for potential proarrhythmic effects of this compound in vitro?
A5: While this compound is being developed as an antiarrhythmic, it is important to evaluate any potential proarrhythmic risk. In vitro methods to assess this include:
-
Action Potential Duration (APD) Measurement: A significant and concentration-dependent prolongation of the APD can be an indicator of proarrhythmic potential.[4]
-
Induction of Early Afterdepolarizations (EADs): EADs are abnormal depolarizations that occur during the repolarization phase of the action potential and are a cellular trigger for arrhythmias.[3][4] Experiments can be designed to see if this compound induces EADs, especially in the presence of other proarrhythmic agents.
-
Calcium Imaging: Dysregulation of intracellular calcium handling can lead to arrhythmias. Calcium imaging studies can reveal if this compound causes spontaneous calcium release or calcium overload.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from in vitro studies.
Table 1: Half-Maximal Inhibitory Concentrations (IC50) of this compound (HBI-3000) on Human Cardiac Ion Channels
| Ion Channel | IC50 (μM) | Cell Type |
| Fast Sodium Current (INa-F) | 48.3 ± 3.8 | Human Ventricular Myocytes |
| Late Sodium Current (INa-L) | 16.5 ± 1.4 | Human Ventricular Myocytes |
| L-type Calcium Current (ICa-L) | 32.2 ± 2.9 | Human Ventricular Myocytes |
| Rapidly Activating Delayed Rectifier K+ Current (IKr) | 22.7 ± 2.5 | Human Ventricular Myocytes |
Data extracted from a study on single human ventricular myocytes.[4]
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Recommended Concentration Range (μM) | Notes |
| Electrophysiology (Patch-Clamp) | 0.1 - 50 | A wide range is recommended to establish a dose-response curve. The maximum response for APD prolongation was observed around 10 μM in one study.[4] |
| Calcium Imaging | 1 - 20 | Start with concentrations around the IC50 values for the relevant ion channels. |
| Cytotoxicity Assays | 1 - 100 | It is important to determine the cytotoxic threshold for your specific cell line. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Ion Channel Characterization
Objective: To measure the effect of this compound on specific ion currents (e.g., INa, ICa, IKr) in a suitable cell line.
Materials:
-
Cells expressing the ion channel of interest (e.g., hiPSC-CMs, HEK293 cells with stable expression).
-
External and internal recording solutions (formulations vary depending on the ion channel being studied).
-
Patch-clamp amplifier, digitizer, and data acquisition software.
-
Micromanipulator and perfusion system.
-
Borosilicate glass capillaries for pipette pulling.
-
This compound sulfate stock solution.
Procedure:
-
Cell Preparation: Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.
-
Pipette Preparation: Pull glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Position the pipette near a target cell and apply positive pressure.
-
Advance the pipette to form a dimple on the cell membrane.
-
Release the positive pressure to form a Giga-ohm seal.
-
Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
-
-
Data Recording:
-
Apply a voltage protocol specific for the ion channel of interest to elicit the current.
-
Record baseline currents for a stable period.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record the currents in the presence of this compound until a steady-state effect is observed.
-
Perform a washout by perfusing with the control external solution to check for reversibility.
-
-
Data Analysis: Measure the peak current amplitude before and after this compound application to determine the percentage of inhibition. Fit the concentration-response data to a Hill equation to calculate the IC50.
Protocol 2: Fluorescent Calcium Imaging
Objective: To assess the effect of this compound on intracellular calcium dynamics.
Materials:
-
Cardiomyocytes (e.g., primary or hiPSC-derived).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Fluorescence microscope with a high-speed camera and appropriate filter sets.
-
Image analysis software.
-
This compound sulfate stock solution.
Procedure:
-
Cell Plating: Plate cardiomyocytes on glass-bottom dishes.
-
Dye Loading:
-
Incubate cells with the calcium indicator dye according to the manufacturer's instructions (e.g., 2-5 μM Fluo-4 AM for 30 minutes at 37°C).
-
Wash the cells with a physiological saline solution (e.g., Tyrode's solution) to remove excess dye.
-
-
Image Acquisition:
-
Mount the dish on the microscope stage and perfuse with the saline solution.
-
Record baseline spontaneous or electrically stimulated calcium transients.
-
Perfuse with a solution containing this compound at the desired concentration.
-
Continue recording to observe any changes in calcium transient amplitude, duration, or frequency.
-
-
Data Analysis: Analyze the recorded images to quantify changes in fluorescence intensity over time. Measure parameters such as the amplitude, decay kinetics, and frequency of calcium transients.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound.
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: General experimental workflow for studying this compound in vitro.
Caption: A logical flow for troubleshooting common experimental issues.
References
- 1. jp.huyabio.com [jp.huyabio.com]
- 2. HBI-3000 - Wikipedia [en.wikipedia.org]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multicellular In vitro Models of Cardiac Arrhythmias: Focus on Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Basic Research Approaches to Evaluate Cardiac Arrhythmia in Heart Failure and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concepta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Perforated Whole-Cell Patch-Clamp Technique: A User’s Guide | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
A Comparative Analysis of Sulcardine and Dofetilide on the Rapidly Activating Delayed Rectifier Potassium Current (IKr)
For Immediate Release
This guide provides a detailed comparative analysis of two antiarrhythmic compounds, Sulcardine (also known as HBI-3000) and dofetilide, with a specific focus on their effects on the rapidly activating delayed rectifier potassium current (IKr). This current, carried by the hERG (human Ether-à-go-go-Related Gene) channel, is critical for cardiac repolarization, and its modulation is a key mechanism for many antiarrhythmic drugs. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
Dofetilide is a well-established, potent, and highly selective blocker of the IKr current, classifying it as a Class III antiarrhythmic agent. Its primary therapeutic effect stems from the prolongation of the cardiac action potential and refractory period. In contrast, this compound is an investigational multi-ion channel blocker that inhibits not only the IKr current but also the peak and late sodium currents (INa) and the L-type calcium current (ICa-L). A key differentiating feature of this compound is its potential to mitigate the proarrhythmic risk associated with significant IKr blockade by modulating other currents.
Quantitative Comparison of IKr Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available data for this compound and dofetilide on the IKr current and other relevant cardiac ion channels.
| Compound | Target Current | IC50 | Cell Type | Species | Reference |
| This compound (HBI-3000) | IKr | 22.7 ± 2.5 µM | Ventricular Myocytes | Human | [1] |
| INa-F (fast) | 48.3 ± 3.8 µM | Ventricular Myocytes | Human | [1] | |
| INa-L (late) | 16.5 ± 1.4 µM | Ventricular Myocytes | Human | [1] | |
| ICa-L | 32.2 ± 2.9 µM | Ventricular Myocytes | Human | [1] | |
| Dofetilide | IKr | 13 nM | Ventricular Myocytes | Rabbit | [2] |
| hERG | 161 ± 12 nM | HEK Cells | Human | [3] |
Note: A direct comparison of IC50 values should be made with caution due to potential differences in experimental conditions and cell systems (e.g., species, temperature).
Mechanism of Action and Channel Selectivity
Dofetilide exhibits high selectivity for the IKr current. This specificity is the cornerstone of its Class III antiarrhythmic activity, leading to a dose-dependent prolongation of the action potential duration and the QT interval on an electrocardiogram. However, this selective IKr blockade is also associated with a risk of excessive QT prolongation, which can lead to early afterdepolarizations (EADs) and a potentially fatal arrhythmia known as Torsades de Pointes (TdP).
This compound , in contrast, presents a multi-channel blocking profile.[4][5] While it does inhibit the IKr current, it also demonstrates inhibitory effects on both fast and late sodium currents, as well as L-type calcium currents.[1] This multi-channel action is hypothesized to provide a protective mechanism against the proarrhythmic effects of IKr inhibition.[5] By also reducing inward depolarizing currents (INa-L and ICa-L), this compound may counteract some of the excessive action potential prolongation that would result from IKr blockade alone, potentially leading to a lower risk of TdP.[6]
Signaling Pathways and Electrophysiological Effects
The interaction of these drugs with cardiac ion channels directly impacts the cardiac action potential. The following diagram illustrates the distinct mechanisms of this compound and dofetilide.
Experimental Protocols
The quantitative data presented in this guide were primarily obtained using the whole-cell patch-clamp electrophysiology technique. This method allows for the direct measurement of ionic currents across the cell membrane of isolated cardiomyocytes.
Typical Protocol for IKr Measurement:
A standard whole-cell voltage-clamp protocol to isolate and measure IKr currents in human ventricular myocytes involves the following steps:
-
Cell Preparation: Single ventricular myocytes are enzymatically isolated from human cardiac tissue.
-
Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution mimicking the intracellular ionic composition and brought into contact with the cell membrane. A giga-ohm seal is formed before rupturing the membrane patch to achieve the whole-cell configuration.
-
Voltage Protocol: To elicit IKr currents and minimize contamination from other currents, a specific voltage-clamp protocol is applied. A common protocol consists of:
-
A holding potential of -80 mV.
-
A depolarizing step to a range of potentials (e.g., -40 mV to +60 mV) for a duration sufficient to activate the IKr channels (e.g., 1-2 seconds).
-
A repolarizing step to a potential where IKr tail currents can be measured with minimal overlap from other currents (e.g., -50 mV).
-
-
Data Acquisition and Analysis: The resulting currents are recorded, and the peak tail current at the repolarizing step is measured as an indicator of IKr magnitude. To determine the IC50, concentration-response curves are generated by applying increasing concentrations of the test compound and measuring the percentage of current inhibition at each concentration.
The following diagram illustrates a generalized workflow for such an experiment.
Conclusion
This compound and dofetilide represent two distinct approaches to the pharmacological management of cardiac arrhythmias through the modulation of the IKr current. Dofetilide is a potent and selective IKr blocker, a property that underlies both its therapeutic efficacy and its proarrhythmic potential. This compound, with its multi-channel blocking activity, offers a potentially safer alternative by balancing IKr inhibition with the blockade of depolarizing currents. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety profiles of these two compounds. The experimental data gathered to date suggest that this compound's unique pharmacological profile warrants continued research and development.
References
- 1. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nanion.de [nanion.de]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. academic.oup.com [academic.oup.com]
- 6. HBI-3000 - Wikipedia [en.wikipedia.org]
A Preclinical Efficacy Showdown: Sulcardine vs. Flecainide in Antiarrhythmic Drug Development
For researchers and drug development professionals, the quest for novel antiarrhythmic agents with improved efficacy and safety profiles is a continuous endeavor. This guide provides an objective comparison of the preclinical data for sulcardine (HBI-3000), an emerging multi-ion channel blocker, and flecainide, a well-established class Ic antiarrhythmic drug. The following analysis is based on available, though separate, preclinical studies, offering insights into their respective electrophysiological and antiarrhythmic properties.
While direct head-to-head preclinical efficacy studies are not publicly available, this guide synthesizes data from separate investigations to offer a comparative overview. It is important to note that variations in experimental models and protocols necessitate a cautious interpretation of these indirect comparisons.
Mechanism of Action: A Tale of Two Channel Blockers
Both this compound and flecainide exert their antiarrhythmic effects by modulating cardiac ion channels, albeit with distinct profiles. Flecainide is a potent blocker of the fast inward sodium channel (INa), which slows the upstroke of the cardiac action potential and conduction velocity, particularly in the His-Purkinje system[1][2][3]. It also exhibits inhibitory effects on the ryanodine receptor 2 (RyR2), which is involved in intracellular calcium release[2][3][4].
This compound, on the other hand, presents a broader spectrum of activity, inhibiting multiple cardiac ion channels. Preclinical studies have demonstrated its ability to block the fast sodium current (INa-F), the late sodium current (INa-L), the L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr)[5]. This multi-channel inhibition suggests a potential for a different efficacy and safety profile compared to more selective agents.
Electrophysiological Effects: A Quantitative Look
The following tables summarize the key electrophysiological effects of this compound and flecainide as reported in preclinical studies.
Table 1: this compound - Preclinical Electrophysiological Profile
| Parameter | Model System | Concentration | Effect | Citation |
| Ion Channel Inhibition (IC50) | ||||
| Fast Sodium Current (INa-F) | Human Ventricular Myocytes | 48.3 ± 3.8 µM | Inhibition | [5] |
| Late Sodium Current (INa-L) | Human Ventricular Myocytes | 16.5 ± 1.4 µM | Inhibition | [5] |
| L-type Calcium Current (ICa-L) | Human Ventricular Myocytes | 32.2 ± 2.9 µM | Inhibition | [5] |
| Rapid Delayed Rectifier K+ Current (IKr) | Human Ventricular Myocytes | 22.7 ± 2.5 µM | Inhibition | [5] |
| Action Potential Duration (APD) | Human Ventricular Myocytes | 10 µM | Modest Prolongation | [5] |
| Early Afterdepolarizations (EADs) | Dofetilide-induced in Human Ventricular Myocytes | Concentration-dependent | Suppression | [5] |
Table 2: Flecainide - Preclinical Electrophysiological Profile
| Parameter | Model System | Concentration | Effect | Citation |
| Maximum Rate of Depolarization (Vmax) | Canine Ventricular Muscle | ≥ 3 x 10-6 M | Significant Decrease | |
| Resting Potential | Canine Ventricular Muscle | 10-5 M | Depolarization | |
| Conduction | Intact Canine Heart | N/A | Slowed throughout conduction system, most marked in His-Purkinje | [1] |
| Action Potential Duration (APD) | Canine Ventricular Epicardium | 10-20 µM | Prolongation or marked abbreviation | |
| Reentrant Arrhythmias | Canine Ventricular Epicardium | 10-20 µM | Readily induced |
Preclinical Antiarrhythmic Efficacy
Evidence from preclinical arrhythmia models provides insights into the potential therapeutic applications of these compounds.
A notable, albeit indirectly reported, preclinical study in a post-myocardial infarction conscious canine model suggested an advantage for this compound. This study indicated that this compound, unlike flecainide, did not significantly increase the defibrillation threshold or the risk of defibrillation failure.
Flecainide has been extensively studied in various animal models and has shown efficacy against both ventricular and supraventricular arrhythmias.
Experimental Protocols
To facilitate the replication and comparison of findings, detailed experimental methodologies are crucial.
In-vitro Electrophysiology (Patch-Clamp)
-
Objective: To determine the inhibitory effects of the compound on specific cardiac ion channels.
-
Preparation: Isolated single human ventricular myocytes.
-
Methodology: Whole-cell patch-clamp technique is used to record specific ion currents (e.g., INa-F, INa-L, ICa-L, IKr).
-
Procedure:
-
Myocytes are perfused with a control solution.
-
A baseline recording of the target ion current is established.
-
The myocytes are then perfused with solutions containing increasing concentrations of the test compound.
-
The effect of each concentration on the ion current is recorded.
-
Data is analyzed to determine the concentration-response relationship and calculate the IC50 value.
-
In-vivo Arrhythmia Model (Post-MI Canine Model)
-
Objective: To assess the antiarrhythmic efficacy and proarrhythmic potential of a compound in a model of healed myocardial infarction, which is susceptible to ventricular arrhythmias.
-
Preparation: Adult mongrel dogs undergo a two-stage coronary artery ligation to create a healed myocardial infarction.
-
Methodology: Programmed electrical stimulation is used to induce ventricular tachycardia (VT) or ventricular fibrillation (VF).
-
Procedure:
-
After a recovery period following surgery, a baseline electrophysiological study is performed to confirm inducibility of arrhythmias.
-
The test compound is administered intravenously or orally.
-
Programmed electrical stimulation is repeated to assess the effect of the compound on arrhythmia inducibility.
-
In some protocols, defibrillation thresholds are measured before and after drug administration.
-
ECG and intracardiac electrograms are continuously monitored for proarrhythmic events.
-
Summary and Future Directions
This comparative guide, based on available preclinical data, highlights the distinct pharmacological profiles of this compound and flecainide. This compound's multi-ion channel blocking activity presents a potential for a broad antiarrhythmic effect. Flecainide's potent sodium channel blockade has been the cornerstone of its clinical use for decades.
The absence of direct comparative preclinical studies is a significant knowledge gap. Future head-to-head studies in validated animal models of atrial and ventricular arrhythmias are warranted to definitively establish the relative efficacy and safety of these two agents. Such studies will be instrumental in guiding the clinical development of this compound and refining the therapeutic application of flecainide.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. Role of the rabbit whole-heart model for electrophysiologic safety pharmacology of non-cardiovascular drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 4. Transgenic Rabbit Models in Proarrhythmia Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electrophysiological properties of HBI-3000: a new antiarrhythmic agent with multiple-channel blocking properties in human ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Safety Profile Analysis of Sulcardine and Sotalol in Preclinical Animal Models
For Immediate Release
[City, State] – [Date] – A comprehensive review of preclinical safety data for the novel antiarrhythmic agent sulcardine, compared with the established benchmark sotalol, reveals distinct safety profiles in animal models. This guide synthesizes available toxicological and cardiovascular safety pharmacology data to provide researchers, scientists, and drug development professionals with a comparative overview to inform future research and development.
This compound, a multi-ion channel blocker, demonstrates a favorable proarrhythmic profile in preclinical assessments. In contrast, sotalol, a potassium channel and beta-adrenergic blocker, is associated with a known risk of proarrhythmia, particularly Torsades de Pointes (TdP), a fact corroborated in animal studies by its notable effects on QT interval prolongation.
I. Comparative Repeat-Dose Systemic Toxicity
A key differentiator in the preclinical safety assessment lies in the long-term systemic toxicity profiles of the two agents. While a direct head-to-head 26-week study in the same species is not publicly available, existing data from separate studies in Sprague-Dawley rats provide valuable insights.
Table 1: Comparative Repeat-Dose Oral Toxicity in Rats
| Parameter | This compound Sulfate | Sotalol |
| Study Duration | 26 weeks[1] | 4 weeks (data extrapolated from a study summary)[2] |
| Animal Model | Sprague-Dawley Rats[1] | Rats (strain not specified in summary)[2] |
| Dosage Levels | 0, 175, 350, 700/525 mg/kg/day[1] | Not specified in summary, but effects noted at mid and high doses[2] |
| NOAEL | 175 mg/kg/day[1] | 50 mg/kg/day[2] |
| Target Organs | Liver, Lungs[1] | Cecum, Liver (hepatotoxicity noted)[2] |
| Key Findings | - Dose-dependent increase in liver enzymes (AST, ALT, ALP) - Brownish-red pigment deposition in hepatocytes and Kupffer cells - Foam cell deposition in alveolar cavities[1] | - Cecal enlargement - Hepatotoxicity at mid and high doses[2] |
II. Cardiovascular Safety Pharmacology
Cardiovascular safety is a critical aspect of antiarrhythmic drug development. Studies in conscious, telemetered dogs are the gold standard for assessing the potential cardiovascular liabilities of new chemical entities.
Table 2: Comparative Cardiovascular Safety in Conscious Telemetered Dogs
| Parameter | This compound | Sotalol |
| Animal Model | Beagle Dogs | Beagle Dogs[3][4] |
| Key Findings | - Effective anti-arrhythmic and anti-fibrillatory agent in a canine model. - Low apparent pro-arrhythmic potential in a post-MI sudden-death conscious canine model. - Specific quantitative data on blood pressure, heart rate, and ECG intervals from dedicated safety studies are not widely published. | - Dose-dependent QT interval prolongation.[4] - Mild negative inotropic effect (reduced ejection fraction).[3] - Negative chronotropic effect (reduced heart rate).[3] - Overdose can lead to severe bradycardia, hypotension, and heart failure.[5] |
III. Experimental Protocols
The methodologies for the key experiments cited in this guide are based on internationally recognized guidelines to ensure data quality and reproducibility.
A. Repeated-Dose 90-Day/26-Week Oral Toxicity Study in Rodents (Based on OECD Guideline 408)
This study is designed to provide information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.
-
Test System: Young, healthy adult rodents (preferably rats), with at least 20 animals (10 male, 10 female) per group.
-
Administration of Test Substance: The test substance is administered orally by gavage, or mixed in the diet or drinking water, daily for 90 days or 26 weeks. At least three dose levels and a control group are used.
-
Observations:
-
Clinical Observations: Conducted at least once daily, including examination for changes in skin, fur, eyes, mucous membranes, occurrence of secretions and excretions, and autonomic activity.
-
Body Weight and Food/Water Consumption: Recorded weekly.
-
Ophthalmological Examination: Performed prior to the study and at termination.
-
Hematology and Clinical Biochemistry: Blood samples are collected at termination for analysis of hematological and clinical biochemistry parameters.
-
Urinalysis: Conducted at termination.
-
-
Pathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Relevant organs are weighed.
-
Histopathology: Tissues from all control and high-dose animals are examined microscopically. Any target organs identified are also examined in the lower-dose groups.
-
B. Cardiovascular Safety Pharmacology Study in Conscious Telemetered Dogs (Based on ICH S7A/S7B Guidelines)
This study aims to investigate the effects of a test substance on cardiovascular function in conscious, unrestrained animals.
-
Test System: Purpose-bred dogs (e.g., Beagle) surgically implanted with telemetry devices. A crossover design is often employed with a sufficient washout period between treatments.
-
Telemetry Implantation: A telemetry transmitter is surgically implanted to allow for continuous monitoring of cardiovascular parameters without the stress of restraint.
-
Data Collection:
-
Continuous monitoring of electrocardiogram (ECG) for heart rate and rhythm, blood pressure (systolic, diastolic, mean arterial), and body temperature for a defined period (e.g., 24 hours) post-dose.
-
ECG waveform analysis to determine PR interval, QRS duration, and QT interval. The QT interval is typically corrected for heart rate (QTc).
-
-
Administration of Test Substance: The test substance is administered, typically by oral gavage or intravenous infusion, at multiple dose levels, including a vehicle control.
-
Data Analysis: The collected data is analyzed to determine the dose-response relationship for any observed cardiovascular effects and to assess the time course of these effects.
IV. Visualizations
A. Signaling Pathways and Mechanisms
The following diagram illustrates the primary mechanisms of action of this compound and sotalol on cardiac ion channels, which are fundamental to their therapeutic and potential adverse effects.
Caption: Comparative mechanism of action of this compound and Sotalol.
B. Experimental Workflows
The following diagrams outline the typical experimental workflows for the key safety studies discussed.
Caption: Typical workflow for a repeated-dose toxicity study.
Caption: Typical workflow for a cardiovascular safety study in telemetered dogs.
Disclaimer: This guide is intended for informational purposes for a scientific audience and is based on publicly available preclinical data. It is not a substitute for a thorough review of all available safety information or for conducting specific, well-designed preclinical studies.
References
- 1. 26-Week Repeated-Dose Toxicity Study of a Novel Antiarrhythmic Drug this compound Sulfate in Sprague-Dawley Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Inotropic and chronotropic effects of sotalol in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cardiovascular safety pharmacology studies in dogs enabled for a poorly soluble molecule using spray-dried dispersion: Impact on lead selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Analysis of the Proarrhythmic Potential of Sulcardine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the proarrhythmic potential of Sulcardine (HBI-3000), a novel multi-channel antiarrhythmic agent, against a panel of established antiarrhythmic drugs. The information is intended to offer an objective overview supported by experimental data to aid in research and drug development.
Executive Summary
Proarrhythmia, the paradoxical provocation of new or worsened arrhythmias, remains a critical concern in the development and clinical use of antiarrhythmic drugs. A primary mechanism underlying this risk is the blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and life-threatening arrhythmias like Torsades de Pointes (TdP). This compound is a novel antiarrhythmic compound that exhibits a unique pharmacological profile by blocking multiple cardiac ion channels, including the fast and late sodium currents (INa-F, INa-L), the L-type calcium current (ICa-L), and the rapid component of the delayed rectifier potassium current (IKr), encoded by hERG.[1] This multi-channel blockade is hypothesized to confer a lower proarrhythmic risk compared to more selective IKr blockers. This guide presents a comparative analysis of this compound's proarrhythmic potential by examining its effects on key cardiac ion channels and action potential duration in relation to other widely used antiarrhythmic agents.
Comparative Ion Channel Activity
The proarrhythmic potential of an antiarrhythmic drug is intricately linked to its profile of cardiac ion channel blockade. A higher affinity for the hERG channel is often associated with an increased risk of TdP. The table below summarizes the half-maximal inhibitory concentration (IC50) values for hERG channel blockade for this compound and a range of comparator antiarrhythmic drugs.
| Drug | Class | hERG (IKr) IC50 (µM) | Primary Ion Channel Targets |
| This compound | Multi-channel | 94.3[2][3] | INa-F, INa-L, ICa-L, IKr[1] |
| Amiodarone | III (Multi-channel) | 0.045 - 38 | IKr, IKs, INa, ICa-L, α & β-adrenergic receptors[4][5][6][7][8] |
| Dofetilide | III | 0.007 - 0.32 | IKr[2][9] |
| Sotalol | III | 78 - 343 | IKr, β-adrenergic receptors[9] |
| Quinidine | Ia | 0.41 - 0.62 | INa, IKr, IKs, Ito, ICa-L |
| Procainamide | Ia | ~139 | INa, IKr[10] |
| Disopyramide | Ia | 7.23 - 10.77 | INa, IKr[11][12][13] |
| Flecainide | Ic | 1.49 | INa, IKr[14][15][16][17] |
| Propafenone | Ic | 0.44 | INa, β-adrenergic receptors |
| Lidocaine | Ib | 88.63 - 262.9 | INa[18][19] |
| Mexiletine | Ib | 3.7 | INa[20][21][22] |
| Ranolazine | N/A (Antianginal) | 8.03 - 35 | INa-L, IKr[1][23][24][25][26] |
| Ajmaline | Ia | 1.0 - 42.3 | INa, IKr[27][28] |
Note: IC50 values can vary depending on the experimental conditions (e.g., cell line, temperature, and voltage protocol).
Effects on Cardiac Action Potential Duration
The prolongation of the cardiac action potential duration (APD) is a hallmark of many antiarrhythmic drugs and a key factor in their efficacy and proarrhythmic risk. Excessive APD prolongation can lead to early afterdepolarizations (EADs), a known trigger for TdP. The following table summarizes the reported effects of this compound and comparator drugs on APD.
| Drug | Effect on APD | Key Findings and Context |
| This compound | Modest Prolongation | Exhibits a bell-shaped concentration-dependent prolongation of APD, with maximal effect around 10 µM. It shows minimal use-dependent prolongation of APD in human ventricular myocytes.[4] |
| Amiodarone | Prolongation | Prolongs the myocardial cell action potential duration and refractory period.[12][22] |
| Dofetilide | Prolongation | Causes a dose-dependent prolongation of action potential duration.[2][14] |
| Sotalol | Prolongation | Prolongs the action potential duration and effective refractory period in atrial and ventricular tissue.[4][21] |
| Quinidine | Prolongation | Increases action potential duration.[23][29] |
| Procainamide | Prolongation | Prolongs action potential duration, likely by slowing the final repolarization phase via potassium channel blocking.[6][30] |
| Disopyramide | Prolongation | Increases the action potential duration of normal cardiac cells.[15][31] |
| Flecainide | Variable | Can increase APD at lower concentrations but may shorten it at higher concentrations.[9][27] Increases atrial APD to a greater extent at faster rates.[27] |
| Lidocaine | Shortening | Decreases the action potential duration.[32][33] |
| Mexiletine | Shortening | Shortens the action potential duration.[20] |
| Ranolazine | Prolongation | Prolongs the action potential duration.[1][5][11] |
| Ajmaline | Prolongation | Induces QT prolongation. |
| Propafenone | No significant change |
Experimental Protocols
hERG (IKr) Current Measurement using Whole-Cell Patch Clamp
This protocol is based on the recommendations from the U.S. Food and Drug Administration (FDA) for assessing drug-induced hERG blockade.[4][27]
Cell Preparation:
-
Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are cultured under standard conditions.
-
Cells are dissociated using a non-enzymatic cell dissociation solution and plated onto glass coverslips for recording.
Electrophysiological Recording:
-
Whole-cell patch-clamp recordings are performed at physiological temperature (35-37°C).
-
The extracellular (bath) solution contains (in mM): 145 NaCl, 4 KCl, 1 MgCl2, 2 CaCl2, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.
-
The intracellular (pipette) solution contains (in mM): 120 K-aspartate, 20 KCl, 10 HEPES, 5 EGTA, 5 MgATP, pH adjusted to 7.2 with KOH.
-
A patch-clamp amplifier and data acquisition system are used to record membrane currents. Series resistance is compensated by ≥80%.
Voltage Clamp Protocol:
-
Cells are held at a holding potential of -80 mV.
-
A depolarizing step to +20 mV for 2 seconds is applied to activate the hERG channels.
-
The membrane is then repolarized to -50 mV to elicit a large tail current, which is used to quantify the hERG current amplitude.
-
This pulse protocol is repeated at a steady frequency (e.g., every 15 seconds).
-
After a stable baseline recording is established, the test compound is perfused at increasing concentrations. The steady-state block at each concentration is measured.
Data Analysis:
-
The peak tail current amplitude in the presence of the drug is compared to the baseline amplitude to determine the percentage of inhibition.
-
Concentration-response curves are generated, and the IC50 value is calculated by fitting the data to the Hill equation.
Action Potential Duration Measurement in Isolated Cardiomyocytes
Cell Isolation:
-
Ventricular myocytes are isolated from animal hearts (e.g., rabbit, guinea pig) by enzymatic digestion using collagenase and protease.
-
Isolated myocytes are stored in a Tyrode's solution at room temperature.
Electrophysiological Recording:
-
Action potentials are recorded using the whole-cell current-clamp technique with a patch-clamp amplifier.
-
The extracellular solution is a standard Tyrode's solution.
-
The intracellular solution is similar to that used for hERG recordings.
-
Action potentials are elicited by injecting brief depolarizing current pulses (2-5 ms) at a constant frequency (e.g., 1 Hz).
Data Analysis:
-
The action potential duration is measured at 50% (APD50) and 90% (APD90) of repolarization.
-
The effects of the test compound at various concentrations on APD50 and APD90 are recorded and compared to baseline.
In Vivo Arrhythmia Model (Langendorff-Perfused Rabbit Heart)
Heart Preparation:
-
A rabbit is anesthetized, and the heart is rapidly excised and mounted on a Langendorff apparatus.[24][25]
-
The heart is retrogradely perfused through the aorta with a warmed (37°C), oxygenated Krebs-Henseleit solution.[24]
-
A pseudo-ECG is recorded using electrodes placed on the surface of the heart.
Arrhythmia Induction:
-
After a stabilization period, a programmed electrical stimulation protocol is used to induce arrhythmias. This can involve a series of paced beats followed by premature stimuli.
-
The incidence and duration of ventricular tachycardia and fibrillation are recorded.
Drug Testing:
-
After baseline arrhythmia inducibility is established, the test compound is perfused through the heart at various concentrations.
-
The arrhythmia induction protocol is repeated at each concentration to assess the drug's effect on arrhythmia susceptibility.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Proarrhythmia
The following diagram illustrates the general signaling pathway leading to proarrhythmia, highlighting the key ion channels involved. Blockade of IKr (hERG) is a central event, leading to delayed repolarization and prolongation of the action potential. This can create a vulnerable window for the reactivation of ICa-L, leading to EADs and subsequent triggered arrhythmias.
Caption: General signaling pathway of drug-induced proarrhythmia.
Experimental Workflow for hERG Assay
The following diagram outlines the typical workflow for assessing a compound's effect on the hERG channel using the whole-cell patch-clamp technique.
Caption: Experimental workflow for the hERG whole-cell patch-clamp assay.
Discussion
The data presented in this guide highlight the complex nature of assessing proarrhythmic risk. While a high hERG IC50 value, as seen with this compound, is generally indicative of a lower risk of TdP, it is the interplay of effects on multiple ion channels that ultimately determines the overall proarrhythmic potential of a drug.
This compound's profile as a multi-channel blocker, with a relatively low potency for hERG inhibition compared to dedicated IKr blockers like dofetilide, suggests a potentially wider safety margin. Its additional blockade of INa-L and ICa-L may counteract the proarrhythmic tendencies of IKr blockade by preventing excessive APD prolongation and the development of EADs. This profile is somewhat analogous to amiodarone, another multi-channel blocker with a complex but generally favorable proarrhythmic profile in many clinical scenarios.
In contrast, drugs with high selectivity and potency for the hERG channel, such as dofetilide, carry a more significant proarrhythmic risk despite their therapeutic efficacy. The Class I agents exhibit a range of hERG blocking potencies, and their primary proarrhythmic mechanisms are often related to their effects on sodium channel conduction.
Conclusion
The proarrhythmic potential of this compound appears to be mitigated by its multi-channel blocking properties, which differentiate it from more selective IKr blockers. The comparatively high hERG IC50 value, coupled with its effects on sodium and calcium channels, suggests a favorable safety profile in terms of TdP risk. However, a comprehensive assessment of proarrhythmic potential requires a holistic evaluation of its effects on cardiac electrophysiology, including in vivo studies and clinical trials. The data presented in this guide provide a foundational comparison to aid researchers and clinicians in understanding the relative proarrhythmic risk of this compound in the context of existing antiarrhythmic therapies.
References
- 1. Unexpected mexiletine responses of a mutant cardiac Na+ channel implicate the selectivity filter as a structural determinant of antiarrhythmic drug access - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of atrial-selective block of Na+ channels by ranolazine: I. Experimental analysis of the use-dependent block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sotalol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. fda.gov [fda.gov]
- 5. Frontiers | The Mechanism of Ajmaline and Thus Brugada Syndrome: Not Only the Sodium Channel! [frontiersin.org]
- 6. NA+- and K+-channels as molecular targets of the alkaloid ajmaline in skeletal muscle fibres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. go.drugbank.com [go.drugbank.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. academic.oup.com [academic.oup.com]
- 15. Atrial selectivity in Na+channel blockade by acute amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. go.drugbank.com [go.drugbank.com]
- 18. ahajournals.org [ahajournals.org]
- 19. Common Structural Pattern for Flecainide Binding in Atrial-Selective Kv1.5 and Nav1.5 Channels: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. ahajournals.org [ahajournals.org]
- 22. Recording hERG potassium currents and assessing the effects of compounds using the whole-cell patch-clamp technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. What is the mechanism of Mexiletine Hydrochloride? [synapse.patsnap.com]
- 24. Langendorff-perfused rabbit hearts [bio-protocol.org]
- 25. A Rabbit Langendorff Heart Proarrhythmia Model: Predictive Value for Clinical Identification of Torsades de Pointes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. selleckchem.com [selleckchem.com]
- 27. fda.gov [fda.gov]
- 28. fda.report [fda.report]
- 29. Frontiers | The KCa2 Channel Inhibitor AP14145, But Not Dofetilide or Ondansetron, Provides Functional Atrial Selectivity in Guinea Pig Hearts [frontiersin.org]
- 30. Whole Cell Patch Clamp Assay for Voltage-Gated Ion Channel Screening [aragen.com]
- 31. reactionbiology.com [reactionbiology.com]
- 32. youtube.com [youtube.com]
- 33. Whole Cell Patch Clamp Protocol [protocols.io]
Sulcardine's Ion Channel Blocking Potency: A Comparative Analysis with Other Anti-Arrhythmic Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the ion channel blocking potency of Sulcardine, a novel multi-ion channel blocker, with established anti-arrhythmic drugs. The information presented is supported by experimental data to assist in the evaluation of its potential therapeutic advantages.
Introduction to this compound
This compound (also known as HBI-3000) is an investigational anti-arrhythmic agent that exhibits a unique pharmacological profile by modulating multiple cardiac ion channels.[1][2][3][4] It is currently under investigation for the treatment of various cardiac arrhythmias, including atrial fibrillation.[1][2][3] this compound's mechanism of action involves the inhibition of key cardiac sodium, potassium, and calcium channels, which are critical in regulating the heart's electrical activity.[1][5]
Comparative Ion Channel Blocking Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of this compound and other commonly prescribed anti-arrhythmic drugs for key cardiac ion channels. This data has been compiled from various preclinical studies utilizing the whole-cell patch-clamp technique.
Sodium Channel (Nav) Blockade
| Drug | Current Type | IC50 (µM) |
| This compound | INa-Peak | 15.0 - 48.3 |
| INa-Late | 16.5 | |
| Amiodarone | INa (atrial) | 1.8 |
| INa (ventricular) | 40.4 | |
| INa-Late | 3.0 | |
| Flecainide | INa | ~1.49 |
Table 1: Comparative IC50 values for Sodium Channel Blockade. Note that the potency of some drugs can vary between different cell types (e.g., atrial vs. ventricular myocytes).
Potassium Channel (Kv) Blockade
| Drug | Channel/Current Type | IC50 (µM) |
| This compound | hERG (IKr) | 22.7 - 94.3 |
| Amiodarone | hERG (IKr) | 0.8 |
| Dofetilide | hERG (IKr) | 0.007 - 0.32 |
| Flecainide | hERG (IKr) | 1.49 |
| Ito | 3.7 | |
| IK | 15 |
Table 2: Comparative IC50 values for Potassium Channel Blockade, with a focus on the hERG channel which is critical for cardiac repolarization.
Calcium Channel (Cav) Blockade
| Drug | Channel/Current Type | IC50 (µM) |
| This compound | ICa,L | 32.2 - 69.2 |
| Verapamil | L-type (ICa,L) | ~0.143 |
| Flecainide | L-type (ICa,L) | ~20 |
Table 3: Comparative IC50 values for L-type Calcium Channel Blockade.
Experimental Protocols
The determination of ion channel blocking potency, specifically the IC50 values, is predominantly carried out using the whole-cell patch-clamp technique .[6][7][8][9] This electrophysiological method allows for the recording of ionic currents through the membrane of a single cell.
General Whole-Cell Patch-Clamp Protocol
-
Cell Preparation : Cardiomyocytes or heterologous expression systems (e.g., HEK293 cells) stably expressing the ion channel of interest are cultured on glass coverslips.
-
Pipette Fabrication : Borosilicate glass capillaries are pulled into micropipettes with a tip resistance of 3-7 MΩ when filled with intracellular solution.[10]
-
Solutions :
-
External (Bath) Solution : Contains physiological concentrations of ions (e.g., NaCl, KCl, CaCl2, MgCl2, HEPES, glucose) to mimic the extracellular environment. The specific composition can be adjusted to isolate the current of interest.
-
Internal (Pipette) Solution : Contains ions that mimic the intracellular environment (e.g., K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP).
-
-
Gigaohm Seal Formation : The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal ( >1 GΩ).[10]
-
Whole-Cell Configuration : A brief pulse of stronger suction is applied to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp : The membrane potential is held at a specific voltage (holding potential) by the patch-clamp amplifier. Command voltage protocols are then applied to elicit ion channel activity.
-
Data Acquisition and Analysis : The resulting ionic currents are recorded and analyzed. To determine the IC50, concentration-response curves are generated by applying increasing concentrations of the drug and measuring the corresponding inhibition of the target current.
Specific Voltage-Clamp Protocols for IC50 Determination
The voltage protocols are designed to activate the specific ion channel being studied and are crucial for obtaining accurate IC50 values.[11][12][13][14]
-
For IKr (hERG) Current :
-
Holding potential: -80 mV.
-
Depolarizing pulse: to +20 mV for 1-2 seconds to activate and then inactivate the channels.
-
Repolarizing pulse: to -50 mV to record the deactivating tail current, which is characteristic of hERG channels and is used for measuring drug block.
-
-
For INa (Sodium) Current :
-
Holding potential: -120 mV to ensure channels are in a resting state.
-
Depolarizing pulse: a series of short (e.g., 50 ms) pulses to various potentials (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit the peak inward current.
-
-
For ICa,L (L-type Calcium) Current :
-
Holding potential: -40 mV to inactivate sodium channels.
-
Depolarizing pulse: a series of pulses to various potentials (e.g., from -30 mV to +60 mV) to activate the calcium channels.
-
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for this compound and the compared anti-arrhythmic drugs is the direct blockade of cardiac ion channels. This interaction alters the flow of ions across the cardiomyocyte membrane, thereby modifying the cardiac action potential.
Figure 1: Interaction of anti-arrhythmic drugs with cardiac ion channels and their effect on the action potential.
Figure 2: Experimental workflow for determining the IC50 of an ion channel blocker using the patch-clamp technique.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Augmentation of late sodium current unmasks the proarrhythmic effects of amiodarone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Possible Proarrhythmic Potency: Comparison of the Effect of Dofetilide, Cisapride, Sotalol, Terfenadine, and Verapamil on hERG and Native IKr Currents and on Cardiac Action Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. K+ channel blocking actions of flecainide compared with those of propafenone and quinidine in adult rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular basis of hERG potassium channel blockade by the class Ic antiarrhythmic flecainide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Whole-cell and Perforated Patch-clamp Recordings from Acutely-isolated Murine Sino-atrial Node Cells [bio-protocol.org]
- 8. researchgate.net [researchgate.net]
- 9. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 10. axolbio.com [axolbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Virtual Labs [virtual-labs.github.io]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Sulcardine: A Comprehensive Guide for Laboratory Professionals
Operational and safety protocols for the proper disposal of the novel anti-arrhythmic agent, sulcardine, are essential for maintaining a safe laboratory environment and ensuring environmental protection. As a multi-ion channel blocker under investigation for cardiovascular disorders, this compound's unique chemical properties necessitate a structured approach to its disposal.[1][2] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, aligning with standard laboratory safety practices.
This compound Chemical Profile
This compound, also known as HBI-3000, is a potent anti-arrhythmic agent with the chemical name 4-methoxy-N-(3,5-bis-(l-pyrrolidinylmethyl)- 4-hydroxybenzyl)benzene sulfonamide.[3] Its primary mechanism of action involves the blockage of multiple ion channels, including sodium, potassium, and calcium channels, which are crucial in regulating the heart's electrical activity.[1][2]
| Property | Value | Source |
| Molecular Formula | C24H33N3O4S | [1][4] |
| Molecular Weight | 459.6 g/mol | [1][4] |
| CAS Number | 343935-60-4 (free base) | [1][5] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [5] |
| Mechanism of Action | Multi-ion channel blocker (INa, ICa) | [1][2] |
Experimental Protocol: Waste Characterization and Segregation
Prior to disposal, it is imperative to characterize and segregate this compound waste. This protocol outlines the necessary steps to ensure that waste is handled in accordance with safety regulations.
Objective: To properly categorize this compound waste for safe disposal.
Materials:
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
-
Chemical waste containers (clearly labeled)
-
Waste disposal tags
-
Safety Data Sheet (SDS) for this compound (if available) or a comprehensive chemical profile
Procedure:
-
Consult the Safety Data Sheet (SDS): If an SDS is available for this compound or its sulfate salt, it will provide specific information on handling, storage, and disposal.[6]
-
Hazard Assessment: In the absence of a specific SDS, assess the hazards based on its chemical family and pharmacological activity. As a bioactive small molecule, it should be treated as a potentially hazardous chemical.
-
Waste Segregation:
-
Solid Waste: Unused or expired this compound powder, contaminated lab materials (e.g., weigh boats, contaminated gloves, bench paper). This waste should be collected in a designated, sealed container labeled "Hazardous Chemical Waste" and "Bioactive Compound."
-
Liquid Waste: Solutions containing this compound (e.g., from experiments, stock solutions). This waste should be collected in a separate, leak-proof container, also labeled "Hazardous Chemical Waste" and "Bioactive Compound." Do not mix with other solvent waste unless compatibility has been confirmed.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled with the full chemical name ("this compound"), concentration (if applicable), and the date.
-
Storage: Store waste containers in a designated, secure area away from general lab traffic, pending collection by a certified waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Waste Disposal Workflow.
Signaling Pathway of this compound
This compound exerts its anti-arrhythmic effects by modulating the function of several key ion channels in cardiac cells. Understanding this pathway is crucial for appreciating its biological significance and the need for careful handling.
References
Essential Safety and Logistical Information for Handling Sulcardine
Disclaimer: Sulcardine is an investigational drug intended for research use only.[1][2] As a specific Material Safety Data Sheet (MSDS) is not publicly available, the following guidance is based on general best practices for handling investigational chemical compounds and potentially hazardous drugs. All laboratory personnel must be trained in the safe handling of chemicals and adhere to their institution's specific safety protocols.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It includes operational plans for safe handling and disposal to ensure a secure laboratory environment.
Engineering Controls and Personal Hygiene
To minimize exposure, it is crucial to use appropriate engineering controls and maintain strict personal hygiene.
-
Ventilation: All work with this compound powder or solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a biological safety cabinet.[3]
-
Eye Wash and Safety Shower: Ensure that a calibrated and unobstructed eye wash station and safety shower are readily accessible in the immediate work area.
-
Hand Washing: Wash hands thoroughly with soap and water after handling this compound, before leaving the laboratory, and before eating, drinking, or smoking.[4]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.
| Activity | Gloves | Eye Protection | Lab Coat/Gown | Respiratory Protection |
| Handling Powder (weighing, preparing stock solutions) | Double-gloving with chemotherapy-rated nitrile gloves is required.[3][5] | Chemical splash goggles and a face shield are mandatory.[3][5][6] | A disposable, long-sleeved gown with tight-fitting cuffs that is resistant to chemical permeation.[5][6] | A NIOSH-approved respirator (e.g., N95) is necessary to prevent inhalation of fine particles.[6][7] |
| Handling Solutions (dilutions, cell culture application) | Single pair of chemotherapy-rated nitrile gloves. | Safety glasses with side shields. Chemical splash goggles should be used if there is a risk of splashing.[3] | A standard laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Waste Disposal | Double-gloving with chemotherapy-rated nitrile gloves is required.[3][5] | Chemical splash goggles. | A disposable, long-sleeved gown with tight-fitting cuffs.[5][6] | Not generally required if waste is properly contained. |
Operational Plan for Safe Handling
Follow these procedural steps for the safe handling of this compound from receipt to use:
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and dark place, as recommended for chemical compounds.[1] It should be stored away from incompatible materials.
-
The storage area should be clearly labeled as containing "Investigational Drug - Handle with Caution."
-
-
Preparation of Stock Solutions:
-
Perform all manipulations of powdered this compound within a chemical fume hood to minimize inhalation exposure.[3]
-
Wear all recommended PPE for handling powder (see table above).
-
Use a dedicated set of non-sparking tools for weighing and transferring the powder.
-
Clean all equipment and the work surface with an appropriate solvent (e.g., 70% ethanol) followed by a detergent solution after use.
-
-
Use in Experiments:
-
When working with solutions of this compound, wear the appropriate PPE as outlined in the table.
-
Handle all solutions in a manner that avoids the generation of aerosols.
-
Clearly label all containers with the compound name, concentration, date, and hazard warning.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure. As an investigational drug, all waste must be treated as hazardous unless determined otherwise by institutional environmental health and safety (EHS) personnel.[8]
-
Waste Segregation:
-
Solid Waste: Contaminated PPE (gloves, gowns, shoe covers), disposable labware (pipette tips, tubes), and any materials used to clean up spills should be collected in a designated, sealed, and clearly labeled hazardous waste container. This container should be lined with a chemically resistant bag.
-
Liquid Waste: Unused or leftover this compound solutions should be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless approved by EHS.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.
-
-
Disposal Procedure:
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the area and evacuate if necessary.
-
Containment: If it is safe to do so, contain the spill using a chemical spill kit.
-
Personal Protection: Before cleaning, don the appropriate PPE, including double gloves, a gown, eye protection, and a respirator if the spill involves powder.
-
Clean-up:
-
Powder: Gently cover the spill with absorbent pads. Avoid raising dust. Wet the absorbent material with an appropriate solvent before cleanup.
-
Liquid: Absorb the spill with absorbent pads from the spill kit.
-
-
Decontamination: Clean the spill area with a detergent solution and then wipe it down with a suitable solvent.
-
Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and institutional EHS office.
Workflow for Safe Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. safety.duke.edu [safety.duke.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
